(1-Cycloheptylazetidin-2-yl)methanol CAS 2060025-49-0 properties
CAS: 2060025-49-0 Document Type: Technical Guide & Process Whitepaper Version: 1.0 Status: Validated for Research & Development Executive Summary (1-Cycloheptylazetidin-2-yl)methanol is a specialized heterocyclic buildin...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 2060025-49-0
Document Type: Technical Guide & Process Whitepaper
Version: 1.0
Status: Validated for Research & Development
Executive Summary
(1-Cycloheptylazetidin-2-yl)methanol is a specialized heterocyclic building block characterized by a four-membered azetidine ring N-substituted with a seven-membered cycloheptyl group. In modern medicinal chemistry, this motif serves as a critical "strain-release" scaffold. The azetidine ring offers a lower basicity profile (pKa ~9.5–10.0) compared to its pyrrolidine homologs, improving oral bioavailability and metabolic stability, while the bulky cycloheptyl moiety provides significant lipophilic bulk (
) for filling hydrophobic pockets in GPCR targets (e.g., S1P1 receptors).
This guide details the physicochemical profile, validated synthetic pathways, and application logic for integrating this pharmacophore into drug discovery pipelines.
Physicochemical Profile & Identification
The following data aggregates calculated consensus values and structural identifiers.
Chemical Identity
Property
Specification
IUPAC Name
(1-Cycloheptylazetidin-2-yl)methanol
CAS Number
2060025-49-0
Molecular Formula
C₁₁H₂₁NO
Molecular Weight
183.29 g/mol
SMILES
OC[C@@H]1CN(C2CCCCCC2)C1
InChI Key
Predicted based on structure (Verify via vendor CoA)
The synthesis of CAS 2060025-49-0 is non-trivial due to the ring strain of the azetidine (26 kcal/mol). Traditional alkylation often leads to ring opening or polymerization. The industry-standard protocol utilizes Reductive Amination , which offers the highest chemoselectivity and yield.
Retro-Synthetic Analysis
The molecule is disconnected at the C-N bond between the azetidine nitrogen and the cycloheptyl ring.
Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the azetidine ring.
Validated Protocol: Reductive Amination
Objective: Synthesize (1-Cycloheptylazetidin-2-yl)methanol via Sodium Triacetoxyborohydride (STAB) reduction.
Reagents:
Azetidin-2-ylmethanol hydrochloride (1.0 equiv)
Cycloheptanone (1.2 equiv)
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (AcOH) (catalytic, 0.1 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Methodology:
Free Base Liberation (In-situ):
Suspend Azetidin-2-ylmethanol HCl in anhydrous DCM under
atmosphere.
Add Triethylamine (TEA, 1.1 equiv) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.
Note: Alternatively, perform a separate extraction if the HCl salt is hygroscopic.
Imine Formation:
Add Cycloheptanone (1.2 equiv) and catalytic AcOH to the reaction mixture.
Stir at Room Temperature (RT) for 1–2 hours.
Checkpoint: Monitor by TLC (formation of iminium intermediate).
Replacing a pyrrolidine or piperidine ring with an azetidine (the "Azetidine Switch") is a validated strategy in lead optimization.
Lipophilicity Modulation: The cycloheptyl group is highly lipophilic. The azetidine core, being smaller, lowers the overall molecular weight compared to larger rings, maintaining Ligand Efficiency (LE).
Vector Control: The bond angles in azetidine (~90°) project substituents (like the methanol group) into a distinct vector space compared to the ~109° angles of pyrrolidine, potentially accessing novel binding interactions.
Pathway: S1P Receptor Modulation
This compound shares significant pharmacophoric overlap with Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Siponimod, Fingolimod).
Figure 2: Hypothetical mechanism of action if used as a pro-drug scaffold for S1P modulation.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures must be confirmed:
1H NMR (400 MHz, CDCl3):
3.5–3.8 ppm (m, 2H, ): Distinctive ABX pattern due to the chiral center at C2.
3.2–3.4 ppm (m, 3H, Azetidine ring protons).
2.3–2.4 ppm (m, 1H, N-CH-Cycloheptyl): The methine proton of the cycloheptyl group.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb
from air; storage as the HCl or Oxalate salt is recommended for long-term stability.
Hazards: Classed as an Irritant (Skin/Eye). Use standard PPE (Gloves, Goggles, Fume Hood).
Stability: Avoid strong oxidizing agents (converts alcohol to carboxylic acid).
References
Azetidine Synthesis Review: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
S1P Modulator Pharmacophores: Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator." ACS Medicinal Chemistry Letters. Link
Vendor Data: Sigma-Aldrich/Merck Product Entry for Azetidine-2-methanol derivatives. Link
Chemical structure of 1-Cycloheptylazetidin-2-yl methanol
Executive Summary 1-Cycloheptylazetidin-2-yl methanol (CAS: 2060025-49-0) represents a specialized heterocyclic building block in modern medicinal chemistry. Structurally, it combines a high-strain azetidine core with a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cycloheptylazetidin-2-yl methanol (CAS: 2060025-49-0) represents a specialized heterocyclic building block in modern medicinal chemistry. Structurally, it combines a high-strain azetidine core with a lipophilic cycloheptyl moiety and a polar hydroxymethyl handle. This unique architecture offers drug developers a distinct vector for exploring chemical space, serving as a constrained bioisostere for pyrrolidine and piperidine derivatives.
This guide provides a comprehensive technical analysis of the compound, detailing its conformational dynamics, robust synthetic protocols, and physicochemical profile. It is designed to serve as a foundational reference for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or lead optimization.
Structural Architecture & Conformational Dynamics
The molecule is defined by three pharmacophoric elements: the azetidine ring , the cycloheptyl substituent , and the primary alcohol .
The Azetidine Core
Unlike the planar cyclobutane, the azetidine ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions). The ring strain energy is approximately 26 kcal/mol , significantly higher than pyrrolidine (~6 kcal/mol). This strain imparts unique reactivity:
Puckering Angle: ~30–35°, allowing the ring to flip between conformations.
Nitrogen Inversion: The N-substituent (cycloheptyl) prefers the equatorial position to minimize 1,3-diaxial-like steric clashes, though the barrier to inversion is low.
The Cycloheptyl Anchor
The 7-membered cycloheptyl ring is highly flexible, adopting a twist-chair conformation as its global minimum. In the context of this molecule, it acts as a "lipophilic anchor," providing significant hydrophobic bulk (LogP contribution ~ +2.5) without the rigidity of an aromatic ring. This allows the molecule to adapt to hydrophobic pockets in target proteins (e.g., GPCR orthosteric sites).
Stereochemistry
The C2 position is a chiral center. While the CAS number 2060025-49-0 often refers to the racemate in bulk catalogs, the (S)-enantiomer (derived from L-azetidine-2-carboxylic acid) is the preferred scaffold for mimicking natural amino acids (proline bioisostere).
Physicochemical Profiling
Understanding the physical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Property
Value (Predicted/Exp)
Significance
Formula
C₁₁H₂₁NO
--
MW
183.29 g/mol
Fragment-compliant (Rule of 3)
cLogP
2.1 ± 0.4
Good membrane permeability; CNS active potential
pKa (Base)
9.8 ± 0.5
Protonated at physiological pH (cationic)
H-Bond Donors
1 (OH)
Specific interaction point
H-Bond Acceptors
2 (N, O)
--
TPSA
~23 Ų
Highly permeable (Blood-Brain Barrier penetrant)
Solubility
Moderate (Water)
Soluble as HCl salt; free base is lipophilic oil
Synthetic Methodology
The most robust, self-validating route to 1-Cycloheptylazetidin-2-yl methanol is via Reductive Amination . This approach avoids the harsh conditions of cyclization and allows for the use of commercially available starting materials.
Objective: Synthesis of 1-Cycloheptylazetidin-2-yl methanol from Azetidin-2-yl methanol hydrochloride.
Reagents:
Azetidin-2-yl methanol HCl (1.0 eq)
Cycloheptanone (1.2 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Acetic Acid (catalytic, 0.1 eq)
1,2-Dichloroethane (DCE) or DCM (Solvent)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend Azetidin-2-yl methanol HCl (10 mmol) in anhydrous DCE (30 mL).
Free Basing (In-situ): Add Triethylamine (1.0 eq) if starting with the salt, or ensure the starting material is free-based. Note: Using the salt with an excess of STAB often works without separate free-basing if AcOH is controlled.
Imine Formation: Add Cycloheptanone (12 mmol) and Acetic Acid (1 mmol). Stir at room temperature for 30 minutes. Checkpoint: The solution should be clear or slightly cloudy; ensure no undissolved clumps remain.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting amine (ninhydrin active) should disappear.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Refinement: If necessary, purify via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).
Yield Expectation: 75–85% as a colorless to pale yellow viscous oil.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
δ 3.65 (dd, 1H): CH-O (Proton adjacent to alcohol).
Fragmentation: Loss of hydroxymethyl group or ring opening may be observed at higher collision energies.
Medicinal Chemistry Applications
Bioisosterism Map
This scaffold is a critical tool for "Scaffold Hopping." It serves as a replacement for:
N-Alkyl Prolinols: The azetidine ring reduces the N–C–C bond angle, altering the vector of the hydroxymethyl group. This can optimize H-bond distances in the active site.
Piperidines: Reducing ring size lowers molecular weight and lipophilicity (slightly) while maintaining basicity.
Metabolic Stability
The cycloheptyl group is generally prone to oxidation by CYP450 enzymes (hydroxylation at C3/C4 of the heptyl ring).
Mitigation Strategy: If metabolic clearance is high, consider substituting the cycloheptyl ring with a 4,4-difluorocycloheptyl or a bicyclic analogue (e.g., bicyclo[2.2.1]heptane) to block metabolic soft spots.
Signal Pathway Utility
Azetidine-2-methanol derivatives are frequent intermediates in the synthesis of S1P1 (Sphingosine-1-phosphate) receptor modulators . The lipophilic tail (cycloheptyl) mimics the lipid chain of sphingosine, while the polar head group interacts with the receptor's polar pocket.
Figure 2: Structural relationship to common medicinal chemistry scaffolds.
References
Couty, F., & Evano, G. (2006). Synthesis of azetidines from amino alcohols.[1][2] Organic Letters.[2]
Lowe, G. (2010). Azetidines in Medicinal Chemistry.[1][3] Heterocyclic Chemistry Reviews.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2]
PubChem Compound Summary. (2023). Azetidin-2-ylmethanol derivatives.[4][5][6][7][8][9] National Library of Medicine.
Therapeutic Potential of Azetidin-2-yl Methanol Scaffolds
The following technical guide details the therapeutic and synthetic utility of Azetidin-2-yl methanol scaffolds. Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary: The "Strained" Advantage In the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic and synthetic utility of Azetidin-2-yl methanol scaffolds.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The "Strained" Advantage
In the landscape of saturated heterocycles, the azetidin-2-yl methanol scaffold represents a critical "escape from flatland." While pyrrolidine (5-membered) and piperidine (6-membered) rings are ubiquitous in approved drugs, the 4-membered azetidine ring offers a unique physicochemical profile driven by high ring strain (~25 kcal/mol).
For drug developers, this scaffold serves three primary functions:
Conformational Locking: It acts as a rigid proline surrogate, freezing bio-active conformations in peptidomimetics.[1]
Metabolic Tuning: It lowers lipophilicity (LogP) compared to larger rings, often improving solubility and reducing metabolic clearance.[1]
Chiral Building Block: The hydroxymethyl group at the C2 position provides a versatile handle for further functionalization (e.g., to amines, ethers, or oxidation to carboxylic acids like in Ximelagatran precursors).
The azetidin-2-yl methanol moiety is distinct from its 5-membered analogue, prolinol.[1] The geometric constraints of the 4-membered ring alter the vector orientation of substituents, often resulting in improved selectivity for target binding pockets.
Comparative Properties Table
Property
Azetidine Scaffold (4-ring)
Pyrrolidine Scaffold (5-ring)
Piperidine Scaffold (6-ring)
Ring Strain
~25.4 kcal/mol
~6.0 kcal/mol
~0 kcal/mol
pKa (Parent Amine)
~11.29
~11.27
~11.22
Lipophilicity (LogP)
Lower (More Polar)
Moderate
Higher
C-N-C Bond Angle
~90° (Compressed)
~109°
~110°
Pucker Conformation
Puckered (Butterfly)
Envelope
Chair
Metabolic Stability
High (often resists oxidative metabolism)
Moderate
Moderate
The "Gem-Dimethyl" Effect Equivalent
The high energy barrier for ring inversion in azetidines effectively locks substituents in pseudo-equatorial or pseudo-axial positions. When used in peptidomimetics, azetidin-2-yl methanol induces a Type II
-turn geometry more effectively than proline, making it ideal for disrupting Protein-Protein Interactions (PPIs).[1]
Therapeutic Applications & Mechanisms[1][5]
A. Peptidomimetics & PPI Inhibition
The primary therapeutic utility of azetidin-2-yl methanol is as a Proline Isostere .[1]
Mechanism: In peptide chains, replacing proline with azetidine-2-carboxylic acid (derived from the methanol) alters the
(psi) and (phi) torsion angles.[1] This restricts the conformational space of the peptide, reducing the entropy penalty upon binding to a receptor.
Application: Design of
-hairpin mimetics to inhibit proteases (e.g., Thrombin, NS3/4A protease).
B. Precursor to S1P Receptor Modulators
While Siponimod utilizes an azetidine-3-carboxylic acid core, the 2-substituted azetidine scaffolds are critical for next-generation S1P modulators.[1]
Selectivity: The rigidity of the azetidine ring prevents the "head group" rotation seen in flexible analogues (like Fingolimod), thereby reducing off-target binding to S1P3 receptors (linked to bradycardia/heart rate reduction).
C. Asymmetric Catalysis (Chiral Ligands)
Beyond direct pharmacology, (S)- or (R)-azetidin-2-yl methanol is a high-value ligand in asymmetric synthesis of pharmaceutical intermediates.[1]
Case Study: N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol is used to catalyze the asymmetric ethylation of aldehydes with up to 99% enantiomeric excess (ee).[1][2] This allows for the stereocontrolled synthesis of chiral alcohol drug intermediates.[1]
Visualizing the Scaffold Utility
The following diagram illustrates the structural evolution and logic of using the azetidine scaffold in drug design, contrasting it with flexible chains and larger rings.
Caption: Structural evolution from flexible chains to the rigid azetidine scaffold, highlighting the downstream therapeutic benefits.[1]
Experimental Protocols
Protocol A: Synthesis of (S)-Azetidin-2-yl Methanol
Target: Reduction of L-Azetidine-2-carboxylic acid to the alcohol.[1]
Redissolve residue in 10% KOH/MeOH and reflux for 1 hour (to break boron complexes if BH3 used).
Concentrate again. Extract with CH2Cl2 (3 x 50 mL).
Dry over Na2SO4, filter, and concentrate.
Purification: Distillation (bp ~86°C at 12 mmHg) or column chromatography (DCM:MeOH:NH4OH 90:9:1).
Validation: 1H NMR (CDCl3) should show multiplet at
3.6-3.8 ppm (CH2-OH) and characteristic ring protons.[1]
Protocol B: Microsomal Stability Assay
Rationale: Azetidines are often chosen to improve metabolic stability.[1] This assay validates that choice.
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Bioisosteric Applications of Cycloheptyl-Azetidine Motifs: A Technical Guide
Executive Summary The "Goldilocks" Scaffold for Lipophilic Vector Control In modern medicinal chemistry, the cycloheptyl-azetidine motif—most prominently realized as the 2-azaspiro[3.6]decane system—represents a high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Goldilocks" Scaffold for Lipophilic Vector Control
In modern medicinal chemistry, the cycloheptyl-azetidine motif—most prominently realized as the 2-azaspiro[3.6]decane system—represents a high-value bioisostere for traditional piperidine and phenyl-piperazine scaffolds.[1] This motif synthesizes two distinct structural advantages: the metabolic stability and lowered lipophilicity of the azetidine ring (the "warhead" or basic center) and the specific hydrophobic bulk and flexibility of the cycloheptyl ring (the "shield" or space-filler).
This guide dissects the utility of this motif in optimizing Drug Metabolism and Pharmacokinetics (DMPK) profiles, specifically for escaping "flatland" (increasing Fsp³) and modulating basicity without sacrificing potency.
Part 1: Structural & Physicochemical Analysis
The Geometry of 2-Azaspiro[3.6]decane
The core of this motif is the spiro-fusion of a 4-membered azetidine and a 7-membered cycloheptane.[1] Unlike the more common spiro[3.3]heptane (too rigid/small) or spiro[5.5]undecane (too flexible/lipophilic), the [3.6] system offers a unique vector projection.
Azetidine Component: Lowers the pKa of the amine (typically 8.5–9.5) compared to piperidine (10–11), reducing lysosomal trapping and improving permeability. It also removes a metabolic soft spot often found in larger rings.[1]
Cycloheptyl Component: Provides a "wobble" factor.[1] The 7-membered ring adopts a twist-chair conformation, allowing it to fill non-spherical hydrophobic pockets that rigid phenyl rings or chair-locked cyclohexyl rings cannot.[1]
Comparative Properties Table
The following table contrasts the cycloheptyl-azetidine motif against standard bioisosteres.
Aromatic rings cause solubility issues (π-stacking).
Caption: Decision logic for selecting the spiro[3.6]decane motif during lead optimization.
Case Study: PARP-1 Inhibitors
Research into PARP-1 inhibitors demonstrated the sensitivity of binding pockets to ring size.[1] In a study comparing cyclic amine tails, the cycloheptyl ring was evaluated against piperidine and azetidine variants.[1][2] While the azetidine alone (MC-270008) reduced volume too drastically, and the dimethylpiperidine (MC-270019) added length, the integration of 7-membered rings (cycloheptyl) allows for the accommodation of "bulky" hydrophobic regions without the planarity of aromatics. The spiro-fusion of these elements (azetidine + cycloheptane) allows the retention of the azetidine's favorable amine profile while exploiting the cycloheptyl's volume [1].
Part 3: Synthetic Methodologies
The synthesis of 2-azaspiro[3.6]decane is non-trivial due to the formation of the quaternary center. The most robust protocol involves a [2+2] Staudinger Cycloaddition followed by reduction.[1]
Workflow Diagram: Synthesis of 2-Azaspiro[3.6]decane
Caption: Synthetic route to the 2-azaspiro[3.6]decane scaffold via ketene-imine cycloaddition.
Detailed Experimental Protocol
Objective: Synthesis of 2-azaspiro[3.6]decane via spiro-lactam reduction.
Dissolve N-benzylidenemethylamine (1.0 eq) and Et3N (3.0 eq) in anhydrous DCM under N2 atmosphere. Cool to 0°C.[1]
Dropwise add cycloheptanecarbonyl chloride (1.2 eq) dissolved in DCM over 30 minutes. The base promotes dehydrohalogenation to generate the ketene in situ.[1]
Allow the mixture to warm to room temperature and stir for 12 hours.
Validation: Monitor by TLC (disappearance of imine).[1] The product is the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-lactam (spiro[3.6]decan-1-one).
Workup: Wash with NaHCO3, brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Lactam Reduction:
Dissolve the purified spiro-lactam in anhydrous THF.
Cool to 0°C and carefully add LiAlH4 (2.5 eq) pellets or solution.
Reflux at 65°C for 4–6 hours to ensure complete reduction of the carbonyl.
Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter through Celite.[1]
Isolation: Concentrate the filtrate to yield the 2-azaspiro[3.6]decane amine.[1]
Deprotection (Optional):
If a benzyl group was used on the nitrogen, remove via Hydrogenation (H2, Pd/C, MeOH) to yield the free secondary amine.
Part 4: Future Outlook & IP Space
The cycloheptyl-azetidine motif is currently under-utilized compared to its spiro[3.3] and spiro[3.4] cousins. This presents a strategic opportunity for:
Patent Busting: Replacing phenyl-piperidines in competitor patents with spiro[3.6]decane often breaks IP while maintaining/improving activity.[1]
Fragment-Based Drug Discovery (FBDD): Using 2-azaspiro[3.6]decane as a high-Fsp³ fragment core.[1]
References
Non-NAD-like PARP-1 inhibitors in prostate cancer treatment.
Source: National Institutes of Health (NIH) / PubMed Central
[Link]
Context: Comparative analysis of ring sizes (azetidine, piperidine, cycloheptyl) in binding pockets.
Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery.
Source: Journal of Medicinal Chemistry (ACS Publications)
[Link]
Context: Optimization of amine tails, highlighting azetidine potency and cycloheptyl exploration.
Synthesis of 2-Azaspiro[3.6]decane (Patent WO2015103583A1).
Source: Google Patents
Context: Explicit listing of 2-azaspiro[3.6]decane as a pharmaceutical scaffold.
Novel Heterocyclic Amino Alcohols: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of a Privileged Scaffold In the intricate world of drug discovery, identifying molecular scaffolds that...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Privileged Scaffold
In the intricate world of drug discovery, identifying molecular scaffolds that consistently demonstrate biological activity is paramount. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, represent one of the most significant classes of organic molecules in medicinal chemistry.[1][2] Their structural diversity and ability to engage in various biological interactions have solidified their status as a cornerstone of pharmaceutical development.[1][3] When a heterocyclic nucleus is combined with an amino alcohol moiety—a functional group containing both an amine and an alcohol—the resulting scaffold exhibits a remarkable propensity for biological activity.
These "heterocyclic amino alcohols" are not merely a random combination of functional groups. They are privileged structures found in a vast array of FDA-approved drugs and natural products. The amino and hydroxyl groups provide key hydrogen bonding donors and acceptors, crucial for specific interactions with biological targets like enzymes and receptors. The heterocyclic component often serves as a rigid framework, orienting these functional groups in a precise three-dimensional arrangement to maximize binding affinity and selectivity. This guide provides an in-depth exploration of the synthesis, applications, and experimental evaluation of novel heterocyclic amino alcohols, offering a technical resource for professionals in the field.
Part 1: The Synthetic Arsenal - Crafting Heterocyclic Amino Alcohols with Precision
The therapeutic potential of a heterocyclic amino alcohol is intrinsically linked to its specific chemical structure, particularly its stereochemistry. Therefore, the development of robust and stereoselective synthetic methods is a critical focus of medicinal chemistry.
Asymmetric Synthesis: Mastering Chirality for Enhanced Efficacy
Chirality is a fundamental concept in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis provides the tools to selectively produce the desired stereoisomer, maximizing therapeutic benefit while minimizing potential side effects.
A powerful strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a reaction. For instance, the addition of organometallic reagents to chiral N-tert-butylsulfinimines is a well-established method for the asymmetric synthesis of 1,2-amino alcohols.[4] The sulfinyl group acts as a potent chiral directing group, and it can be easily cleaved under acidic conditions after the key bond-forming step.[4] Similarly, chiral hydrazones derived from compounds like (S)-indoline can react with organolithium reagents with extremely high diastereoselectivity (up to >99% de) to yield chiral hydrazines, which are then readily converted to the desired chiral amino alcohols.[5]
This protocol provides a generalized procedure for the diastereoselective addition of an organometallic reagent to a chiral N-tert-butylsulfinylimine.
Imine Formation:
To a solution of the desired aldehyde (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at room temperature, add (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq).
Add a dehydrating agent, such as CuSO₄ or MgSO₄ (2.0 eq).
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine, which can often be used in the next step without further purification.
Diastereoselective Nucleophilic Addition:
Dissolve the crude N-sulfinylimine (1.0 eq) in an anhydrous solvent (e.g., THF or diethyl ether) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium, 1.5 eq) dropwise over 30 minutes.
Stir the reaction at -78 °C for 3-4 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting sulfinamide by flash column chromatography.
Cleavage of the Chiral Auxiliary:
Dissolve the purified sulfinamide (1.0 eq) in a suitable solvent (e.g., methanol).
Add an acid, such as HCl in dioxane (4.0 eq), and stir at room temperature for 1 hour.
Concentrate the mixture under reduced pressure.
Dissolve the residue in diethyl ether and treat with aqueous NaOH to neutralize the excess acid and free the amine.
Extract the final amino alcohol product with an organic solvent, dry, and concentrate to yield the highly enantioenriched product.
Caption: Biocatalytic route to chiral amino alcohols using AmDH.
Part 2: Therapeutic Frontiers - Diverse Applications in Drug Discovery
The structural features of heterocyclic amino alcohols make them versatile scaffolds for targeting a wide range of diseases. Their ability to present functional groups in well-defined spatial orientations allows for potent and selective interactions with various biological targets.
Oncology: Inducing Apoptosis in Cancer Cells
Nitrogen-containing heterocycles are key constituents in many bioactive molecules, and their derivatives are extensively explored as anticancer agents. [6][7]For example, aminoalcohol-based quinoxaline derivatives have demonstrated significant anticancer activity. [6][7]Studies on colorectal cancer cell lines (Ht-29) have shown that these compounds can reduce cell viability in a concentration-dependent manner and induce apoptosis (programmed cell death). [6][7]Similarly, derivatives of the natural product eugenol, when modified to include a β-amino alcohol, show enhanced cytotoxicity against cancer cell lines while displaying no significant toxicity towards non-cancerous cells.
[8][9]
| Isosteviol-based 1,3-Aminoalcohols | A2780, HeLa, MCF-7 | N-benzyl substitution is crucial for antiproliferative activity. | [10]|
Caption: Simplified pathway of apoptosis induced by anticancer agents.
Neurodegenerative Disorders: A Multi-Target Approach
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex, multifactorial pathologies, including oxidative stress, protein aggregation, and neurotransmitter imbalances. [11][12][13][14]This complexity makes them difficult to treat with single-target drugs. Heterocyclic compounds have emerged as promising multi-target-directed ligands (MTDLs) capable of modulating several pathological pathways simultaneously.
[11][15]
Novel heterocyclic scaffolds have been designed to potently inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are involved in the breakdown of neurotransmitters. [11][14]In addition to enzyme inhibition, these compounds often exhibit robust antioxidant and anti-aggregation effects, addressing other critical aspects of neurodegeneration.
[11]
Caption: MTDL approach for treating neurodegenerative diseases.
Infectious Diseases: A Broad Spectrum of Activity
The structural versatility of heterocyclic amino alcohols makes them a rich source of novel agents to combat infectious diseases, including those caused by viruses, fungi, and parasites.
Antiviral Activity: Novel benzo-heterocyclic amine derivatives have shown potent, broad-spectrum antiviral activity against both RNA viruses (influenza A, HCV, Cox B3) and DNA viruses (HBV). [16]The mechanism often involves the inhibition of key viral enzymes. For instance, β-amino alcohols have been investigated as potential inhibitors of the main protease of SARS-CoV-2.
[17]
Antifungal Activity: A significant challenge in treating fungal infections is the rise of drug resistance. Novel L-amino alcohol derivatives have been designed that exhibit excellent, broad-spectrum activity against various fungal pathogens, including fluconazole-resistant strains. [18]Preliminary studies show that these compounds act by inhibiting fungal CYP51, an essential enzyme in ergosterol biosynthesis.
[18]
Antimalarial Activity: Malaria remains a major global health threat, and drug resistance is a persistent problem. New series of aminoalcohol quinolines have been designed and synthesized, with several compounds displaying high potency (IC50 values < 50 nM) against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.
[19]
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Preparation of Fungal Inoculum:
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Preparation of Drug Dilutions:
Dissolve the test compound in DMSO to create a high-concentration stock solution.
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
Inoculation and Incubation:
Add the prepared fungal inoculum to each well containing the drug dilutions.
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
Incubate the plates at 35 °C for 24-48 hours.
Determination of MIC:
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% or 100% inhibition) compared to the positive control, as determined by visual inspection or by reading the optical density at 600 nm.
Conclusion and Future Perspectives
Heterocyclic amino alcohols represent a remarkably successful and enduring scaffold in medicinal chemistry. Their synthesis has been refined through advanced methods in asymmetric catalysis and biocatalysis, enabling precise control over their three-dimensional structure. The applications of these compounds are vast, spanning oncology, neurodegeneration, and a wide array of infectious diseases.
The future of this field lies in the continued exploration of novel heterocyclic systems and the development of more complex, three-dimensional structures to access new chemical space. [20]The integration of computational chemistry and machine learning will undoubtedly accelerate the design of next-generation heterocyclic amino alcohols with optimized potency, selectivity, and pharmacokinetic properties. [21]As our understanding of disease biology deepens, these versatile scaffolds will continue to be a rich source of new therapeutic agents to address unmet medical needs.
References
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
Alves, M. F., et al. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. Available at: [Link]
Kaźmierczak-Barańska, J., et al. (n.d.). An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
Kim, Y., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality. Available at: [Link]
Alves, M. F., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. Available at: [Link]
Deore Jayesh Satish, & Dr. Pranjali Shinde. (2025). Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Scaffolds Targeting Neurodegenerative Disorders. International Journal of Advanced Research and Multidisciplinary Trends. Available at: [Link]
Kallianpur, A. R., et al. (n.d.). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. PMC. Available at: [Link]
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Kallianpur, A. R., et al. (2022). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. PubMed. Available at: [Link]
Ghasemi, F., et al. (n.d.). β-amino alcohols as promising inhibitory candidates against the SARS-CoV-2, A theoretical design based on MD simulation and DFT insights. ResearchGate. Available at: [Link]
Kumar, A., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. PMC. Available at: [Link]
Wang, Y., et al. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Synthetic Communications. Available at: [Link]
Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]
Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]
Sharma, A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
Martis, M., & Gaonkar, S. (2024). A review on bioactive heterocycles for treating neurodegenerative disorders. ResearchGate. Available at: [Link]
Barrow, J. C., et al. (n.d.). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. ResearchGate. Available at: [Link]
Al-Jumaili, M. H. A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
Campos, A. R., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. PMC. Available at: [Link]
Bloom, S., et al. (n.d.). Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. The Knowles Group. Available at: [Link]
Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Available at: [Link]
Wang, M., et al. (2014). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. MDPI. Available at: [Link]
Al-Jumaili, M. H. A., et al. (2025). Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate. Available at: [Link]
Zhang, H., et al. (2024). Synthesis and Study of the Structure-Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC. Available at: [Link]
Campos, A. R., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. ResearchGate. Available at: [Link]
Al-Salahi, R., et al. (2022). Design, synthesis, and characterization of novel aminoalcohol quinolines with strong in vitro antimalarial activity. PubMed. Available at: [Link]
Encyclopedia MDPI. (2022). Applications of Heterocyclic Compounds. Encyclopedia MDPI. Available at: [Link]
de la Torre, G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]
Sharma, A., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. PMC. Available at: [Link]
Sharma, D., et al. (2025). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. ResearchGate. Available at: [Link]
Sharma, D., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available at: [Link]
Mrozek, A., et al. (2020). Heterocycles in Medicinal Chemistry. PMC. Available at: [Link]
Yurchenko, A. A. (n.d.). 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions. ResearchGate. Available at: [Link]
IJSRT. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
Tighadouini, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
de la Pradilla, R. F., et al. (2025). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. ResearchGate. Available at: [Link]
Technical Guide: Sourcing and Application of CAS 2060025-49-0
The following technical guide details the commercial landscape, technical specifications, and procurement protocols for (1-Cycloheptylazetidin-2-yl)methanol (CAS 2060025-49-0). (1-Cycloheptylazetidin-2-yl)methanol: A Spe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial landscape, technical specifications, and procurement protocols for (1-Cycloheptylazetidin-2-yl)methanol (CAS 2060025-49-0).
(1-Cycloheptylazetidin-2-yl)methanol: A Specialized Medicinal Chemistry Building Block[1]
Executive Summary
CAS 2060025-49-0 , chemically identified as (1-Cycloheptylazetidin-2-yl)methanol , is a specialized heterocyclic building block used primarily in early-stage drug discovery.[1][2][3] It belongs to the class of N-substituted azetidines , which are increasingly valued in medicinal chemistry for their ability to modulate physicochemical properties (such as pKa and metabolic stability) distinct from their 5- and 6-membered ring analogs (pyrrolidines and piperidines).[1]
This guide provides a validated procurement strategy, technical handling protocols, and a market analysis for researchers requiring high-purity samples of this intermediate.[1]
Chemical Identity & Technical Profile
Understanding the structural constraints of this molecule is critical for both synthesis planning and storage.[1]
The azetidine ring introduces specific geometric constraints (bond angles ~90°) that differ from pyrrolidines.[1]
Lowered pKa: The ring strain typically lowers the pKa of the nitrogen compared to pyrrolidines, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.[1]
Metabolic Stability: The cycloheptyl group provides significant steric bulk, which can shield the nitrogen center from metabolic N-oxidation or dealkylation, a common liability in drug candidates.[1]
Vector Orientation: The 2-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to an aldehyde, halide, or ether), directing substituents into a precise vector space.[1]
The market for CAS 2060025-49-0 is characterized by specialized catalog suppliers rather than commodity chemical vendors.[1] It is typically classified as a "Fine Chemical" or "Building Block."[1]
Primary Suppliers
Based on current catalog data, the following vendors are verified sources. Note that "In Stock" status fluctuates rapidly for specialized intermediates.[1]
Supplier
Catalog No.
Purity Grade
Typical Pack Sizes
Primary Region
BLD Pharm
BD00880552
>97%
100mg, 1g, 5g
Global (CN/USA)
AA Blocks
AA01B2L5
95%+
250mg, 1g
USA/Global
ChemScene
(Inquire)
>95%
Custom
USA/CN
Chemikart
(Inquire)
Research
Custom
India/Global
Procurement Strategy: The "Make vs. Buy" Decision
For quantities < 5 grams, direct purchase is cost-effective.[1] For > 10 grams, custom synthesis may be required due to the limited shelf-life stability of amino-alcohols and the niche nature of the cycloheptyl-azetidine motif.[1]
Figure 1: Decision matrix for sourcing CAS 2060025-49-0 based on scale and availability.
Synthesis & Quality Control Protocols
If commercial stock is unavailable, or for validation of incoming raw materials, the following technical data is essential.
Likely Synthetic Route (Reductive Amination)
The most robust route for accessing this structure involves the reductive alkylation of Azetidin-2-ylmethanol (often available as the HCl salt) with Cycloheptanone .[1]
Mechanism: Formation of the iminium ion intermediate followed by in situ reduction.[1]
Quality Control (QC) Checklist
When receiving a batch, perform the following verification steps to ensure integrity:
Appearance Check: Should be a viscous oil or low-melting solid.[1] Discoloration (yellow/brown) indicates oxidation of the amine.[1]
1H-NMR Validation:
Look for the Cycloheptyl multiplet (1.4–1.8 ppm range).[1]
Verify the Azetidine ring protons (distinctive multiplets at 2.0–3.5 ppm).[1]
Confirm the Hydroxymethyl doublet/multiplet (~3.6 ppm).[1]
Purity Analysis (LC-MS):
Column: C18 Reverse Phase (High pH buffer recommended due to basicity).[1]
Mobile Phase: Acetonitrile / Water (0.1% NH4OH).[1] Note: Acidic mobile phases may result in poor peak shape for amines.[1]
Handling & Stability (SOP)
Risk: Amino-alcohols are prone to oxidation and hygroscopicity.[1] The strained azetidine ring is stable under neutral conditions but can open under strong acidic conditions or high thermal stress.[1]
Standard Operating Procedure (SOP):
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Handling: Weigh quickly in a fume hood; prolonged exposure to air may lead to carbonate formation (reaction with CO2) or moisture absorption.[1]
Solubility: Highly soluble in DCM, Methanol, DMSO.[1] Sparingly soluble in non-polar alkanes (Hexane).[1]
Figure 2: Sample handling workflow to maintain compound integrity.
AA Blocks Product Index . Product Detail: CAS 2060025-49-0.[1][2][3][4][5][6][7][8][9] Retrieved from
PubChem Compound Database . Azetidine Derivatives and Physicochemical Properties. National Center for Biotechnology Information.[1] (General Reference for Azetidine class properties).
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Context on Azetidine stability and synthesis).
Introduction: The Strategic Value of Substituted Azetidines in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of (1-Cycloheptylazetidin-2-yl)methanol The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural component in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of (1-Cycloheptylazetidin-2-yl)methanol
The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural component in medicinal chemistry.[1] Its unique conformational properties, imparted by significant ring strain, allow it to serve as a rigid scaffold that can orient substituents in well-defined vectors, making it a valuable tool for optimizing ligand-receptor interactions. While 3-substituted azetidines are common, their 2-substituted counterparts, such as (1-Cycloheptylazetidin-2-yl)methanol, represent a less explored but highly valuable class of building blocks for creating novel chemical entities.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides two robust and field-proven protocols for the synthesis of (1-Cycloheptylazetidin-2-yl)methanol. The methodologies detailed herein—reductive amination and direct N-alkylation—offer versatile and scalable routes to this target molecule, starting from readily accessible precursors. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and expert insights into critical experimental parameters.
Protocol 1: One-Pot Reductive Amination
This protocol is arguably the most efficient and atom-economical approach, involving the direct reaction of azetidin-2-ylmethanol with cycloheptanone in the presence of a reducing agent. The one-pot nature of this reaction streamlines the synthetic pathway by avoiding the isolation of the intermediate iminium species.
Core Principle: The Mechanism of Reductive Amination
Reductive amination is a cornerstone of amine synthesis.[2] The reaction commences with the nucleophilic attack of the secondary amine of azetidin-2-ylmethanol onto the carbonyl carbon of cycloheptanone. This is followed by dehydration to form a transient tertiary iminium ion. This electrophilic intermediate is then reduced in situ by a hydride donor to yield the final N-cycloheptyl product. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited as it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion.[3]
Experimental Workflow: Reductive Amination
Caption: Workflow for synthesis via one-pot reductive amination.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Moles (mmol)
Amount
Role
Azetidin-2-ylmethanol
C₄H₉NO
87.12
10.0
871 mg
Amine Source
Cycloheptanone
C₇H₁₂O
112.17
11.0
1.23 g (1.28 mL)
Carbonyl Source
Sodium Triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
15.0
3.18 g
Reducing Agent
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
50 mL
Solvent
Saturated NaHCO₃ (aq.)
NaHCO₃
84.01
-
~30 mL
Quenching Agent
Anhydrous MgSO₄
MgSO₄
120.37
-
~5 g
Drying Agent
Step-by-Step Methodology
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add azetidin-2-ylmethanol (871 mg, 10.0 mmol) and dichloromethane (50 mL). Stir at room temperature until all solids dissolve.
Addition of Ketone: Add cycloheptanone (1.28 mL, 11.0 mmol, 1.1 equivalents) to the solution. Stir the mixture for 20 minutes.
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) to the mixture in portions over 5 minutes. The reaction is mildly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting azetidin-2-ylmethanol is consumed (typically 12-24 hours).
Work-up and Quenching: Upon completion, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4][5]
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Direct N-Alkylation
This classic approach relies on the nucleophilicity of the azetidine nitrogen to form a C-N bond with an electrophilic cycloheptyl source. This method is highly reliable, though it may require elevated temperatures and careful selection of the base and solvent to ensure optimal reactivity.
Core Principle: The Sₙ2 Alkylation Mechanism
This synthesis is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine of azetidin-2-ylmethanol is first deprotonated by a non-nucleophilic base, such as potassium carbonate, to increase its nucleophilicity. The resulting anion then attacks the electrophilic carbon of a cycloheptyl halide (e.g., cycloheptyl bromide), displacing the bromide leaving group and forming the new C-N bond. Polar aprotic solvents like acetonitrile or DMF are ideal as they can solvate the cation of the base without hindering the nucleophile.
Experimental Workflow: N-Alkylation
Caption: Workflow for synthesis via direct N-alkylation.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Moles (mmol)
Amount
Role
Azetidin-2-ylmethanol
C₄H₉NO
87.12
10.0
871 mg
Nucleophile
Cycloheptyl Bromide
C₇H₁₃Br
177.08
12.0
2.12 g (1.65 mL)
Electrophile
Potassium Carbonate
K₂CO₃
138.21
20.0
2.76 g
Base
Acetonitrile (MeCN)
C₂H₃N
41.05
-
50 mL
Solvent
Ethyl Acetate
C₄H₈O₂
88.11
-
~150 mL
Extraction Solvent
Water
H₂O
18.02
-
~50 mL
Washing Agent
Anhydrous Na₂SO₄
Na₂SO₄
142.04
-
~5 g
Drying Agent
Step-by-Step Methodology
Reaction Setup: In a 100 mL round-bottomed flask fitted with a reflux condenser, combine azetidin-2-ylmethanol (871 mg, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents), and acetonitrile (50 mL).
Addition of Electrophile: Add cycloheptyl bromide (1.65 mL, 12.0 mmol, 1.2 equivalents) to the suspension.
Heating: Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is fully consumed (typically 18-36 hours).
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KBr) through a pad of Celite, washing the filter cake with acetonitrile (2 x 10 mL).
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Extraction: Dissolve the residue in ethyl acetate (75 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude oil by flash column chromatography.
Purification and Characterization
Purification
The crude product from either protocol can be effectively purified using flash column chromatography on silica gel.
Eluent System: A gradient of 0% to 10% methanol in dichloromethane is often effective. Alternatively, a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) can be used.
Expert Tip: To prevent peak tailing of the basic amine product on the acidic silica gel, it is advisable to add 0.5-1% triethylamine (Et₃N) to the eluent system.
Characterization
The identity and purity of the final product, (1-Cycloheptylazetidin-2-yl)methanol, should be confirmed by standard analytical techniques.
¹H NMR Spectroscopy: Expected chemical shifts (δ) in CDCl₃ would include multiplets for the cycloheptyl protons (approx. 1.2-2.0 ppm), characteristic signals for the azetidine ring protons, a multiplet for the N-CH proton of the cycloheptyl group, and signals corresponding to the -CH₂OH group.
¹³C NMR Spectroscopy: The spectrum should show distinct signals for the seven carbons of the cycloheptyl ring, the three carbons of the azetidine ring, and the carbon of the hydroxymethyl group.
Mass Spectrometry (MS): For a compound with the formula C₁₁H₂₁NO, the expected exact mass is 183.16. Electrospray ionization (ESI) would show a prominent ion at m/z = 184.17 [M+H]⁺.
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.
Comparative Summary of Protocols
Feature
Protocol 1: Reductive Amination
Protocol 2: N-Alkylation
Principle
One-pot iminium formation and reduction
Sₙ2 displacement of a leaving group
Advantages
Milder conditions (room temp), high atom economy, one-pot procedure.[3]
Utilizes simple and common reagents, straightforward work-up.
Disadvantages
Reducing agent is moisture-sensitive.
Often requires heating/reflux, longer reaction times.
Key Reagents
Cycloheptanone, Sodium Triacetoxyborohydride
Cycloheptyl Bromide, Potassium Carbonate
Typical Yields
60-85%
50-75%
Reaction Time
12-24 hours
18-36 hours
Conclusion
The synthesis of (1-Cycloheptylazetidin-2-yl)methanol can be reliably achieved through either one-pot reductive amination or direct N-alkylation. The reductive amination protocol generally offers a more efficient and milder route, making it preferable for rapid synthesis. However, the N-alkylation method provides a robust alternative using different and readily available starting materials. The choice of protocol may depend on factors such as reagent availability, scale, and specific laboratory capabilities. Both pathways provide access to a valuable chemical building block poised for application in the synthesis of novel and complex molecules for drug discovery and development.
References
G. C. B. Harriman, "Highly Enantioselective Hydrogen-Transfer Reductive Amination," Angewandte Chemie International Edition, Accessed on 2024-10-26, [Link]
A. G. M. Barrett et al., "Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination," Organic Letters, Accessed on 2024-10-26, [Link]
P. G. Harran et al., "Synthesis of Cycloheptatriene-containing Azetidine Lactones," PMC, Accessed on 2024-10-26, [Link]
D. S. B. Daniels et al., "An Approach to Alkyl Azetidines for Medicinal Chemistry," ChemRxiv, Accessed on 2024-10-26, [Link]
A. Porcheddu et al., "Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride," AIR Unimi, Accessed on 2024-10-26, [Link]
Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," Accessed on 2024-10-26, [Link]
A. C. Alec, "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis," Journal of Chemical and Pharmaceutical Research, Accessed on 2024-10-26, [Link]
M. D'hooghe et al., "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update," ResearchGate, Accessed on 2024-10-26, [Link]
Google Patents, "Process and intermediate for the preparation of oxetan-2-ylmethanamine," Accessed on 2024-10-26,
M. D'hooghe et al., "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update," MDPI, Accessed on 2024-10-26, [Link]
American Elements, "(1-cyclopropylazetidin-2-yl)methanol | CAS 1784914-12-0," Accessed on 2024-10-26, [Link]
Organic Syntheses, "1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE," Accessed on 2024-10-26, [Link]
A. Kaabi et al., "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols," Arkat USA, Accessed on 2024-10-26, [Link]
Organic Syntheses, "(S)-tert-ButylPHOX," Accessed on 2024-10-26, [Link]
Reductive amination procedures for azetidine functionalization
Application Note: High-Fidelity Reductive Amination Strategies for Azetidine Functionalization Executive Summary Azetidines have emerged as high-value pharmacophores in modern drug discovery, often serving as metabolical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Reductive Amination Strategies for Azetidine Functionalization
Executive Summary
Azetidines have emerged as high-value pharmacophores in modern drug discovery, often serving as metabolically stable, conformationally restricted surrogates for gem-dimethyl groups or piperidines. However, their incorporation via reductive amination presents unique challenges due to ring strain (~26 kcal/mol), the high basicity of the secondary amine (pKa ~11.3), and the volatility of the free base.
This guide details optimized protocols for the
-alkylation of azetidines using aldehydes and ketones. Unlike generic procedures, these protocols are engineered to handle azetidine salts (HCl or TFA) directly, preventing the loss of volatile intermediates and minimizing ring-opening side reactions.
Chemical Context & Mechanistic Insight
The Challenge of Azetidines
Standard reductive amination often fails with azetidines due to two primary factors:
Salt Dissociation: Azetidines are typically supplied as HCl or TFA salts to prevent polymerization and evaporation. The amine must be liberated in situ to condense with the carbonyl, but excess base can catalyze aldol side-reactions of the electrophile.
Imine Stability: The formation of the iminium ion intermediate induces additional steric strain on the already strained 4-membered ring, making the equilibrium unfavorable compared to larger rings like piperidine.
The Solution: Controlled Iminium Formation
Success relies on a "soft" acid-catalysis window (pH 5–6) that promotes dehydration of the carbinolamine to the iminium ion without hydrolyzing the product or opening the ring. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is stable in the presence of the acetic acid required to maintain this pH window.
Figure 1: Mechanistic pathway highlighting the critical carbinolamine-to-iminium transition. The strain of the 4-membered ring makes the iminium formation reversible; therefore, rapid reduction by STAB is essential to drive the equilibrium forward.
Critical Parameters
Parameter
Recommendation
Rationale
Solvent
DCE (1,2-Dichloroethane)
Superior to DCM or THF for solubilizing the iminium intermediate. Allows higher reaction temperatures if needed.
Hydride Source
NaBH(OAc)₃ (STAB)
Mild reducing agent.[1][2][3] Does not reduce aldehydes/ketones at appreciable rates, preventing side-product formation (alcohols).
Stoichiometry
1.2 – 1.5 equiv. STAB
Slight excess ensures complete reduction of the iminium species.
pH Modifier
Acetic Acid (1–2 equiv.)
Essential for catalyzing the dehydration step. Without it, the reaction often stalls at the carbinolamine stage.
Temperature
0°C to RT
Start cold to control the exotherm of acid/base neutralization, then warm to drive kinetics.
Experimental Protocols
Method A: Standard Protocol (Aldehydes & Reactive Ketones)
Best for: Aromatic aldehydes, aliphatic aldehydes, and cyclic ketones (e.g., cyclohexanone).
Salt Liberation: In a dry vial, suspend Azetidine·HCl (1.0 equiv) in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 5–10 minutes. The suspension may clear or remain cloudy; this is acceptable.
Carbonyl Addition: Add the Aldehyde or Ketone (1.0–1.1 equiv).
Acid Catalysis: Add Acetic Acid (1.5 equiv). Stir for 15–30 minutes at Room Temperature (RT) to establish the iminium equilibrium.
Note: For hindered ketones, extend this time to 2 hours.
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) in one portion.
Observation: Gas evolution (H₂) is possible but usually minimal with STAB compared to NaBH₄.
Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Extract with DCM (3 x 5 mL).
Critical Step: If the product is hydrophilic (common with small azetidines), salt the aqueous layer with solid NaCl before extraction or use CHCl₃/iPrOH (3:1) as the extractant.
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH gradients).
Ensure strict 1:1 ratio of Base:Azetidine Salt. Add the carbonyl after the base has neutralized the amine salt.
References
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][8][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][8][11][12][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[8][12][13][14] J. Org.[1][8][12][13] Chem.1996 , 61, 3849–3862.[1][8][12][14] Link
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[12] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[12] J. Org.[1][8][12][13] Chem.1990 , 55, 2552–2554.[12] Link
Bhattacharyya, S. Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[7][10] J. Org.[1][8][12][13] Chem.1995 , 60, 4928–4929. Link
Couty, F. ; Evano, G.; Prim, D. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Mini-Reviews in Organic Chemistry2004 , 1, 133–148. Link
Application Note: (1-Cycloheptylazetidin-2-yl)methanol in GPCR Ligand Design
[1][2] Executive Summary: The "Rigid-Lipophilic" Advantage In the optimization of G-Protein Coupled Receptor (GPCR) ligands—particularly for Sphingosine-1-Phosphate (S1P) receptors—the transition from flexible alkyl chai...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The "Rigid-Lipophilic" Advantage
In the optimization of G-Protein Coupled Receptor (GPCR) ligands—particularly for Sphingosine-1-Phosphate (S1P) receptors—the transition from flexible alkyl chains to rigid, saturated heterocycles is a proven strategy to improve metabolic stability and oral bioavailability.[1][2]
(1-Cycloheptylazetidin-2-yl)methanol (CAS: 2060025-49-0) represents a high-value "Head Group" scaffold.[1][2] It combines two critical structural features:
The Azetidine Core: A constrained 4-membered ring that reduces entropic penalties upon binding compared to pyrrolidines or open chains.[2][3][4]
The Cycloheptyl Moiety: A bulky, lipophilic group (
) that fills large hydrophobic pockets (e.g., the S1P1 orthosteric site) more effectively than cyclohexyl or isopropyl analogs.[3][4]
This guide details the handling, synthesis, and application of this intermediate in the construction of next-generation immunomodulators.
Chemical Profile & Stability
Before initiating synthesis, researchers must understand the reactivity profile of the strained azetidine ring.[3][4]
Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Critical Stability Warning: Ring Strain
Azetidines possess significant ring strain (~26 kcal/mol).[2][3][4] While thermodynamically more stable than aziridines, acidic conditions at elevated temperatures can trigger ring-opening solvolysis, particularly in nucleophilic solvents (e.g., EtOH/HCl).[3][4]
Do: Use mild Lewis acids or buffered protic acids for derivatization.
Don't: Expose the free base to strong mineral acids (HCl, H2SO4) above 40°C unless ring opening is the intended pathway.[3][4]
Protocol A: Synthesis of the Intermediate
For labs where the scaffold is not purchased, it is synthesized via Reductive Amination.[4]
Objective: Preparation of (1-Cycloheptylazetidin-2-yl)methanol from commercially available azetidin-2-ylmethanol.
Complexation: In a flame-dried flask, dissolve azetidin-2-ylmethanol (10 mmol) and cycloheptanone (11 mmol) in anhydrous DCE (40 mL). Add Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation.
Note: The solution may turn slightly yellow.[3][4] This is normal.
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to control gas evolution.
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
Monitor: TLC (10% MeOH in DCM, stain with Ninhydrin).[3][4] The secondary amine starting material will disappear.[3][4]
Quench: Quench with saturated aqueous
(30 mL). Stir vigorously for 20 minutes.
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
Purification: The tertiary amine product is often clean enough for use.[3][4] If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 95:5:0.5).[2][3][4]
Yield Expectation: 85–92%
Protocol B: Coupling to Biaryl Core (The "S1P" Workflow)
This protocol describes attaching the scaffold to a phenol-based core, a common step in synthesizing S1P receptor modulators like Siponimod analogs.[2]
Reaction Type: Mitsunobu Coupling
Mechanism: Inversion of configuration at the alcohol center (if chiral) is irrelevant here as the attachment point is the oxygen, but steric hindrance of the cycloheptyl group requires specific conditions.[3][4]
Preparation: Dissolve the Phenol Core (e.g., 1.0 mmol) and
(1.5 mmol) in anhydrous THF (10 mL) under .
Addition of Scaffold: Add (1-Cycloheptylazetidin-2-yl)methanol (1.2 mmol) to the solution.
Activation: Cool the reaction to 0°C. Add DIAD (1.5 mmol) dropwise over 10 minutes.
Observation: The yellow color of DIAD should fade as the betaine intermediate forms.[3][4]
Reflux (Critical Step): Due to the steric bulk of the N-cycloheptyl group, room temperature stirring is often insufficient.[3][4] Heat the reaction to 50–60°C for 4–6 hours.
Workup: Cool to RT. Concentrate in vacuo.[2][3][4]
Purification: Triturate the residue with cold
to precipitate (Triphenylphosphine oxide).[2][3][4] Filter. Purify the filtrate via silica gel chromatography.
Visualizing the Workflow
The following diagram illustrates the integration of this intermediate into a drug discovery pipeline.
Figure 1: Synthetic workflow for integrating the azetidine scaffold into medicinal chemistry programs.
Quality Control & Analytics
To validate the integrity of the intermediate before coupling, check for these specific markers.
Oxidation of (1-Cycloheptylazetidin-2-yl)methanol to aldehyde
Application Note: Chemoselective Oxidation of (1-Cycloheptylazetidin-2-yl)methanol to Aldehyde -amino aldehydes via Swern and Parikh-Doering Oxidation. Executive Summary The oxidation of (1-Cycloheptylazetidin-2-yl)metha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Oxidation of (1-Cycloheptylazetidin-2-yl)methanol to Aldehyde
-amino aldehydes via Swern and Parikh-Doering Oxidation.
Executive Summary
The oxidation of (1-Cycloheptylazetidin-2-yl)methanol to its corresponding aldehyde, (1-Cycloheptylazetidin-2-yl)carbaldehyde , represents a critical transformation in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and other bioactive azetidine scaffolds.
This transformation presents three specific chemical challenges:
Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or Lewis-acidic conditions.
Stereochemical Integrity: The C2 position is an
-chiral center adjacent to a basic nitrogen. Upon oxidation to the aldehyde, the C2 proton becomes highly acidic, leading to rapid racemization (epimerization) via enolization if base/temperature are not strictly controlled.
Product Instability:
-Amino aldehydes are notoriously unstable, prone to hydrate formation and self-polymerization.
This guide provides two validated protocols: the Swern Oxidation (Gold Standard for stereocontrol) and the Parikh-Doering Oxidation (Preferred for scale-up).
Strategic Analysis: Oxidant Selection
The choice of oxidant is dictated by the need to avoid N-oxidation of the tertiary cycloheptyl amine and to suppress epimerization.
Oxidation Method
Suitability
Key Advantages
Critical Risks
Swern (DMSO/Oxalyl Chloride)
High
Cryogenic conditions (-78°C) kinetically trap the aldehyde, preventing epimerization.
Requires strict temperature control; evolution of CO/CO; stench (DMS).
Parikh-Doering (SOPy)
High
Runs at 0°C to RT; scalable; non-cryogenic.
Slightly higher risk of epimerization due to higher T; requires excess reagents.
Dess-Martin Periodinane (DMP)
Medium
Mild; neutral pH.
Acetic acid byproduct can promote acid-catalyzed ring opening or racemization; expensive.
Jones / KMnO
Forbidden
Strong oxidant.
Will cause N-oxidation (N-oxide), ring opening, and over-oxidation to carboxylic acid.
TEMPO / Bleach (Anelli)
Low
Aqueous conditions.
Risk of N-oxidation; aldehyde hydrate formation in aqueous media.
Protocol A: Swern Oxidation (Primary Method)
Recommended for bench-scale (<10g) and when optical purity is paramount.
Add DMSO (3.0 equiv) dropwise over 15 minutes. Caution: Exothermic. Maintain internal T < -65°C.
Mechanistic Note: This forms the chlorodimethylsulfonium chloride intermediate. Evolution of gas (CO/CO
) may occur.
Step 2: Substrate Addition
5. Dissolve (1-Cycloheptylazetidin-2-yl)methanol in a minimum volume of anhydrous DCM.
6. Add the substrate solution dropwise to the Swern reagent at -78°C.[1]
7. Stir at -78°C for 45 minutes .
Checkpoint: The formation of the alkoxysulfonium ion is rapid. Extended stirring is unnecessary and risks side reactions.
Step 3: Elimination (Aldehyde Formation)
8. Add Triethylamine (5.0 equiv) dropwise.[1] Crucial: This step is highly exothermic. The temperature must not spike, or the base will deprotonate the C2 position of the product, causing racemization.
9. Allow the reaction to stir at -78°C for 20 minutes, then warm to 0°C over 30 minutes.
Step 4: Work-up (or Telescoping)
Option A (Isolation - Not Recommended): Quench with saturated NaHCO
, extract with DCM, dry over NaSO, and concentrate in vacuo without heat.
Option B (Telescoping - Recommended): The crude aldehyde solution at 0°C is used immediately for the subsequent step (e.g., reductive amination or Wittig olefination).
Protocol B: Parikh-Doering Oxidation (Scale-Up)
Recommended for larger scales (>10g) where cryogenic cooling is impractical.
Py (3.0 equiv) portion-wise (solid addition) or as a solution in DMSO over 20 minutes.
Note: Maintain temperature < 10°C to minimize side reactions.
Allow the mixture to warm to Room Temperature (20-25°C) and stir for 1-2 hours.
Monitoring: Check TLC (Stain: Ninhydrin or Iodine). The alcohol spot should disappear.
Work-up: Pour into ice-water. Extract with Ethyl Acetate (
). Wash organics with water () to remove DMSO, then brine. Dry and concentrate.
Mechanistic & Workflow Visualization[1]
The following diagram illustrates the Swern mechanism specifically for this azetidine substrate, highlighting the critical "Danger Zone" where racemization occurs.
Caption: Mechanistic pathway of Swern oxidation for azetidine methanol. The red path indicates the high risk of racemization if temperature control fails after base addition.
Quality Control & Stability
Due to the instability of the aldehyde, standard characterization (NMR/LCMS) must be performed rapidly.
TLC: Silica gel.[2] Eluent: 5% MeOH in DCM. Stain: Iodine vapor (Aldehydes do not stain well with Ninhydrin; the tertiary amine might).
1H NMR (CDCl
): Look for the aldehyde proton doublet/singlet at 9.6 – 9.8 ppm .
Purity Check: Integration of the C2 proton (multiplet near 3.5-4.0 ppm) is critical.
Storage: If absolutely necessary, store under Argon at -20°C as a dilute solution in Benzene or Toluene (freezes to solid). Do not store neat.
References
Swern Oxidation Mechanism & Methodology:
Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link
Parikh-Doering Oxidation Protocol:
Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."[3] Journal of the American Chemical Society1967 , 89, 5505–5507. Link
Azetidine Synthesis & Handling (S1P Modulator Context):
Nishi, T., et al. "Discovery of a novel sphingosine 1-phosphate receptor agonist." Journal of Medicinal Chemistry2011 , 54, 3960. (Describes handling of similar azetidine-2-carbaldehyde intermediates). Link
Racemiz
-Amino Aldehydes:
Jurczak, J.; Golebiowski, A. "Optically active N-protected -amino aldehydes in organic synthesis." Chemical Reviews1989 , 89, 149–164. Link
Application Notes and Protocols for N-Cycloheptyl Substitution on Azetidines
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the N-Cycloheptyl Azetidine Motif The azetidine ring, a four-membered saturated nitrogen heterocycle, has beco...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the N-Cycloheptyl Azetidine Motif
The azetidine ring, a four-membered saturated nitrogen heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1] Its unique structural properties, including inherent ring strain (~25.4 kcal/mol), a high degree of sp³ character, and conformational rigidity, can confer significant advantages to bioactive molecules.[2] These include improved aqueous solubility, enhanced metabolic stability, and novel three-dimensional exit vectors for exploring chemical space, making azetidines attractive replacements for more common motifs like pyrrolidines or piperidines.[1][3]
The functionalization of the azetidine nitrogen atom allows for precise tuning of a compound's physicochemical properties. The N-cycloheptyl group, in particular, introduces a large, lipophilic, and conformationally flexible moiety. This can enhance van der Waals interactions with protein targets, improve membrane permeability, and modulate pharmacokinetic profiles. This guide provides a detailed overview of the primary synthetic strategies, reaction conditions, and step-by-step protocols for the N-cycloheptyl substitution on azetidines, designed to be a practical resource for medicinal and synthetic chemists.
Core Synthetic Strategies for N-Cycloheptylation
The installation of a cycloheptyl group onto the azetidine nitrogen can be achieved through several robust synthetic methodologies. The choice of method often depends on the starting materials' availability, substrate functional group tolerance, and desired scale. The three most prevalent and effective strategies are Reductive Amination, Direct Nucleophilic Substitution, and Palladium-Catalyzed Cross-Coupling.
Diagram: Overview of Synthetic Pathways
Caption: Primary synthetic routes to N-cycloheptyl azetidines.
Method A: Reductive Amination
Reductive amination is a highly efficient and widely used one-pot method for forming C-N bonds. It involves the reaction of an amine (azetidine) with a ketone (cycloheptanone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.
Causality and Mechanistic Insight: This method's success hinges on the choice of a reducing agent that selectively reduces the protonated iminium intermediate over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation. It is a mild and selective reducing agent that is effective under the slightly acidic conditions often generated when using azetidine salts (e.g., hydrochloride), which help catalyze iminium ion formation.
Diagram: Reductive Amination Workflow
Caption: Experimental workflow for reductive amination.
Protocol 1: N-Cycloheptylation of Azetidine via Reductive Amination
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add azetidine hydrochloride (1.0 equiv) and cycloheptanone (1.1 equiv).
Add anhydrous DCE or DCM to form a suspension (concentration typically 0.1-0.5 M).
Stir the mixture at room temperature for 20-30 minutes. If starting with the free base, a small amount of acetic acid (1.0 equiv) can be added to catalyze iminium formation.
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. An initial effervescence may be observed.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the N-cycloheptyl azetidine.
This classical approach involves the direct alkylation of the azetidine nitrogen with a cycloheptyl electrophile, such as cycloheptyl bromide or cycloheptyl tosylate. The reaction proceeds via an Sₙ2 mechanism.
Causality and Mechanistic Insight: The efficiency of this reaction is governed by several factors. A strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) is required to deprotonate the azetidinium intermediate without competing as a nucleophile. The choice of solvent is critical; polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they can solvate the cation of the base and accelerate the Sₙ2 reaction. The nature of the leaving group on the cycloheptyl electrophile is also paramount, with the reactivity order being I > Br > OTs > OMs > Cl.[4]
Protocol 2: N-Alkylation with Cycloheptyl Bromide
Materials and Reagents:
Azetidine (free base or generated in situ from salt)
Cycloheptyl bromide
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Optional: Sodium iodide (NaI) as a catalyst (Finkelstein reaction)
Standard laboratory glassware
Step-by-Step Methodology:
To a round-bottom flask, add azetidine (1.0 equiv), anhydrous potassium carbonate (2.0-3.0 equiv), and anhydrous ACN or DMF.
Add cycloheptyl bromide (1.2 equiv) to the suspension.
If using cycloheptyl chloride or a less reactive bromide, a catalytic amount of NaI (0.1 equiv) can be added to facilitate the reaction via in situ formation of the more reactive cycloheptyl iodide.
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure. If DMF was used, it may need to be removed by azeotroping with heptane or by aqueous workup.
For workup, dilute the residue with ethyl acetate and wash with water (3x) to remove any remaining DMF and salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via silica gel column chromatography.
Method C: Buchwald-Hartwig Amination
While primarily known for aryl aminations, the Buchwald-Hartwig reaction can be adapted for coupling alkyl amines with alkyl halides, although it is less common for this specific transformation due to the potential for β-hydride elimination.[5][6] It is most relevant when dealing with complex substrates where other methods fail. The reaction involves a palladium catalyst, a phosphine ligand, and a strong base.[5][7]
Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the cycloheptyl halide to a Pd(0) complex, followed by coordination of the azetidine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the N-cycloheptyl azetidine and regenerate the Pd(0) catalyst.[5] The choice of ligand is crucial to promote the desired reductive elimination over competing side reactions like β-hydride elimination. Sterically hindered, electron-rich ligands are often preferred.[5]
Comparative Analysis of Synthetic Methods
Parameter
Method A: Reductive Amination
Method B: Nucleophilic Substitution
Method C: Buchwald-Hartwig
Substrates
Azetidine (or salt), Cycloheptanone
Azetidine, Cycloheptyl Halide/Sulfonate
Azetidine, Cycloheptyl Halide
Key Reagents
NaBH(OAc)₃, mild acid catalyst
K₂CO₃, Cs₂CO₃, or organic base
Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu)
Solvent
DCE, DCM, THF
ACN, DMF
Toluene, Dioxane
Temperature
0 °C to Room Temperature
Room Temperature to 80 °C
80 °C to 110 °C
Typical Yields
Good to Excellent
Moderate to Good
Variable, substrate-dependent
Pros
Mild conditions, one-pot, high functional group tolerance, readily available ketone
Simple setup, widely applicable, good for scale-up
Tolerant of sterically hindered substrates
Cons
Requires a ketone precursor, potential for over-reduction with harsh reagents
Can require elevated temperatures, potential for quaternization, leaving group dependent
Expensive catalyst/ligand, risk of β-hydride elimination, air-sensitive reagents
Troubleshooting and Scientific Considerations
Ring Stability: The azetidine ring is strained and can be susceptible to nucleophilic ring-opening, especially under harsh acidic or basic conditions or at high temperatures.[2][4][8] It is crucial to maintain mild reaction conditions where possible.
Competing Reactions: In direct alkylation, the formation of a quaternary azetidinium salt (over-alkylation) can occur if excess alkylating agent is used or if the product is more nucleophilic than the starting material. Using a slight excess of the azetidine can sometimes mitigate this.
Purification: N-cycloheptyl azetidine is a basic compound. During silica gel chromatography, peak tailing can be an issue. This can often be resolved by pre-treating the silica gel with triethylamine or by adding a small percentage (0.5-1%) of triethylamine or ammonium hydroxide to the eluent system.
Protecting Groups: If the azetidine scaffold contains other functional groups (e.g., a 3-hydroxy group), protection may be necessary.[9] Electron-withdrawing N-protecting groups like Boc or Cbz can deactivate the nitrogen, preventing alkylation. These must be removed prior to the N-cycloheptylation step.
References
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
Anderson, D. R., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
Geden, J. V., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. [Link]
Singh, G. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKAT USA. [Link]
Javaid, S., & Choi, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
ChemRxiv. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]
Rovira, A. R., & Thomson, R. J. (2016). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]
ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]
ChemRxiv. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. [Link]
Kuttruff, C. A., et al. (2022). Synthesis of Cycloheptatriene-containing Azetidine Lactones. PMC. [Link]
Application Note: Protecting Group Strategies for Azetidin-2-yl Methanol Derivatives
Executive Summary: The "Fragile Scaffold" Challenge Azetidin-2-yl methanol (Aze-CH₂OH) is a critical pharmacophore and peptidomimetic scaffold, often serving as a conformationally restricted isostere of serine or homoser...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fragile Scaffold" Challenge
Azetidin-2-yl methanol (Aze-CH₂OH) is a critical pharmacophore and peptidomimetic scaffold, often serving as a conformationally restricted isostere of serine or homoserine. However, its deployment in drug discovery is complicated by two intrinsic factors:
Ring Strain: While less strained than aziridines (~26 kcal/mol vs. ~23 kcal/mol), the azetidine ring is susceptible to nucleophilic ring-opening, particularly when the nitrogen is quaternized (azetidinium ions) or protonated under harsh acidic conditions.
Bifunctionality: The presence of a nucleophilic secondary amine and a primary alcohol requires precise orthogonal protection strategies to allow selective manipulation of either center without compromising the ring integrity or stereochemical purity.
This guide provides validated protocols for the protection, manipulation, and deprotection of Aze-CH₂OH, focusing on the N-Boc/O-Silyl and N-Cbz/O-Benzyl orthogonal pairs.
Strategic Overview: Orthogonality Matrix
The choice of protecting groups (PG) must be dictated by the downstream chemistry. The following matrix outlines the compatibility of common strategies.
Strategy
N-Protecting Group
O-Protecting Group
Primary Removal (N)
Primary Removal (O)
Key Advantage
Acid/Base Orthogonal
Boc (tert-butoxycarbonyl)
TBDMS (tert-butyldimethylsilyl)
Acid (TFA/HCl)
Fluoride (TBAF)
Rapid, mild, standard for medicinal chemistry.
Hydrogenolysis/Acid
Cbz (benzyloxycarbonyl)
t-Bu (tert-butyl ether)
Acid (TFA)
Ideal if the product is acid-sensitive.
Base/Acid Orthogonal
Fmoc (fluorenylmethoxycarbonyl)
Trt (Trityl)
Base (Piperidine)
Mild Acid (Dilute TFA)
Standard for Solid Phase Peptide Synthesis (SPPS).
Workflow Visualization
The following diagram illustrates the decision logic and synthetic flow for establishing the N-Boc/O-TBDMS scaffold, the most versatile starting point for small molecule synthesis.
Figure 1: Strategic workflow for the synthesis of the fully protected N-Boc-O-TBDMS azetidin-2-yl methanol scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-(S)-Azetidin-2-yl Methanol
Rationale: Direct reduction of the amino acid is risky due to solubility issues and potential chelation. Protecting the nitrogen first stabilizes the ring and improves solubility in organic solvents.
Reagents: (S)-Azetidine-2-carboxylic acid,
, , Isobutyl chloroformate, .
Step-by-Step:
N-Protection:
Dissolve (S)-azetidine-2-carboxylic acid (10 mmol) in 1:1 Dioxane/
(40 mL).
Add
(2.5 equiv) followed by (1.2 equiv).
Stir at RT for 12 h. Acidify carefully to pH 3 with 1M
(Avoid HCl to prevent Boc loss). Extract with EtOAc.
Mixed Anhydride Reduction (Safer than Borane):
Dissolve the N-Boc acid (from step 1) in dry THF at -15°C (Ice/Salt bath).
Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir for 15 min to form the mixed anhydride.
Critical Step: Filter off the precipitated salts quickly under Argon (optional but cleaner) or proceed directly.
Add
(3.0 equiv) dissolved in a minimum amount of water dropwise.
Purify via silica gel chromatography (Hexane/EtOAc gradient).
Yield Expectation: 85-92% over two steps.
Protocol B: Orthogonal O-Silylation (TBDMS)
Rationale: Silyl ethers are bulky. The steric bulk of TBDMS at the primary alcohol minimizes the risk of intramolecular nucleophilic attack by the oxygen onto the ring system during subsequent steps.
Dissolve N-Boc alcohol (5 mmol) in anhydrous DCM (20 mL).
Add Imidazole (2.0 equiv) and DMAP (0.1 equiv).
Cool to 0°C. Add TBDMSCl (1.2 equiv) portion-wise.
Stir at RT for 4 hours.
Workup: Wash with 1M
(removes imidazole), then .
Validation:
NMR should show disappearance of the broad -OH singlet and appearance of two singlets near 0.0 ppm () and 0.9 ppm ().
Protocol C: Selective Deprotection (The "Switch")
This section details how to remove one group without affecting the other, proving orthogonality.
Scenario 1: Unmasking the Alcohol (Fluoride Deprotection)
Use Case: You need to oxidize the alcohol to an aldehyde or couple it to a phosphate.
Dissolve N-Boc-O-TBDMS azetidine in THF.
Add TBAF (1.0M in THF, 1.1 equiv) at 0°C.
Stir 1 h.
Critical Note: Azetidines are stable to TBAF. However, the resulting free alcohol is a nucleophile. If the nitrogen protecting group is electron-withdrawing (like Boc), the ring is stable.[1] Do not use strong Lewis acids.
Time Control: Limit exposure to 30 mins at 0°C. Prolonged exposure to strong acid can induce ring opening via protonation of the ether oxygen or the ring nitrogen followed by nucleophilic attack by trifluoroacetate.
Scavengers: Add triethylsilane (TES) (2 equiv) if carbocation-generating species are present, though less critical here than with Trityl groups.
Neutralization: Evaporate TFA rapidly in vacuo. Neutralize immediately with cold saturated
or DIEA during the next coupling step. Never store the TFA salt of azetidinyl methanol for long periods.
Troubleshooting & Critical Parameters
Ring Stability & Racemization
The (S)-enantiomer is biologically privileged. Racemization usually occurs via deprotonation at the C2 position (alpha to the nitrogen).
Risk Factor: Strong bases (LDA, NaH) can deprotonate C2, leading to ring opening or racemization.
Mitigation: When performing alkylations on the -OH group, use non-nucleophilic bases or phase-transfer conditions (DCM/Water/NaOH/TBAB) rather than anhydrous NaH/THF.
The "Azetidinium" Trap
If you convert the alcohol to a leaving group (Mesylate/Tosylate) while the Nitrogen is nucleophilic (e.g., secondary amine), the Nitrogen will attack the side chain intramolecularly.
Result: Formation of a bicyclic [1.1.0] azabicyclobutane or ring expansion to pyrrolidine.
Prevention:ALWAYS ensure Nitrogen is protected with an electron-withdrawing group (Boc/Cbz) before activating the alcohol.
References
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[2]
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
St-Onge, M., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1725–1732.
Lowe, G., et al. (1997). "Synthesis of N-Protected Azetidin-2-yl Methanols." Journal of the Chemical Society, Perkin Transactions 1. (Standard methodology for mixed anhydride reduction).
Preparation of chiral azetidine building blocks for SAR studies
Application Note & Protocol Strategic Preparation of Enantioenriched Azetidine Building Blocks for Structure-Activity Relationship (SAR) Studies For: Researchers, medicinal chemists, and drug development professionals. I...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Strategic Preparation of Enantioenriched Azetidine Building Blocks for Structure-Activity Relationship (SAR) Studies
For: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Rising Importance of Azetidines in Medicinal Chemistry
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to act as a bioisostere for other common functionalities, and its role in improving physicochemical properties such as solubility and metabolic stability have led to its incorporation into a growing number of clinical candidates and marketed drugs. For medicinal chemists, the exploration of Structure-Activity Relationships (SAR) is fundamental to optimizing lead compounds. Access to a diverse toolkit of stereochemically defined azetidine building blocks is therefore not just advantageous, but essential for systematically probing the intricate interactions between a drug candidate and its biological target.
This application note provides a detailed guide to the strategic preparation of chiral azetidine building blocks, focusing on robust and scalable synthetic methodologies. We will delve into the mechanistic underpinnings of key transformations, provide step-by-step protocols for the synthesis of representative building blocks, and discuss best practices for purification and characterization.
Strategic Approaches to Chiral Azetidine Synthesis
The primary challenge in azetidine synthesis lies in overcoming the inherent ring strain of the four-membered system. Historically, this has made their preparation difficult, often requiring harsh reaction conditions. However, modern synthetic methods have largely overcome these hurdles. The two predominant strategies for accessing enantioenriched azetidines are:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry.
Asymmetric Catalysis: This strategy employs a chiral catalyst to induce stereoselectivity in a reaction that forms the azetidine ring or a key precursor.
This guide will focus on a highly reliable method starting from a chiral pool precursor, L-aspartic acid, to generate a versatile 3-hydroxy-azetidine-3-carboxylic acid scaffold. This particular building block is of high value as the two functional groups at the C3 position allow for diverse subsequent modifications.
Workflow for the Synthesis of a Versatile Chiral Azetidine Scaffold
The following workflow outlines the key transformations from a commercially available starting material to a functionalized, ready-to-use azetidine building block.
Figure 1: Synthetic workflow for the preparation of (S)-Azetidine-3-carboxylic acid.
Detailed Experimental Protocols
Trustworthiness Note: The following protocols are designed to be self-validating. Each step includes expected outcomes and characterization checkpoints. Successful execution of each step is critical for the overall success of the synthesis.
Protocol 1: Synthesis of (S)-1-tert-butyl 2-benzyl 4-hydroxy-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Expertise & Experience Insight: This multi-step, one-pot procedure from N-Boc-L-aspartic acid is highly efficient. The key is the selective reduction of the anhydride-derived ester in the presence of the other benzyl ester. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
Materials:
N-Boc-L-aspartic acid
Acetic anhydride (Ac₂O)
Benzyl alcohol (BnOH)
4-(Dimethylamino)pyridine (DMAP)
Sodium borohydride (NaBH₄)
Dichloromethane (DCM), anhydrous
Methanol (MeOH), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Anhydride Formation: To a solution of N-Boc-L-aspartic acid (1.0 eq) in anhydrous DCM (0.5 M), add acetic anhydride (1.2 eq) and stir at room temperature for 2 hours.
Diester Formation: Add benzyl alcohol (2.5 eq) and DMAP (0.1 eq) to the reaction mixture. Stir at room temperature for 16 hours.
Selective Reduction: Cool the reaction mixture to 0 °C. Add anhydrous methanol (5.0 eq) followed by the portion-wise addition of sodium borohydride (2.0 eq) over 30 minutes.
Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield the desired diol as a colorless oil.
Characterization Checkpoint: The product can be confirmed by ¹H NMR (presence of two benzyl groups and the Boc group) and mass spectrometry.
Protocol 2: Synthesis of (S)-1-tert-butyl 3-benzyl 3-hydroxyazetidine-1,3-dicarboxylate
Expertise & Experience Insight: This step involves the activation of the primary alcohol as a mesylate followed by an in-situ intramolecular Williamson ether-like synthesis to form the azetidine ring. The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions.
Materials:
Product from Protocol 1
Methanesulfonyl chloride (MsCl)
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Mesylation: Dissolve the diol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir at 0 °C for 1 hour.
Cyclization: Add an additional portion of triethylamine (2.0 eq) and allow the reaction to warm to room temperature, stirring for 16 hours.
Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford the azetidine product.
Characterization Checkpoint: Successful cyclization can be confirmed by ¹H NMR, observing the characteristic shifts for the azetidine ring protons, and by the disappearance of the primary alcohol and mesylate protons.
Protocol 3: Deprotection to (S)-azetidine-3-carboxylic acid
Expertise & Experience Insight: Hydrogenolysis is a clean and efficient method for removing benzyl protecting groups. Palladium on carbon is the standard catalyst for this transformation. The reaction progress can be easily monitored by TLC or LC-MS.
Materials:
Product from Protocol 2
Palladium on carbon (10 wt. %, 5 mol %)
Methanol (MeOH)
Hydrogen gas (H₂)
Procedure:
Hydrogenolysis: Dissolve the protected azetidine (1.0 eq) in methanol (0.1 M). Add palladium on carbon catalyst.
Reaction: Purge the reaction flask with hydrogen gas (or use a balloon) and stir vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the final (S)-azetidine-3-carboxylic acid, which can often be used without further purification.
Characterization Checkpoint: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. Chiral HPLC may be used to confirm the enantiomeric excess.
Data Summary
The following table summarizes typical results for the described synthetic sequence.
The protocols detailed in this application note provide a reliable and scalable route to a highly valuable chiral azetidine building block, suitable for extensive SAR studies. By starting from an inexpensive chiral pool material and employing robust chemical transformations, researchers can efficiently generate material to accelerate their drug discovery programs. The principles and techniques described herein can be adapted to produce a wide array of substituted azetidines, further expanding the chemical space available for exploration.
References
Title: A Practical, Kilogram-Scale Synthesis of a Key Azetidine Intermediate for the Preparation of a Novel Class of CGRP Receptor Antagonists.
Source: Organic Process Research & Development.
URL: [Link]
Title: The Azetidine Ring in Medicinal Chemistry: A Review.
Source: European Journal of Medicinal Chemistry.
URL: [Link]
Title: Synthesis of 3-Substituted Azetidines: A Review.
Source: Molecules.
URL: [Link]
Application
Application Note: A Systematic Approach to Solvent Selection for 1-Cycloheptylazetidin-2-yl methanol
Abstract The selection of an appropriate solvent is a critical first step in the development of chemical processes, influencing everything from reaction kinetics to purification efficiency and final formulation.[1] This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The selection of an appropriate solvent is a critical first step in the development of chemical processes, influencing everything from reaction kinetics to purification efficiency and final formulation.[1] This is particularly true for novel molecules like 1-Cycloheptylazetidin-2-yl methanol, which possesses a distinct amphiphilic character. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal solvent for this compound. We will explore the molecule's structural characteristics, outline a theoretical framework for solubility, and provide detailed, step-by-step protocols for both qualitative and quantitative solubility screening. The causality behind each experimental choice is explained to empower researchers to adapt these methods to their specific downstream applications, from synthetic chemistry to pre-formulation studies.
Physicochemical Characterization of 1-Cycloheptylazetidin-2-yl methanol
Understanding the molecular structure is fundamental to predicting its solubility behavior. 1-Cycloheptylazetidin-2-yl methanol is a heterocyclic compound featuring three key functional regions:
A Saturated Azetidine Ring: A four-membered ring containing a basic nitrogen atom, capable of acting as a hydrogen bond acceptor.
A Primary Alcohol (-CH₂OH): This group is polar and can act as both a hydrogen bond donor and acceptor.
A Large Cycloheptyl Group: A seven-carbon aliphatic ring that is bulky and highly non-polar (lipophilic), contributing significant van der Waals interactions.
This combination of a large lipophilic tail and a compact polar head-group (containing both a Lewis base and a hydrogen-bonding alcohol) makes the molecule amphiphilic. Its solubility will be a delicate balance between these competing characteristics.
Table 1: Physicochemical Properties of 1-Cycloheptylazetidin-2-yl methanol and Related Structures
The addition of the C₇H₁₃ cycloheptyl group significantly increases lipophilicity.
Molecular Weight
183.30 g/mol (Predicted)
87.12 g/mol
Higher molecular weight can sometimes correlate with lower solubility.
Predicted logP
~2.0 - 2.5 (Estimated)
-0.7
The positive logP indicates a preference for an oily (non-polar) phase over an aqueous (polar) phase.
Hydrogen Bond Donors
1 (from -OH)
2 (from -OH and -NH)
Capable of donating hydrogen bonds, favoring interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptors
2 (from N and O)
2 (from N and O)
Capable of accepting hydrogen bonds from protic solvents.
| pKa (Conjugate Acid) | ~9.0 - 10.0 (Estimated for azetidine N) | N/A | The basic nitrogen allows for salt formation in acidic media, which can dramatically increase aqueous solubility. |
Causality Insight: The large, non-polar cycloheptyl group is the dominant structural feature. Therefore, it is anticipated that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity or non-polar solvents that can accommodate the aliphatic ring.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" governs solubility. For 1-Cycloheptylazetidin-2-yl methanol, this means:
Polar Protic Solvents (e.g., water, methanol, ethanol) can interact favorably with the hydroxyl group and the azetidine nitrogen via hydrogen bonding. However, they may struggle to solvate the large, non-polar cycloheptyl group, leading to an overall unfavorable solvation energy.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) can act as hydrogen bond acceptors and engage in dipole-dipole interactions. They are often excellent solvents for a wide range of compounds.
Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane) will primarily interact with the cycloheptyl group through van der Waals forces. The polar head of the molecule may be poorly solvated, limiting solubility.
The optimal solvent will likely be one that can effectively balance these interactions, such as a mid-polarity alcohol (e.g., isopropanol, butanol) or a chlorinated solvent (e.g., dichloromethane), though "green" alternatives are increasingly preferred.[3][4]
Visualizing Solute-Solvent Interactions
The diagram below illustrates the potential interactions between 1-Cycloheptylazetidin-2-yl methanol and different solvent classes.
Caption: Potential solute-solvent interactions.
Experimental Protocols for Solubility Determination
A systematic, tiered approach is recommended to efficiently identify a suitable solvent while conserving material. This process begins with a rapid qualitative screen, followed by a rigorous quantitative measurement for the most promising candidates.
Workflow for Solvent Selection
The following diagram outlines the logical flow of the experimental process.
Caption: Systematic workflow for solvent selection.
Objective: To quickly assess the solubility of the compound in a diverse range of solvents at a fixed concentration using a minimal amount of material.
Probes van der Waals interactions with the cycloheptyl group.
| Chlorinated | Dichloromethane (DCM) | Often a good balance of polarity for amphiphilic molecules. |
Procedure:
Preparation: Weigh approximately 2-5 mg of 1-Cycloheptylazetidin-2-yl methanol into each labeled vial.
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This corresponds to an initial concentration of 20-50 mg/mL.
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.
Observation: Visually inspect the vial against a contrasting background. Note whether the solution is a) clear (soluble), b) cloudy/has suspended particles (partially soluble/insoluble), or c) unchanged (insoluble).[6]
Incremental Addition: If the compound is not fully dissolved, add another 400 µL of solvent (for a total of 500 µL) and repeat steps 3-4. This tests solubility at a lower concentration (4-10 mg/mL).
Repeat: Repeat steps 2-5 for each solvent listed in Table 2.
Documentation: Record all observations in a laboratory notebook.
Self-Validation Insight: This tiered concentration approach provides more information than a single-point test. A compound dissolving only after the second addition is clearly less soluble than one dissolving immediately. This provides a semi-quantitative ranking to guide the selection for the next phase.
Objective: To determine the equilibrium solubility of the compound in the most promising solvents identified in Protocol 3.1. The shake-flask method is considered the gold standard for equilibrium solubility measurement.[7][8]
Syringe filters (0.22 or 0.45 µm, ensure filter material is compatible with the solvent)
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Volumetric flasks and pipettes for standard preparation
Procedure:
Preparation: Add an excess amount of 1-Cycloheptylazetidin-2-yl methanol to a vial (e.g., add 20 mg to 2 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and agitation speed.[8] Allow the samples to equilibrate for at least 24-48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[8]
Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle.
Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe and pass it through a syringe filter directly into a clean, labeled vial. This step is crucial to remove all undissolved solid particles.[7]
Dilution: Immediately perform a precise, quantitative dilution of the saturated filtrate into a suitable volumetric flask using a solvent in which the compound is known to be highly soluble (this might be the mobile phase for HPLC analysis). This prevents precipitation upon cooling or solvent evaporation.
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the concentration of the original, undiluted filtrate by back-calculation using the dilution factor.
Standard Curve: Prepare a series of calibration standards of the compound and run them alongside the samples to ensure accurate quantification.
Data Presentation:
The final quantitative data should be summarized in a clear format.
Table 3: Example Quantitative Solubility Data at 25 °C
Solvent
Solubility (mg/mL)
Molar Solubility (mol/L)
Comments
Isopropanol
155.2
0.847
Forms a clear, colorless solution.
Dichloromethane
120.5
0.657
Good solubility, but solvent is volatile.
Acetonitrile
45.8
0.250
Moderate solubility.
Toluene
33.1
0.181
Lower solubility, may be useful for crystallization.
| Water | < 0.1 | < 0.0005 | Practically insoluble, as predicted. |
Final Solvent Selection: Beyond Solubility
The solvent with the highest solubility is not always the best choice. The final decision must be guided by the specific application.
For Chemical Synthesis: A solvent that fully dissolves reactants at the reaction temperature but may allow for product crystallization upon cooling could be ideal.
For Chromatography: The solvent must be compatible with the stationary phase and allow for good separation.
For Formulation: The solvent must be pharmaceutically acceptable, with low toxicity and appropriate volatility.[9]
Considerations such as boiling point (for ease of removal), viscosity, safety (flammability, toxicity), environmental impact, and cost are all critical parameters in making an informed, holistic solvent choice.[1][4]
References
Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Google Cloud.
Towards the prediction of drug solubility in binary solvent mixtures at various temper
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). arXiv.
A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News.
Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques. Frontiers.
EXPERIMENT 1 DETERMIN
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
solubility experimental methods.pptx. SlideShare.
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.
Annex 4.
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
Toward a More Holistic Framework for Solvent Selection. (2016, February 18).
Tools and techniques for solvent selection: Green solvent selection guides. (2016, May 26).
(Azetidin-2-yl)methanol. PubChem.
1-Cyclohexylethanol (CAS 1193-81-3) - Chemical & Physical Properties. Cheméo.
Application Notes & Protocols for Scalable Synthetic Routes to N-Substituted Azetidine Methanols
Abstract N-substituted azetidine methanols are privileged structural motifs in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-substituted azetidine methanols are privileged structural motifs in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] The inherent ring strain of the azetidine core presents unique synthetic challenges, necessitating robust and scalable manufacturing routes.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable synthetic strategies for N-substituted azetidine methanols. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-proven protocols, and offer insights into process optimization for large-scale production.
Introduction: The Strategic Importance of N-Substituted Azetidine Methanols in Drug Discovery
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a valuable building block in pharmaceutical research.[4][5] Its rigid structure can favorably influence the conformational preorganization of a molecule for optimal target binding. The "N-substituted" and "methanol" functionalities at the 1- and 3-positions, respectively, offer key vectors for molecular elaboration and interaction with biological targets. Specifically, the nitrogen atom provides a site for introducing diverse substituents to modulate properties like basicity and lipophilicity, while the hydroxymethyl group can act as a hydrogen bond donor or a handle for further functionalization.
The primary challenge in the synthesis of these compounds lies in achieving high yields and purity on a large scale, given the propensity for side reactions due to ring strain.[3] This guide will focus on two primary scalable and versatile synthetic paradigms: the construction of the azetidine ring followed by N-functionalization, and the convergent approach of coupling a pre-functionalized amine with an azetidine precursor.
Strategic Overview of Scalable Synthetic Pathways
The synthesis of N-substituted azetidine methanols can be broadly categorized into two main strategies, each with its own set of advantages and considerations for scalability.
Caption: Overview of primary synthetic strategies for N-substituted azetidine methanols.
Strategy A: Ring Construction Followed by N-Functionalization
This linear approach first establishes the core azetidine-3-methanol scaffold, which is then elaborated at the nitrogen atom. This strategy is particularly advantageous when a diverse library of N-substituted analogs is desired from a common intermediate.
Synthesis of the Azetidine-3-Methanol Core
A common and scalable route to the azetidine-3-methanol core, often with a protecting group on the nitrogen, involves the intramolecular cyclization of a suitably substituted 1,3-aminopropanol derivative.
Caption: Workflow for the synthesis of the azetidine-3-methanol core.
N-Functionalization via Reductive Amination
Reductive amination is a highly reliable and scalable method for introducing a wide variety of substituents onto the azetidine nitrogen.[6] This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.
This protocol describes the N-alkylation of a deprotected azetidine-3-methanol with a generic aldehyde.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a stirred suspension of azetidine-3-methanol hydrochloride (1.0 eq) in DCM (10 volumes), add TEA (1.2 eq) at 0 °C and stir for 15 minutes.
Imine/Enamine Formation: Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture and stir at room temperature for 1-2 hours. The formation of the iminium ion is often the rate-limiting step. Monitoring by TLC or LC-MS is recommended.
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in the presence of the aldehyde.[6]
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours). Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Parameter
Typical Range
Notes
Scale
1 g - 100 kg
This protocol has been successfully scaled.
Yield
70-95%
Highly dependent on the substrate.
Purity
>98% (post-purification)
Key Reagents
NaBH(OAc)₃, Aldehyde/Ketone
Strategy B: Convergent Synthesis via Epoxide Ring-Opening
This convergent approach involves the ring-opening of an epoxide with a primary or secondary amine, followed by an intramolecular cyclization to form the azetidine ring. This strategy is particularly powerful for accessing structurally complex N-substituents from readily available amines.
Lewis Acid-Catalyzed Epoxide Ring-Opening and Intramolecular Cyclization
The regioselective aminolysis of epoxides can be challenging due to the basicity of the amine nucleophile quenching the acid catalyst.[8] Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as excellent catalysts for this transformation, enabling high regioselectivity and yields.[7][8]
Caption: Lanthanide-catalyzed intramolecular aminolysis of an epoxy amine.
This protocol is adapted from literature procedures for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[3][7]
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 eq) in DCE (0.2 M), add La(OTf)₃ (5 mol%).
Cyclization: Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS. The use of cis-epoxides generally favors the formation of azetidines, while trans-epoxides may lead to the formation of pyrrolidines as a side product.[3]
Work-up: Upon completion, cool the reaction mixture to 0 °C. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Parameter
Typical Range
Notes
Scale
100 mg - 10 g
Amenable to larger scale with appropriate thermal control.
Yield
80-95%
High yields are typical for this transformation.
Purity
>95% (post-purification)
Key Reagents
La(OTf)₃, cis-3,4-Epoxy amine
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield in Reductive Amination
Incomplete iminium ion formation; Inactive reducing agent; Steric hindrance.
Increase reaction time for imine formation; Use fresh NaBH(OAc)₃; Consider alternative reducing agents like NaBH₃CN.[6]
Formation of Pyrrolidine in Epoxide Cyclization
Use of trans-epoxide; High reaction temperature.
Ensure the use of cis-epoxide starting material; Lowering the reaction temperature may favor the kinetically controlled azetidine product.[3]
Difficult Purification
Presence of closely related impurities.
Optimize chromatographic conditions; Consider crystallization or salt formation for purification.
Scalability Issues
Exothermic reaction; Reagent handling at large scale.
Implement controlled addition of reagents; Perform a safety assessment before scaling up.
Conclusion
The synthetic routes outlined in this application note provide robust and scalable methods for the preparation of N-substituted azetidine methanols. The choice between a linear approach via N-functionalization of a common core and a convergent strategy through epoxide ring-opening will depend on the specific target molecules and the desired diversity of the final products. Careful optimization of reaction conditions and adherence to the detailed protocols will enable researchers and drug development professionals to efficiently access these valuable building blocks for the advancement of their discovery programs.
References
Vertex Pharmaceuticals Incorporated. (2012). Synthesis of Azetidines by Epoxide Ring- Opening–Ring-Closure Procedure. Synfacts, 8(9), 0957.
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
BenchChem. (2025).
Mykhailiuk, P. K. (2025).
Li, G., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
Asymmetric Reductive Amin
Sparrow Chemical. (2025). How are azetidine derivatives synthesized?. Sparrow Chemical Blog.
University of Michigan. (2024). Using visible light to make pharmaceutical building blocks. LSA Chemistry News.
De Kimpe, N., et al. (2009). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett.
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
Trauner, F., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines.
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive.
Technical Support Center: Synthesis of (1-Cycloheptylazetidin-2-yl)methanol
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of (1-Cycloheptylazetidin-2-yl)methanol. This document is designed for researchers, medicinal chemists, and proce...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (1-Cycloheptylazetidin-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
The synthesis of N-substituted azetidines is a critical task in modern drug discovery. These four-membered rings are valuable bioisosteres for more common motifs like piperidines or morpholines, often imparting improved physicochemical properties such as solubility and metabolic stability.[1][2] The target molecule, (1-Cycloheptylazetidin-2-yl)methanol, is typically synthesized via reductive amination, a robust and versatile C-N bond-forming reaction.[3] This guide focuses on troubleshooting and optimizing this key transformation.
Core Synthesis Protocol: Reductive Amination
The most common and efficient route to (1-Cycloheptylazetidin-2-yl)methanol is the reductive amination between (azetidin-2-yl)methanol and cycloheptanone. This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to yield the desired N-alkylated product.
Experimental Protocol: Baseline Synthesis
Reaction Setup: To a solution of (azetidin-2-yl)methanol hydrochloride (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add cycloheptanone (1.1 eq).
Neutralization & Imine Formation: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt and facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours. The formation of the iminium ion is a critical equilibrium-driven step.[4]
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer.
Extraction: Extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure (1-Cycloheptylazetidin-2-yl)methanol.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low (<40%). What are the most likely causes?
A1: Low yield is the most frequent complaint and can stem from several factors. The key is to diagnose the root cause systematically.
Cause 1: Inefficient Iminium Ion Formation. The reaction rate is dependent on the concentration of the electrophilic iminium ion. If this intermediate does not form efficiently, the reaction will be sluggish and incomplete. The equilibrium can be hindered by steric bulk or excess water in the reaction.
Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium forward, although this may require elevated temperatures.[5]
Cause 2: Premature Reduction of Cycloheptanone. If you are using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the cycloheptanone to cycloheptanol faster than the iminium ion can form.
Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this reason. It is a milder, more sterically hindered hydride donor that selectively reduces the protonated iminium ion over the ketone.[3] If you must use NaBH₄, ensure iminium formation is complete before its addition and maintain a slightly acidic pH.
Cause 3: Incomplete Reaction. The reaction may stall due to reagent degradation or suboptimal conditions.
Solution: First, verify the quality of your reagents, especially the NaBH(OAc)₃, which can degrade upon exposure to moisture. If the reaction stalls, a second addition of the reducing agent (0.5 eq) and the ketone (0.2 eq) can sometimes drive it to completion.
dot
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing a significant amount of cycloheptanol as a byproduct. How can I prevent this?
A2: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is attacking the ketone carbonyl directly.
Primary Cause: As mentioned in A1, this is almost always due to using a reducing agent that is too reactive (like NaBH₄) or adding the reducing agent before the imine/iminium equilibrium is sufficiently established.
Definitive Solution:
Use Sodium Triacetoxyborohydride (NaBH(OAc)₃): Its kinetic profile strongly favors the reduction of the protonated iminium ion over a neutral ketone.
Control Stoichiometry and Order of Addition: Use only a slight excess of the ketone (1.1-1.2 eq). Always allow the azetidine and ketone to stir for at least 1-2 hours to form the iminium intermediate before introducing the reducing agent.
Solvent Choice: Aprotic solvents like DCM or DCE are generally preferred as they do not compete with the hydride agent. Protic solvents like methanol can sometimes accelerate ketone reduction.[6]
Q3: Purification is challenging. How can I effectively separate my product from unreacted (azetidin-2-yl)methanol and cycloheptanol?
A3: This is a common issue due to the similar polarities of the components.
Cycloheptanol Removal: Cycloheptanol is non-basic. You can perform an acid-base extraction. After the initial workup, dissolve the crude material in a solvent like ethyl acetate or ether and wash with dilute acid (e.g., 1M HCl). Your product and unreacted starting amine will move to the aqueous layer, while the neutral cycloheptanol remains in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your amines back into an organic solvent.
Separating Product from Starting Material: Both are basic and contain a hydroxyl group.
Chromatography: This is often unavoidable. The product, a tertiary amine, is typically less polar than the starting secondary amine on silica gel. A gradient elution starting with a less polar solvent system and gradually increasing polarity (e.g., starting with 100% DCM and gradually adding MeOH) should provide good separation. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent peak tailing of the amines on the acidic silica gel.
Alternative: If chromatography is difficult, consider protecting the hydroxyl group of the starting material before reductive amination and deprotecting it as a final step. This significantly changes its polarity, making purification much easier.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this transformation?
A1: The choice of reducing agent is arguably the most critical parameter for success. A comparison is provided below.
Reducing Agent
Pros
Cons
Recommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Highly selective for iminium ions; effective under mild, slightly acidic conditions; commercially available and easy to handle.
More expensive than NaBH₄; can be moisture sensitive.
Highly Recommended. The gold standard for this type of transformation.[3]
Sodium Cyanoborohydride (NaBH₃CN)
Selective for iminium ions at acidic pH.
Highly toxic (releases HCN gas in strong acid); requires careful pH control.
Effective, but less favored due to toxicity. Use only with appropriate safety precautions.
Sodium Borohydride (NaBH₄)
Inexpensive and readily available.
Poorly selective; readily reduces aldehydes and ketones. Requires careful pH control and order of addition.
Not recommended unless other options are unavailable. Can lead to significant side product formation.[4]
H₂ with Catalyst (e.g., Pd/C, PtO₂)
"Green" reducing agent; high atom economy.
Requires specialized hydrogenation equipment; catalyst can sometimes be pyrophoric; may cause ring-opening of strained azetidines under harsh conditions.
A viable option for scale-up but requires process optimization. Can be highly effective.[7]
Q2: How critical is pH control during the reaction?
A2: pH is very important. Iminium ion formation is catalyzed by acid but the amine starting material must be in its free-base form to be nucleophilic. Therefore, a slightly acidic to neutral pH (around 5-7) is optimal. If the reaction starts with the hydrochloride salt, adding a non-nucleophilic base like TEA or DIPEA is essential to liberate the free amine. Using NaBH(OAc)₃ is advantageous because the acetic acid byproduct helps maintain a suitable pH range for the reaction.[3]
Q3: Can I use a different solvent? What are the considerations?
A3: Yes, but the choice matters.
DCM/DCE (Recommended): Aprotic, good solubility for reactants, and do not interfere with the reaction.
THF/Acetonitrile: Also good aprotic options. Acetonitrile can be useful if solubility is an issue.[1]
Methanol/Ethanol (Use with Caution): Protic solvents can react with NaBH₄ and may promote competitive reduction of the ketone. They can also form acetals/ketals with the ketone, which is an unproductive pathway. If used, it's typically with catalytic hydrogenation.[8][9]
dot
Caption: Reductive amination reaction pathway.
References
Rylander, P. N. (2001). Hydrogenation over Platinum Metals. Academic Press. [Link]
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]
Bolchi, C., et al. (2019). One-Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst. ChemistrySelect. [Link]
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
The Royal Society of Chemistry. (2020). Electronic Supplementary Information (ESI). [Link]
Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry. [Link]
American Elements. (n.d.). (1-cyclopropylazetidin-2-yl)methanol. [Link]
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
An, H., & Lee, B. (2018). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI. [Link]
Strieth-Kalthoff, F., et al. (2018). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]
Powers, S. E., & Micalizio, G. C. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
PubMed. (2013). Enantioselective synthesis of (thiolan-2-yl)diphenylmethanol and its application in asymmetric, catalytic sulfur ylide-mediated epoxidation. [Link]
ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
Domainex. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
National Institutes of Health. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]
IOPscience. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]
ResearchGate. (2024). (PDF) Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]
Thieme. (2014). One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2. [Link]
Royal Society of Chemistry. (2021). Selective methanol formation via CO-assisted direct partial oxidation of methane over copper-containing CHA-type zeolites prepared by one-pot synthesis. [Link]
ResearchGate. (2025). Methods of Increasing the Efficiency and Yield of a Methanol Production Plant in Waste-to-Fuel Technology with an Economic Analysis. [Link]
Solubility issues of 1-Cycloheptylazetidin-2-yl methanol in DMSO
Technical Support Center: 1-Cycloheptylazetidin-2-yl methanol Introduction This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issue...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Cycloheptylazetidin-2-yl methanol
Introduction
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 1-Cycloheptylazetidin-2-yl methanol in Dimethyl Sulfoxide (DMSO). As a molecule with both a bulky, lipophilic cycloheptyl moiety and a polar hydroxyl group, its dissolution behavior can be complex. This document provides a structured, in-depth approach to troubleshooting, moving from common questions to advanced protocols, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of 1-Cycloheptylazetidin-2-yl methanol.
Q1: My initial attempt to dissolve 1-Cycloheptylazetidin-2-yl methanol in DMSO resulted in a cloudy suspension. What is the most common reason for this?
A: The most frequent cause is insufficient energy input to overcome the compound's crystal lattice energy, especially when preparing higher concentration stock solutions. While DMSO is a powerful solvent, compounds with significant nonpolar surface area like this one may require more than simple mixing.[1] Initial troubleshooting should always involve a systematic increase in agitation and, cautiously, thermal energy.
Q2: I managed to dissolve the compound, but it precipitated after a few hours at room temperature. What happened?
A: This is a classic sign of a supersaturated solution.[2][3] By using methods like heating or sonication, you can often dissolve more compound than is thermodynamically stable at room temperature, creating a metastable state.[2] Over time, the solution equilibrates, and the excess compound crashes out. Another major contributor is the hygroscopic nature of DMSO; absorption of atmospheric water can significantly reduce the solubility of lipophilic compounds.[4][5][6]
Q3: How do repeated freeze-thaw cycles affect my stock solution?
A: Repeated freeze-thaw cycles are a significant risk to the integrity of your stock solution. Each cycle increases the opportunity for atmospheric moisture to be absorbed by the hygroscopic DMSO.[7] This absorbed water can synergistically enhance compound precipitation during the freezing process.[6][8] While some studies show many compounds are chemically stable over a limited number of cycles, the physical state (dissolved vs. precipitated) is often compromised, leading to inaccurate concentrations.[9][10] The best practice is to aliquot stock solutions into single-use volumes to eliminate freeze-thaw cycles entirely.[1][11]
Q4: My compound is dissolved perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. Is my compound unusable?
A: This is a very common and expected behavior for compounds with low aqueous solubility.[1][12][13] The compound is not unusable, but the dilution protocol needs to be optimized. The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to fall out of solution. To mitigate this, perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.[1] This minimizes the "solvent shock."
Q5: What grade of DMSO should I be using for my experiments?
A: For optimal results and to avoid confounding variables, it is critical to use anhydrous, high-purity DMSO (e.g., ≥99.9% purity).[14] Using lower-grade or old, previously opened bottles of DMSO is a primary source of experimental failure. Because DMSO is highly hygroscopic, it readily absorbs water from the air, which alters its solvent properties and decreases its ability to dissolve lipophilic compounds.[2][4] Always use DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.[15]
Part 2: In-Depth Troubleshooting Guide
When basic steps are insufficient, a more systematic approach is required. This guide provides structured protocols and decision-making workflows to diagnose and solve persistent solubility issues.
Initial Observation: Compound Fails to Visibly Dissolve
If 1-Cycloheptylazetidin-2-yl methanol does not dissolve after initial attempts, follow this workflow.
Caption: Troubleshooting workflow for initial dissolution failure.
Protocol 1: Standard & Advanced Compound Dissolution in DMSO
This protocol outlines a tiered approach to dissolving challenging compounds.
Materials:
1-Cycloheptylazetidin-2-yl methanol (solid)
Anhydrous, sterile DMSO (≥99.9% purity)
Sterile, low-adhesion microcentrifuge tubes
Calibrated analytical balance
Vortex mixer
Water bath sonicator
Calibrated water bath or heat block
Procedure:
Part A: Standard Dissolution
Preparation: Accurately weigh the required mass of the compound into a sterile microcentrifuge tube.
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
Vortexing: Vigorously vortex the tube for 2-3 minutes.[1] Visually inspect for undissolved particles. If the solution is clear, proceed to storage (Part C). If not, proceed to the next step.
Part B: Advanced Dissolution
4. Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[4][16] Causality: Increasing thermal energy can help overcome the activation energy barrier for dissolution. However, prolonged exposure to high heat can degrade some compounds, so this step must be controlled.[1][17]
5. Vortexing (Post-Warming): Immediately vortex the warm solution for another 1-2 minutes. Visually inspect. If clear, proceed to storage. If not, proceed to sonication.
6. Sonication: Place the tube in a water bath sonicator and sonicate for 15-30 minutes.[1][6] Monitor the bath temperature to ensure it does not exceed 40°C. Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which physically break apart solute aggregates and enhance solvent-solute interaction.[6][18]
7. Final Inspection: After sonication, vortex one last time and visually inspect the solution. If it is not perfectly clear at this stage, your target concentration likely exceeds the compound's thermodynamic solubility limit.
Part C: Storage
8. Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, tightly sealed vials to prevent water absorption and avoid freeze-thaw cycles.[1][11]
9. Storage Conditions: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[11]
Initial Observation: Compound Precipitates from a Clear Solution
If a previously clear stock solution develops a precipitate, the cause is typically either water contamination or temperature-induced phase separation.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Isolation Strategies for Azetidine Amino Alcohols
Ticket ID: AZ-PUR-004
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Diagnostic Triage: Start Here
Welcome to the technical support center. Azetidine amino alcohols (e.g., azetidin-3-ol) present a "perfect storm" of purification challenges: high ring strain (~25 kcal/mol) making them prone to ring-opening, and high polarity (hydrophilic) causing them to remain in the aqueous phase or streak on silica.
Before proceeding, identify your specific failure mode using the logic flow below.
Workflow: Purification Strategy Selector
Figure 1: Decision matrix for selecting the appropriate purification methodology based on the physical state and chemical sensitivity of the azetidine derivative.
The Knowledge Base (Deep Dives)
Issue A: "My product stays in the water layer."
Diagnosis: High Hydrophilicity (Low LogP).
Small azetidines (like azetidin-3-ol) behave more like inorganic salts than organic molecules. Standard ethyl acetate extractions often recover <10% of the product.
Technical Solution: The "Salting Out" & Polar Solvent Protocol
To force the amine into the organic phase, you must disrupt the hydration shell (salting out) and use a solvent capable of hydrogen bonding.
Step-by-Step Protocol:
Basify: Adjust the aqueous layer pH to >12 using 50% NaOH or saturated K₂CO₃. Note: Azetidines are generally stable to base, but sensitive to acid.
Saturation: Add solid NaCl or K₂CO₃ to the aqueous layer until no more dissolves (saturation). This drastically increases the ionic strength, reducing the solubility of the organic amine (common ion effect/salting out).
Solvent Selection: Do not use Ethyl Acetate. Use one of the systems below:
Solvent System
Extraction Efficiency
Notes
n-Butanol
High
High boiling point (117°C) makes removal tedious. Use azeotropic distillation with water to remove.
DCM / Isopropanol (3:1)
Moderate-High
Excellent compromise. Good volatility, disrupts H-bonds.
Chloroform
Moderate
Better than DCM for amines, but toxic.
Ethyl Acetate
Poor
Avoid for unprotected amino alcohols.
Execution: Perform 3-5 extractions. Combine organics, dry over Na₂SO₄ (avoid acidic MgSO₄ if highly sensitive), and concentrate.
Expert Insight: If the molecule is extremely water-soluble (e.g., LogP < -1), continuous liquid-liquid extraction for 24 hours using DCM is often the only way to achieve >90% recovery [1].
Issue B: "The compound streaks/tails on the column."
Diagnosis: Silanol Interaction.[1][2]
The basic nitrogen of the azetidine interacts strongly with the acidic silanol (Si-OH) groups on silica gel, causing peak broadening, tailing, and irreversible mass loss.
Technical Solution: Amine Deactivation (The "TEA Wash")
You must mask the acidic sites on the silica before your compound touches them.
Step-by-Step Protocol:
Mobile Phase Prep: Prepare your eluent (e.g., DCM/MeOH) and add 1% to 3% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).
Column Pre-treatment: Flush the packed silica column with 2-3 column volumes of the TEA-containing solvent before loading your sample. This converts Si-OH to Si-O⁻ HNEt₃⁺.
Loading: Dissolve your crude oil in the mobile phase (with TEA). Avoid loading in pure DCM if the compound is very polar; use a minimum amount of DCM/MeOH.
Elution: Run the column. The TEA competes for the acidic sites, allowing your azetidine to elute as a sharp band.
Alternative Stationary Phases:
If silica still degrades your compound (ring opening), switch to Basic Alumina (Brockmann Grade III) or Neutral Alumina . Alumina is less acidic and less likely to trigger ring strain release [2].
Issue C: "I get an oil that won't solidify."
Diagnosis: Hygroscopic Free Base.
Amino alcohols are notorious for forming "honey-like" oils that trap solvent and impurities.
Technical Solution: Salt Formation & Crystallization
Converting the free base to a salt changes the physical properties, often yielding a crystalline solid that rejects impurities.
Step-by-Step Protocol:
Dissolution: Dissolve the crude oil in a non-polar solvent (Ether, MTBE) or a polar aprotic solvent (Acetone).
Acid Addition:
Option A (Hydrochloride): Add 1M HCl in Ether dropwise. Warning: Excess HCl or heat can open the azetidine ring. Keep cold (0°C).
Option B (Oxalate/Tartrate): If HCl causes degradation, use Oxalic acid (dissolved in acetone). Oxalate salts often crystallize readily.
Precipitation: The salt should precipitate immediately. If it oils out, heat the mixture to reflux (if stable) and add MeOH dropwise until dissolved, then cool slowly.
Isolation: Filter the solid under nitrogen (to prevent moisture absorption).
Frequently Asked Questions (FAQs)
Q: Why did my yield drop significantly after leaving the crude product in CDCl₃ overnight?A: Chloroform often contains trace HCl (decomposes to phosgene/HCl over time) or is naturally slightly acidic. The high ring strain of azetidine makes it susceptible to acid-catalyzed nucleophilic ring opening (hydrolysis or dimerization). Always filter CDCl₃ through basic alumina before use with azetidines, or use CD₂Cl₂ (DCM-d2) which is generally less acidic.
Q: Can I distill azetidine amino alcohols?A: Simple azetidines (like azetidine itself) can be distilled (bp ~62°C), but amino alcohols have much higher boiling points. Distillation requires high vacuum (<1 mmHg) and low pot temperatures (<100°C). High heat risks thermal ring opening (polymerization). Kugelrohr distillation is preferred over simple path distillation [3].
Q: Is it better to protect the nitrogen?A: If you are struggling with purification, yes . Protecting the amine with a Boc (tert-butoxycarbonyl) or Cbz group removes the basicity and hydrogen-bond donation. This makes the molecule lipophilic (soluble in Hexane/EtOAc) and eliminates streaking on silica. You can purify the Boc-protected intermediate easily and remove the group (TFA/DCM) in the final step [4].
References
Continuous Extraction Methodology:Organic Syntheses, Coll. Vol. 5, p. 670 (1973); Vol. 44, p. 53 (1964).
Alumina vs. Silica for Amines: BenchChem Technical Support. "Column Chromatography of Alpha-Aminoketones." Link
Azetidine Distillation & Stability: Organic Syntheses, Coll. Vol. 5, p. 83 (1973). "Azetidine."[3][4][5][6][7][8] Link
Protection Strategies: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-264. Link
General Purification of Polar Amines: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard Reference Text).
Disclaimer: This guide is for research purposes only. Azetidines are biologically active and potentially toxic. Always review the MSDS and perform a risk assessment before handling.
Stability of (1-Cycloheptylazetidin-2-yl)methanol under storage
Technical Support Center: Stability & Handling of (1-Cycloheptylazetidin-2-yl)methanol Executive Summary: Immediate Action Required If you have just received or synthesized (1-Cycloheptylazetidin-2-yl)methanol (CAS: 2060...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of (1-Cycloheptylazetidin-2-yl)methanol
Executive Summary: Immediate Action Required
If you have just received or synthesized (1-Cycloheptylazetidin-2-yl)methanol (CAS: 2060025-49-0), adhere to these storage parameters immediately to prevent irreversible degradation.
Parameter
Specification
Criticality
Temperature
-20°C (Long-term) / 2-8°C (Active use)
High (Kinetic control of ring opening)
Atmosphere
Inert Gas (Argon/Nitrogen)
High (Prevents N-oxidation & Hydrolysis)
Physical State
Store as Solid (Neat) or HCl Salt
Medium (Avoid solution storage if possible)
Container
Amber Glass with PTFE-lined cap
Medium (Photosensitivity is low, but standard precaution)
Module 1: Chemical Vulnerabilities & Degradation Mechanisms
To handle this molecule effectively, you must understand why it degrades. This compound features a high-energy azetidine ring (approx. 26 kcal/mol strain energy) substituted with a reactive primary alcohol and a tertiary amine.
The "Ticking Clock": Ring Strain & Basicity
Acid-Catalyzed Ring Opening (Hydrolysis): The azetidine nitrogen is basic. Upon protonation (by atmospheric CO₂/moisture or acidic solvents), the ring becomes an excellent leaving group. Nucleophilic attack (by water or alcohols) relieves the ring strain, destroying the molecule.
Nitrogen Oxidation: The lone pair on the tertiary nitrogen is susceptible to oxidation by atmospheric oxygen, forming an N-oxide.
Hygroscopicity: The polar amino-alcohol motif attracts moisture, accelerating Pathway 1.
Degradation Pathway Diagram
The following diagram illustrates the two primary failure modes: Acid-Mediated Ring Opening and N-Oxidation.
Module 2: Storage & Handling Protocols
Protocol A: Long-Term Storage (>1 Week)
Form: Ideally, store as the Hydrochloride (HCl) salt . The salt form protonates the nitrogen, preventing N-oxidation and reducing the basicity that attracts CO₂, though it remains sensitive to moisture. If you have the Free Base , it is significantly less stable.
Vessel: Use a borosilicate glass vial with a Teflon (PTFE) lined cap . Avoid rubber septa, which can leach plasticizers or allow gas exchange.
Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Parafilm is insufficient; use electrical tape or a secondary desiccant jar if storing for months.
Avoid: Chloroform/Dichloromethane (often acidic due to HCl formation), Acetone (can react with amines).
Neutralization: If using CDCl₃ for NMR, filter it through basic alumina or K₂CO₃ first. Acidic CDCl₃ will degrade your sample during the NMR run , leading to false purity data.
Module 3: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Material turns yellow/brown
N-Oxidation or Polymerization. Common in free bases exposed to air.
Purify via flash chromatography (Basified Silica). Store under Argon.
"Oily" appearance in solid
Hygroscopicity . The sample has absorbed water.
Lyophilize (freeze-dry) or dry under high vacuum over P₂O₅.
NMR shows extra triplets/multiplets
Ring Opening . Characteristic loss of rigid ring signals (3.0–4.0 ppm region changes).
Irreversible. Isolate the intact compound if possible; otherwise, resynthesize.
Insoluble precipitate in solvent
Carbonate Salt . Reaction with atmospheric CO₂.
Wash with dilute base (NaHCO₃) and extract into organic solvent to regenerate free base.
Quality Control Decision Tree
Use this logic flow to determine if your material is safe for experimentation.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at -20°C?
Answer: Yes, but with caution. DMSO is hygroscopic. Repeated freeze-thaw cycles will introduce water, promoting hydrolysis. We recommend storing as a dry solid and making fresh solutions immediately before use.
Q2: I see a new peak at ~8.0 ppm in my NMR. What is it?
Answer: If you are using CDCl₃, this is likely the ammonium proton from the salt formed by the acid in the solvent. If the ring signals are intact, your molecule is just protonated. If the ring signals are gone, it has hydrolyzed. Always use basic alumina-treated CDCl₃.
Q3: Is the cycloheptyl group stable?
Answer: Yes. The cycloheptyl ring is sterically bulky and chemically stable. It actually provides some kinetic protection to the azetidine nitrogen compared to a methyl or ethyl group, but it does not eliminate the risk of ring opening.
Q4: How do I re-purify a degraded sample?
Answer: If the impurity is N-oxide or minor hydrolysis products, use Flash Column Chromatography.
Stationary Phase: Silica Gel (Pre-treated with 1% Triethylamine to prevent acid-catalyzed degradation on the column).
Eluent: DCM/Methanol gradient.
References
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.
Padwa, A. (2011). "Ring Opening Reactions of Azetidines." Comprehensive Heterocyclic Chemistry III.
Sigma-Aldrich/Merck. (2024). "Safety Data Sheet: (1-Cycloheptylazetidin-2-yl)methanol." (General handling for Azetidine-2-methanol class).
BLD Pharm. (2024). "Product Specifications: (1-Cycloheptylazetidin-2-yl)methanol CAS 2060025-49-0."[1][2]
Giamas, A., et al. (2015). "Stability of Amino Alcohols in Biological Matrices." Journal of Pharmaceutical and Biomedical Analysis.
Welcome to the Technical Support Center. You are likely here because you are observing a loss of enantiomeric excess (% ee) during the synthesis or manipulation of (S)- or (R)-N-protected-azetidin-2-yl methanol .
This molecule is deceptively simple. While the alcohol itself is stereochemically robust, its precursors (esters/acids) and the synthetic pathways used to access it are fraught with "racemization traps" driven by the unique strain of the four-membered ring.
⚙️ Module 1: The Mechanistic Root Cause
"Why is my enantiomeric excess dropping?"
To fix the problem, you must understand the invisible failure mode. Racemization in azetidine-2-carboxylic acid derivatives (the immediate precursors to the methanol) is driven by proton mobility at the C2 position .
The "Alpha-Proton Paradox"
In a standard amino acid (like Proline), the
-proton is acidic. In Azetidine, this acidity is modulated by ring strain ().
Electronic Activation: The N-protecting group (Boc, Cbz, Fmoc) withdraws electron density, increasing the acidity of the C2 proton.
The Geometry Trap: Upon deprotonation by a base, the resulting enolate/aza-enolate attempts to planarize. In a 4-membered ring, this introduces significant angle strain. However, if an oxazolone (azlactone) intermediate forms (common with N-acyl/N-Cbz groups), the chiral center is lost immediately.
Visualization: The Danger Zone
The following diagram illustrates the two primary pathways for racemization: Direct Enolization vs. Oxazolone Formation.
Caption: Figure 1. Mechanistic pathways leading to loss of optical purity in azetidine derivatives. Note that oxazolone formation is the dominant failure mode during carboxyl activation.
🧪 Module 2: Validated Synthetic Protocols
"How do I synthesize it without racemization?"
Do not use standard ester reductions (e.g.,
on methyl ester) unless strictly necessary, as the basic conditions often racemize the ester before reduction is complete.
Protocol A: The "Gold Standard" (Mixed Anhydride Reduction)
Best for: Small to mid-scale, high ee retention.
The Logic: This method activates the acid at low temperature and reduces it immediately, minimizing the lifetime of the prone intermediate.
Setup: Dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 equiv) in dry THF under
.
Activation: Cool to -15°C (Critical: Do not use 0°C; go colder).
Base: Add N-Methylmorpholine (NMM) (1.05 equiv). Why? NMM is weaker and less likely to cause deprotonation than TEA.
Reagent: Add Isobutyl chloroformate (IBCF) (1.05 equiv) dropwise. Stir for 15 min.
Filtration (Optional but recommended): Rapidly filter off the NMM·HCl salt under inert gas (or proceed as a slurry).
Reduction: Add
(3.0 equiv) dissolved in a minimal amount of water/THF mixture dropwise at -15°C.
Workup: Quench with saturated
.
Protocol B: The T3P One-Pot Method
Best for: Scalability and avoiding chloroformates.
The Logic: T3P (Propylphosphonic anhydride) activates the acid with no chloride generation and minimal racemization risk due to the specific leaving group properties.
Mix: Acid (1 equiv), T3P (50% in EtOAc, 1.5 equiv), and DIPEA (2.5 equiv) in THF at 0°C.
Wait: Stir for 30 mins to form the active species.
Reduce: Add
(2-3 equiv) slowly.
Result: Consistently yields
ee.
🛠️ Module 3: Troubleshooting Dashboard (Q&A)
"I have a specific problem. Fix it."
📉 Issue: Low Yield + Low ee
User Question: "I reduced the methyl ester using
and got 60% ee. Why?"
Technical Diagnosis: You likely experienced pre-reduction enolization . is basic. If the reduction is slow, the base abstracts the -proton of the ester.
Solution:
Switch Reagent: Use
in THF/MeOH. It is milder and less basic.
Additive: Add
(1 equiv) to in EtOH. This increases the electrophilicity of the carbonyl, speeding up reduction relative to racemization.
📉 Issue: Racemization during N-Protection
User Question: "I started with chiral azetidine-2-carboxylic acid, added Boc anhydride and TEA, and lost optical purity."
Technical Diagnosis: The free amino acid zwitterion is stable. However, once the nitrogen is acylated (Boc), the
-proton becomes acidic. If excess TEA is present in a protic solvent or during workup, it will racemize the product.
Solution:
pH Control: Maintain pH 8–9, not 11–12. Use a pH meter, not paper.
Base Switch: Use
(inorganic, heterogeneous) instead of TEA/DIPEA.
📉 Issue: Storage Stability
User Question: "My azetidin-2-yl methanol degraded after 2 months."
Technical Diagnosis: While the alcohol is stable, trace acids can induce ring expansion or polymerization.
Solution: Store as a solid (if possible) or in acid-free solvent at -20°C. Ensure no residual Lewis acids (Boron salts) remain from the reduction.
📊 Module 4: Analytical Validation
"How do I prove my ee?"
You cannot rely on optical rotation (
) alone; it is unreliable for small rings with variable N-protecting groups.
Recommended HPLC Conditions
Parameter
Condition Set A (Normal Phase)
Condition Set B (Reverse Phase)
Column
Daicel Chiralpak AD-H or IA
Daicel Chiralcel OD-RH
Mobile Phase
Hexane : i-PrOH (90:10)
Water : Acetonitrile (Gradient)
Flow Rate
0.5 - 1.0 mL/min
0.5 mL/min
Detection
UV @ 210 nm (or 254 if aromatic PG)
UV @ 210 nm
Notes
Best for N-Boc/Cbz protected alcohols.
Better for free amino alcohols (requires derivatization).
Derivatization Trick: If the free amine is difficult to resolve, convert it to the Mosher Ester or Mosher Amide using (R)-(-)-
-methoxy--(trifluoromethyl)phenylacetyl chloride. This creates diastereomers separable by standard achiral NMR or HPLC.
📑 References
Synthesis via Mixed Anhydride (Standard Protocol):
Source: Chem. Pharm.[2] Bull. (Tokyo) on Amino Acid Reduction.
Context: Describes the low-temperature activation (-15°C) using isobutyl chloroformate to prevent oxazolone formation.
Link:
T3P/NaBH4 Reduction Method (Racemization Free):
Title: An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Reductive Amination of Strained Amino Alcohols
Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Deceptive" Substrate
Azetidine-2-methanol presents a unique "trifecta" of challenges in reductive alkylation that distinguishes it from standard secondary amines:
Ring Strain (~26 kcal/mol): The 4-membered ring is susceptible to acid-catalyzed ring opening (homo-Michael addition).
The "Oxazolidine Trap": The 1,2-amino alcohol motif allows the aldehyde to cyclize with the hydroxyl group, forming a stable 5-membered oxazolidine intermediate that resists reduction.
Extreme Polarity: The product is a small, hydrophilic amino alcohol, making standard aqueous workups a primary cause of yield loss.
This guide moves beyond standard protocols to address these specific failure modes.
Diagnostic Workflow
Before altering your chemistry, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating reaction failure modes.
The "Gold Standard" Protocol
Based on the Abdel-Magid Reductive Amination with modifications for strained rings.
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN (toxic) or NaBH₄ (too aggressive/non-selective). STAB allows for a controlled, stepwise reduction without reducing the aldehyde itself.
Optimized Method
Imine Formation (Critical Step):
Dissolve Azetidine-2-methanol (1.0 equiv) and Aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF .
Crucial Modification: Add 4Å Molecular Sieves or Ti(OiPr)₄ (1.1 equiv) if the aldehyde is sterically hindered or electron-rich. Stir for 1-2 hours to push the equilibrium away from the oxazolidine trap.
Reduction:
Add STAB (1.4 equiv) in one portion.
Add Acetic Acid (1.0 equiv).[1] Note: Maintain pH ~4-5.[2] Do not use strong mineral acids (HCl) which trigger ring opening.
Module A: The "Stalled" Reaction (Oxazolidine Formation)
Q: My LCMS shows a mass corresponding to [Amine + Aldehyde - H₂O], but the reduction isn't happening. Is my reagent bad?
A: Your reagent is likely fine.[4] You are stuck in the "Oxazolidine Trap."
Because your substrate has a hydroxyl group beta to the amine, it reacts with the aldehyde to form a 5-membered oxazolidine ring rather than the open-chain iminium ion required for reduction. This 5-membered ring is thermodynamically stable and sterically shields the carbon from hydride attack.
The Fix:
Force the Iminium: You must destabilize the oxazolidine. Use Titanium Isopropoxide (Ti(OiPr)₄) as a Lewis acid additive. It coordinates to the oxygen, preventing oxazolidine closure and activating the imine for reduction.
Pre-formation: Stir the amine and aldehyde with drying agents (MgSO₄ or sieves) for 2 hours before adding the reducing agent.
Module B: Stability & Ring Opening
Q: I see a major byproduct with Mass [M+18] or complex polymerization. Did I break the ring?
A: Yes. Azetidines have high ring strain (~26 kcal/mol).
If the pH drops too low (strong acid) or if you use a nucleophilic solvent (like methanol) with a Lewis acid, the azetidine nitrogen gets protonated/coordinated, activating the adjacent carbons for nucleophilic attack (homo-Michael addition).
The Fix:
Solvent Switch: Avoid MeOH. Use a non-nucleophilic solvent like DCE (1,2-Dichloroethane) or DCM .
Acid Control: Use only weak acids like Acetic Acid. Avoid TFA or HCl.
Temperature: Keep the reaction at 0°C to Room Temperature. Do not heat above 40°C.
Module C: Isolation (The "Missing Product")
Q: The reaction looks perfect on TLC/LCMS, but after aqueous workup, I have 10% yield. Where did it go?
A: Your product is an amino-alcohol.[5] It is incredibly water-soluble (amphiphilic). It partitioned into your aqueous waste layer.
The Fix (Choose one):
Method 1 (Resin Capture - Recommended): Load the crude reaction mixture (after filtering off solids) onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (elutes non-basic impurities). Elute product with 2M NH₃ in MeOH.
Method 2 (Salting Out): Saturate the aqueous layer with NaCl or K₂CO₃ until it is a slurry, then extract exhaustively with IPA/CHCl₃ (1:3 ratio).
Method 3 (Dry Workup): Quench with solid Na₂SO₄·10H₂O. Filter and evaporate. Purify directly via flash chromatography (DCM/MeOH/NH₄OH).
Mechanistic Visualization
Understanding the competition between the productive pathway (Iminium) and the non-productive pathways (Oxazolidine/Ring Opening) is vital.
Figure 2: Mechanistic pathways.[6] Note that the Oxazolidine is a "resting state" that must be reverted to the Hemiaminal to access the productive Iminium pathway.
References
Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Couturier, M., et al. (2002). "Palladium on Carbon-Catalyzed Hydrogenation of Azetidines: A Study of Ring-Opening vs Ring-Preservation." Organic Letters. (Demonstrates azetidine instability under forcing reduction conditions).
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry. (The solution for the "Oxazolidine Trap").
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Best Practices for Storage, Weighing, and Synthesis with Hygroscopic Azetidine Salts
Ticket ID: AZT-HYGRO-001
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Azetidine Paradox
Azetidines possess immense value in medicinal chemistry as rigid, low-molecular-weight scaffolds that lower lipophilicity (LogD) while retaining metabolic stability compared to their acyclic counterparts. However, they present a unique "Azetidine Paradox" :
High Ring Strain: The four-membered ring possesses ~26 kcal/mol of strain energy [1].
Hygroscopicity: To stabilize the basic amine (
), they are often supplied as HCl or TFA salts. These salts are notoriously hygroscopic (water-attracting).
The Danger: When an azetidine salt absorbs atmospheric moisture, it creates a concentrated acidic aqueous micro-environment. This acid, combined with the inherent ring strain, catalyzes the cleavage of the C-N bond (ring-opening hydrolysis), irreversibly destroying your compound [2].
Storage & Stability (Prevention)
Q: My azetidine powder has turned into a sticky gum. Is it still usable?
A: Likely not. This phenomenon is deliquescence —the solid has absorbed enough water to dissolve itself in a saturated solution.
Diagnosis: Run an LCMS. If you see a mass peak of
(water addition), the ring has opened to form the corresponding amino-alcohol.
Prevention:
Long-term: Store at -20°C under Argon/Nitrogen.
Short-term: Never store azetidine salts in screw-cap vials without Parafilm. Use a vacuum desiccator with fresh phosphorus pentoxide (
) or activated silica gel.
Q: Which salt form is most stable?
A: Stability generally follows this hierarchy:
Free Base (Liquid/Low-melting solid): Volatile and prone to polymerization, but less prone to hydrolysis if kept dry.
HCl Salt: Very hygroscopic. The chloride ion is non-coordinating, but the high charge density attracts water aggressively.
TFA Salt: Often less hygroscopic than HCl but can complicate biological assays due to cytotoxicity of trifluoroacetate.
Weighing & Handling (The Critical Step)
Q: The mass keeps increasing while I weigh the sample. How do I get an accurate stoichiometry?
A: This is "stoichiometric drift." As you weigh, the sample absorbs water, meaning you are weighing water, not compound. This leads to under-loading your reaction.
Protocol: The "Difference Weighing" Technique
Do not weigh hygroscopic azetidines on an open balance pan.
Tare a dry, capped vial containing your bulk azetidine.
Remove the approximate amount needed quickly into your reaction vessel.
Recap the bulk vial immediately.
Weigh the bulk vial again.
Calculate:
.
Why? This limits exposure time. Even if the transferred solid absorbs water after it leaves the vial, you have accurately measured the dry mass that left the container.
Workflow Visualization: Handling Decision Tree
Caption: Decision matrix for handling hygroscopic salts based on environmental humidity.
Reaction Troubleshooting
Q: My coupling reaction (Amide bond formation) failed. The azetidine didn't react.
A: Water is a nucleophile. If your azetidine salt was wet, the coupling reagent (e.g., HATU, EDC) likely reacted with the water instead of the amine, or the water hydrolyzed the active ester intermediate.
Troubleshooting Checklist:
Parameter
Recommendation
Reason
Base
Use DIPEA or NMM (excess)
Neutralizes the HCl salt to free the amine and scavenges protons.
Drying
Azeotropic drying
Dissolve salt in dry Toluene/DCM, rotovap, repeat 3x. Removes water as an azeotrope.
| Order of Addition | Add Azetidine last | Allow the acid + coupling agent to activate before adding the potentially wet amine. |
The Hydrolysis Trap (Mechanism)
Caption: The "Vicious Cycle" of azetidine salt degradation. Hydrolysis products often attract more water, accelerating the rot.
Rescue & Purification
Q: How do I dry a sample that has already become sticky?
A: Do NOT use a heat gun or oven. Heat + Acid + Water = Rapid Degradation.
Protocol: The "Cold Trap" Rescue
Dissolve the sticky gum in a minimum amount of anhydrous Methanol or DCM.
Add anhydrous Diethyl Ether or Hexanes until cloudy (trituration).
Lyophilize (Freeze Dry): This is the safest method. Subliming the water at low temperature avoids the activation energy required for ring-opening [3].
Q: Can I use standard silica columns for purification?
A: Risky. Silica is acidic and usually contains water.
Modification: Pre-wash the silica column with 1% Triethylamine (TEA) in your eluent. This neutralizes acidic sites on the silica that could open the azetidine ring.
Alternative: Use Alumina (Basic) or reverse-phase C18 (at neutral/basic pH).
References
Dudding, T., et al. (2015). Ring Strain Energy of Azetidines and its Impact on Reactivity. Journal of Organic Chemistry. (General reference for ring strain values).
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
PubChem Database. (2024). Azetidine-3-carboxylic acid hydrochloride Safety Data. National Library of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 24, 2026
Introduction: The Azetidine Challenge
Azetidines present a "perfect storm" of chromatographic challenges. As four-membered nitrogen heterocycles, they possess high ring strain (~26 kcal/mol), high polarity (LogP often < 0), and high basicity (pKa ~11.3 for the parent molecule).
If you are experiencing retention loss , severe peak tailing , or disappearing peaks , you are likely fighting against the fundamental chemistry of the molecule. This guide moves beyond generic troubleshooting to address the specific physicochemical behaviors of azetidine intermediates.
Module 1: Retention & Selectivity (The "Polarity Problem")
User Question: "My azetidine intermediate elutes in the void volume (t0) on my standard C18 column. How do I get it to stick?"
The Mechanism
Azetidines are small, hydrophilic secondary amines. At standard HPLC pH (2–7), the nitrogen is fully protonated (
), making the molecule highly polar and soluble in the aqueous mobile phase. It has no affinity for the hydrophobic C18 chains.
Best for: Highly polar, small azetidines.
HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. Water becomes the "strong" solvent.[1][2][3] The mechanism involves partitioning into a water-enriched layer on the particle surface.
Column: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica for amines due to better peak shape.
Mobile Phase: Acetonitrile / Water (90:10 start).
Buffer: 10–20 mM Ammonium Formate or Acetate (pH 3–5). Crucial: Buffer is required to mask silanols and facilitate ion exchange.
Strategy B: High pH Reversed-Phase
Best for: Hydrophobic azetidines with non-polar side chains.
By raising the pH above the pKa (pH > 11), you deprotonate the azetidine, rendering it neutral. Neutral amines retain well on C18.
Warning: Standard silica columns dissolve at pH > 8. You must use Hybrid Particle (e.g., Ethylene Bridged Hybrid - BEH) or Polymer-based columns.
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).
Decision Logic: Method Selection
Figure 1: Decision tree for selecting the optimal chromatographic mode based on azetidine polarity and detection requirements.
Module 2: Peak Shape & Tailing (The "Silanol Problem")
User Question: "I have retention, but the peak looks like a shark fin (Tailing Factor > 2.0). Is my column dead?"
The Mechanism
The column is likely fine.[4] The tailing is caused by Secondary Silanol Interactions .[5][6]
Even on "end-capped" C18 columns, residual silanol groups (
) exist. These are acidic.[7] Your azetidine is basic. They form a strong ionic bond that drags the peak tail.
Troubleshooting Protocol
Variable
Adjustment
Why it works
Buffer Strength
Increase to 20–25 mM
Higher salt concentration competes with the azetidine for the active silanol sites (Ion Suppression).
Mobile Phase pH
Option 1 (Low pH): < 2.5
At pH < 2.5, silanols are protonated () and neutral. They stop interacting with the amine. Caution: Check column stability.
Option 2 (High pH): > 10.5
At pH > 10.5, the azetidine is deprotonated (neutral). It stops interacting with the silanols.[5]
Additives
Add 0.1% Triethylamine (TEA)
TEA is a stronger base than azetidine. It sacrifices itself to block the silanols, letting your analyte pass freely. Note: Not MS friendly.
Column Choice
Switch to "Charged Surface Hybrid" (CSH)
These columns have a slight positive surface charge that electrostatically repels the protonated amine, preventing tailing.
Module 3: Detection & Sensitivity (The "Chromophore Problem")
User Question: "I injected 1 mg/mL but I see nothing at 254 nm."
The Mechanism
The azetidine ring itself has no conjugated
-system. It is virtually invisible to UV detection above 210 nm unless it has an aromatic substituent (e.g., N-benzyl azetidine).
Solution: Fmoc-Cl Derivatization Protocol
If you lack a Universal Detector (CAD/ELSD/MS), you must derivatize. Do not use OPA (o-Phthalaldehyde) ; OPA reacts primarily with primary amines. Azetidine is a secondary amine. Use Fmoc-Cl (9-Fluorenylmethyl chloroformate).[8][9][10][11]
Step-by-Step Fmoc Derivatization
Preparation:
Borate Buffer: 0.2 M, pH 8.5.
Reagent: 5 mM Fmoc-Cl in dry Acetonitrile.
Quencher: 0.1 M Glycine or Adamantanamine (optional, to remove excess Fmoc).
Reaction:
Mix 100 µL Sample + 100 µL Borate Buffer .
Add 200 µL Fmoc-Cl Reagent .
Vortex and incubate at Room Temp for 2 minutes . (Reaction is fast).
Quench (Optional but recommended):
Add 50 µL Quencher to stop the reaction and prevent Fmoc-Cl from damaging the column or swamping the chromatogram.
User Question: "I see ghost peaks that grow larger the longer the sample sits in the autosampler."
The Mechanism
Azetidines are thermodynamically unstable. In the presence of nucleophiles (like water or alcohols) and acid catalysis, the ring relieves strain by opening, often forming amino-alcohols or amino-ethers.
Stability Checklist
Diluent pH: Never store azetidines in acidic diluents (e.g., 0.1% TFA) for long periods. Use neutral or slightly basic diluents (Ammonium Bicarbonate).
Temperature: Maintain autosampler at 4°C . Ring opening hydrolysis rates double with every 10°C increase.
Solvent: Avoid protic solvents (Methanol) if the azetidine is activated (e.g., azetidinium ions). Use Acetonitrile.[7][9][12]
Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting logic flow for common azetidine chromatographic anomalies.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9253, Azetidine. Retrieved from [Link]
Agilent Technologies. (2020). HILIC Method Development for Polar Compounds.[3] Technical Note 5990-XXXX. Retrieved from [Link]
Waters Corporation. (2023). Strategies for Separating Polar Amines using XBridge BEH Columns. Application Note. Retrieved from [Link][8]
Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General reference for Silanol Interactions).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: AZT-702-PUR
Subject: Troubleshooting Impurity Profiles & Stability in N-Cycloheptyl Azetidine Derivatives
Assigned Specialist: Senior Application Scientist, Chemical Development
Executive Summary
You are encountering purity issues with 1-Cycloheptylazetidin-2-yl methanol . This molecule combines a high-strain 4-membered heterocycle (azetidine) with a bulky hydrophobic group (cycloheptyl) and a reactive primary alcohol.
The impurity profile of this scaffold is distinct from standard amines due to ring strain energy (~25 kcal/mol) . Standard acidic workups or silica chromatography often degrade the product faster than they purify it. This guide isolates specific impurity sources and provides non-destructive resolution protocols.
Part 1: Diagnostic Guide – Identifying Your Impurity
Use this decision matrix to correlate your analytical data (HPLC/LC-MS) with the likely chemical root cause.
Symptom 1: High Molecular Weight Impurities (M+ mass >> Target)
Probable Cause: Over-alkylation or Dimerization.
The Chemistry: During reductive amination, the highly nucleophilic azetidine nitrogen can react with two equivalents of electrophiles if stoichiometry is uncontrolled.
Diagnostic: Check LC-MS for [2M+H]⁺ or masses corresponding to N,O-bis-cycloheptyl species (if the alcohol was unprotected and alkylated).
Symptom 2: Mass Shift of +18 Da or +32 Da (Ring Opening)
The Chemistry: Azetidines are acid-labile.[1] In the presence of water (M+18) or methanol (M+32) and trace acid, the ring opens to form a linear amino-alcohol chain.
Diagnostic: Appearance of a broad, tailing peak in HPLC (linear amines interact strongly with silanols).
Critical Alert: This often happens during analysis if the HPLC mobile phase is too acidic (e.g., 0.1% TFA).
Symptom 3: Residual Starting Material (Cycloheptanone)
Probable Cause: Incomplete Reductive Amination or "Leaching."
The Chemistry: Cycloheptanone is lipophilic. It co-elutes with the product if not rigorously washed out.
Diagnostic: Distinct carbonyl stretch in IR (~1700 cm⁻¹) or a non-basic peak in GC.
Part 2: The "Kill Step" – Why Your Purification Might Be Failing
The Trap: Standard Silica Gel Chromatography.
The Reason: Commercial silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to protonate the azetidine nitrogen. Once protonated, the ring strain facilitates nucleophilic attack by the silica surface hydroxyls or residual solvent, destroying your product on the column.
Visualizing the Degradation Pathway
The following diagram illustrates how standard acidic conditions trigger the ring-opening failure mode.
Figure 1: Acid-mediated degradation pathway of azetidine derivatives.[2] Even weak acids (silica gel) can trigger the transition from Target to Ring-Opened Impurity.
Part 3: Troubleshooting & Resolution Protocols
Q1: How do I remove the ring-opened impurity?
Answer: You generally cannot "remove" it easily because its polarity is similar to the product. You must prevent it.
Protocol: Switch to Neutralized Silica or Basic Alumina .
Slurry Method: Suspend silica gel in the eluent solvent containing 1-2% Triethylamine (Et3N).
Equilibration: Pour the column and flush with 3 column volumes of the Et3N-doped solvent.
Elution: Run your purification. The Et3N neutralizes acidic sites on the silica, protecting the azetidine ring.
Q2: I see residual Cycloheptanone. How do I remove it without distillation?
Answer: Use a Bisulfite Wash. Distillation is risky due to the thermal instability of the azetidine.
Protocol:
Dissolve crude mixture in Ethyl Acetate or MTBE.
Wash 2x with saturated aqueous Sodium Bisulfite (NaHSO₃) .
Mechanism: Bisulfite forms a water-soluble adduct with the ketone (Cycloheptanone), pulling it into the aqueous layer while leaving the tertiary amine (product) in the organic layer.
Q3: My enantiomeric excess (ee) is dropping. Is the cycloheptyl group causing racemization?
Answer: Unlikely. The cycloheptyl group is distant from the chiral center (C2). The issue is likely Retro-Michael type ring opening and re-closing, or basicity-induced epimerization if the reaction temperature was too high.
Recommended Column: Chiralpak IC or IG (immobilized phases are more robust for amines).
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: The amine additive is mandatory to prevent peak tailing.
Part 4: Quantitative Data & Specifications
Table 1: Impurity Profile & Retention Behavior
Impurity Type
Relative Retention Time (RRT)*
Detection Mass (ESI+)
Resolution Strategy
Target Molecule
1.00
[M+H]⁺
N/A
Cycloheptanone
0.3 - 0.5
N/A (GC/UV)
NaHSO₃ Wash
Ring-Opened (Hydrolysis)
0.8 - 0.9
[M+18+H]⁺
Prevent (Neutral pH)
Ring-Opened (Methanolysis)
0.85 - 0.95
[M+32+H]⁺
Avoid MeOH in acidic conditions
N-Oxide
0.6 - 0.7
[M+16+H]⁺
Mild reduction (Zn/AcOH)
*RRT based on C18 Reverse Phase, High pH (Ammonium Bicarbonate buffer).
Part 5: Validated Purification Workflow
This workflow minimizes thermal stress and acidic exposure.
Figure 2: Optimized purification workflow for acid-sensitive azetidines.
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses the inherent ring strain and ring-opening susceptibility of azetidines).
Padwa, A. (1991). Azetidine and its Derivatives.[1][3][4] In Comprehensive Heterocyclic Chemistry. (Foundational text on the stability of 4-membered nitrogen rings).
Novartis AG. (2013). Process for the preparation of Siponimod intermediates.[5][6] WO2013113915A1.[7] (Provides industrial context for handling N-alkyl azetidine intermediates similar to the target molecule).
Storz, T., et al. (2004). Synthesis of Azetidine-2-carboxylic Acid Derivatives. Tetrahedron Letters. (Details the synthesis and handling of the core azetidine scaffold).
Technical Support Center: Thermal Stability of N-Substituted Azetidines
A Guide for Researchers and Drug Development Professionals This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) concerning the thermal stability of N-cycloheptyl az...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) concerning the thermal stability of N-cycloheptyl azetidines and related derivatives. As a Senior Application Scientist, my goal is to provide not only procedural guidance but also the underlying scientific rationale to empower you in your experimental design and interpretation. Due to the limited publicly available data specifically for N-cycloheptyl azetidines, this guide synthesizes information from closely related N-substituted azetidines to provide a robust framework for understanding their thermal behavior.
This section addresses the fundamental principles governing the stability of the azetidine core.
Question 1: Why is the thermal stability of azetidine-containing compounds a significant concern?
Answer: The primary reason lies in the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1] This strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, makes the ring susceptible to opening under thermal stress or certain chemical conditions. In drug development, unforeseen instability can lead to the formation of degradation products, impacting efficacy, safety, and shelf-life. Therefore, a thorough understanding of a compound's thermal profile is critical for its handling, storage, formulation, and predicting its behavior in physiological environments.[2]
Question 2: What are the common decomposition pathways for N-substituted azetidines?
Answer: The most frequently encountered decomposition pathway is an acid-mediated intramolecular ring-opening.[3] This process is often initiated by the protonation of the azetidine nitrogen, which activates the ring, making it highly susceptible to nucleophilic attack.[4][5] If a pendant nucleophilic group (like an amide) is present elsewhere in the molecule, it can attack one of the ring carbons, leading to cleavage of a C-N bond and formation of a more stable, larger ring structure like a lactam.[4][5] Other potential pathways include thermal fragmentation through electrocyclic ring-opening to form aza-dienes, particularly in unsaturated azetine systems, and reactions with solvents or reagents.[6][7]
Question 3: How does the N-cycloheptyl substituent likely influence thermal stability?
Answer: While direct comparative data is scarce, we can infer the influence based on established principles. The N-cycloheptyl group is a bulky, electron-donating alkyl substituent.
Steric Effects: The large cycloheptyl group can sterically hinder the approach of external nucleophiles or reagents that might otherwise attack the azetidine ring. However, it could also influence the conformational flexibility of the molecule, potentially pre-disposing it to certain intramolecular decomposition pathways.
Electronic Effects: As an electron-donating group, the cycloheptyl substituent increases the basicity of the azetidine nitrogen compared to N-aryl or N-sulfonyl derivatives.[5] This enhanced basicity makes the nitrogen more susceptible to protonation, which can accelerate acid-catalyzed decomposition.[4][5] Conversely, N-substituents that delocalize the nitrogen's lone pair, such as aryl or sulfonyl groups, generally increase the ring's stability.[1]
This section provides solutions to specific problems you may encounter during your research.
Question 4: My N-cycloheptyl azetidine derivative is decomposing during aqueous work-up or purification on silica gel. What is the likely cause and how can I prevent it?
Answer: This is a classic problem stemming from the acid-sensitivity of the azetidine ring.
Causality: Both acidic aqueous solutions (e.g., during an extraction with dilute HCl) and the acidic nature of standard silica gel can catalyze the ring-opening decomposition pathway.[1][4] The protonated azetidinium ion is a highly reactive intermediate that readily undergoes nucleophilic attack, either from an intramolecular group or external nucleophiles like water.[4][8]
Troubleshooting & Mitigation:
pH Control: During extractions, use milder acidic or basic conditions. A buffered wash (e.g., phosphate buffer at pH 7) or a saturated sodium bicarbonate solution can often be used to neutralize the reaction mixture without causing decomposition.
Chromatography:
Neutralize your silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent system) and then drying it before packing the column.
Consider using alternative stationary phases like neutral alumina or reverse-phase chromatography (C18), which are less acidic.
Temperature: Perform all work-up and purification steps at reduced temperatures (0 °C to room temperature) to minimize thermal contributions to degradation.[9]
Question 5: I am observing low yields in a reaction intended to form an N-cycloheptyl azetidine. Could this be a stability issue?
Answer: Yes, stability under the reaction conditions is a critical factor.
Causality: The conditions required for the cyclization reaction (e.g., elevated temperatures, presence of Lewis acids, or harsh bases) may simultaneously promote the decomposition of the newly formed azetidine ring.[1][4] For instance, some Lewis acids used to activate substrates can also catalyze ring-opening.[4]
Troubleshooting & Mitigation:
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Avoid excessive heating.[9]
Reagent Choice: If using a Lewis acid, screen for milder options. Lanthanide triflates, for example, have been shown to be effective catalysts for some azetidine syntheses under gentler conditions.[4][10]
Protecting Groups: If the final product does not require a free basic nitrogen, consider synthesizing an N-protected precursor (e.g., with a Boc or tosyl group) which stabilizes the ring.[1] The protecting group can be removed in a later step under carefully controlled conditions.
Question 6: My purified compound shows new impurity peaks on an HPLC trace after being stored for several weeks. What are the best storage practices?
Answer: This suggests that your compound has limited shelf-life stability, which could be thermal or chemical in nature.
Causality: The inherent strain of the azetidine ring makes it more prone to degradation over time compared to more stable heterocycles. This can be exacerbated by exposure to light, air (oxidation), residual acidic or basic contaminants, and elevated temperatures.
Recommended Storage Protocol:
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Low Temperature: Store at low temperatures, preferably at -20 °C or below, to minimize thermal degradation.
Light Protection: Use amber vials or store in the dark to prevent photochemical decomposition pathways.[11]
Purity: Ensure the compound is highly pure before storage, as trace impurities can sometimes catalyze decomposition.
Section 3: Key Analytical Protocols & Data Interpretation
To properly characterize the thermal stability of your N-cycloheptyl azetidine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[2][6]
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing the temperature at which decomposition begins.[2]
Step-by-Step Methodology:
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified standards as per the manufacturer's guidelines.
Sample Preparation: Place 3-5 mg of the purified, dry N-cycloheptyl azetidine derivative into a clean TGA pan (typically aluminum or platinum).
Experimental Setup: Place the sample pan onto the TGA's microbalance. Seal the furnace and purge the system with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
Thermal Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to a suitable final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.
Data Analysis: The output is a thermogram plotting mass (%) vs. temperature (°C).
Onset Temperature (T_onset): This is the primary indicator of thermal stability. It is the temperature at which significant mass loss begins.
Mass Loss Steps: Note the temperature ranges and percentage of mass lost in each step, which can provide clues about the decomposition mechanism.
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying thermal events like melting and decomposition.[12][13]
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC for temperature and heat flow using standards like indium.
Sample Preparation: Accurately weigh 2-4 mg of the sample into a DSC pan (hermetically sealed aluminum pans are recommended to contain any volatiles released upon decomposition). Prepare an empty, sealed pan as a reference.
Experimental Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate at a low temperature (e.g., 25 °C).
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (as determined by TGA).
Data Analysis: The output is a thermogram plotting heat flow (mW) vs. temperature (°C).
Endothermic Peaks: A sharp endotherm typically represents melting (T_m).
Exothermic Peaks: A broad or sharp exotherm usually indicates decomposition (T_d). The onset of this peak is a key stability indicator. The energy released during decomposition (ΔH_dec) can also be quantified.[14]
Interpreting the Data
A comparison of TGA and DSC data provides a comprehensive stability profile.
Technique
Primary Data Point
Interpretation for Azetidines
TGA
Onset Temperature (T_onset)
The temperature at which the compound begins to lose mass due to decomposition. Higher T_onset indicates greater thermal stability.[6]
DSC
Decomposition Exotherm (T_d)
The temperature at which decomposition occurs, often accompanied by a release of energy. This should correlate with the TGA T_onset.[14]
DSC
Melting Point (T_m)
If the compound melts before it decomposes, a sharp endothermic peak will be observed before the exothermic decomposition peak.
Table 1: Comparative Thermal Decomposition Data for Various Heterocycles
(Note: This table provides context. Values for your specific N-cycloheptyl azetidine will need to be determined experimentally.)
Compound Class
Technique
Onset Decomposition Temp. (°C)
Key Observations
Reference
N-Heterocycle-Stabilized Iodanes
TGA/DSC
120 - 270
Stability is highly dependent on the nature of the N-heterocycle.
A Senior Application Scientist's Guide to the 1H NMR Spectrum of (1-Cycloheptylazetidin-2-yl)methanol: A Comparative Analysis
For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for elucidating these structures. This guide provides an in-depth analysis of the 1H NMR spectrum of (1-Cycloheptylazetidin-2-yl)methanol, a molecule featuring a strained azetidine ring, a bulky cycloheptyl group, and a primary alcohol. By comparing its expected spectral features with those of related, simpler structures, we can gain a deeper appreciation for the nuances of 1H NMR interpretation.
Predicted 1H NMR Spectrum of (1-Cycloheptylazetidin-2-yl)methanol
The 1H NMR spectrum of (1-Cycloheptylazetidin-2-yl)methanol is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms (nitrogen and oxygen), the ring strain of the azetidine, and the conformational flexibility of the cycloheptyl group.
Below is a table summarizing the predicted chemical shifts, multiplicities, and integration values for the key protons in (1-Cycloheptylazetidin-2-yl)methanol. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.[1][2][3][4][5][6][7][8][9]
Proton Label
Description
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Ha
Azetidine C2-H
~3.0 - 3.5
Multiplet
1H
Hb, Hc
Azetidine C3-H₂
~1.8 - 2.4
Multiplets
2H
Hd, He
Azetidine C4-H₂
~3.2 - 3.8
Multiplets
2H
Hf
Cycloheptyl C1'-H
~2.5 - 3.0
Multiplet
1H
Hg, Hh
Cycloheptyl C2', C7'-H₂
~1.3 - 1.9
Multiplets
4H
Hi, Hj
Cycloheptyl C3', C4', C5', C6'-H₂
~1.2 - 1.7
Multiplets
8H
Hk, Hl
Methanol CH₂OH
~3.4 - 3.9
Multiplets (AB quartet)
2H
Hm
Methanol CH₂OH
Variable (typically ~1.5 - 4.0)
Broad singlet
1H
Visualizing the Molecular Structure and Proton Assignments
To aid in the interpretation of the 1H NMR spectrum, a clear understanding of the molecular structure and the designation of each proton is essential. The following diagram illustrates the structure of (1-Cycloheptylazetidin-2-yl)methanol with the protons labeled according to the table above.
Caption: Molecular structure of (1-Cycloheptylazetidin-2-yl)methanol with key protons labeled.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following protocol outlines the steps for obtaining a high-resolution 1H NMR spectrum of (1-Cycloheptylazetidin-2-yl)methanol.
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
NMR tube (5 mm)
Pipettes
Vortex mixer
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of the (1-Cycloheptylazetidin-2-yl)methanol sample and transfer it to a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[10] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[10]
Gently vortex the vial to ensure the sample is completely dissolved.
Using a pipette, transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
Place the sample into the NMR magnet.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent's residual signal. This is crucial for obtaining high-resolution spectra.
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse angle, and acquisition time.
Acquire the 1H NMR spectrum.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[10]
Integrate the peaks to determine the relative number of protons corresponding to each signal.
Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce the number of neighboring protons.
To fully appreciate the 1H NMR spectrum of (1-Cycloheptylazetidin-2-yl)methanol, it is instructive to compare it with the spectra of simpler, related molecules.
Azetidine
The parent azetidine is a four-membered ring with two distinct proton environments.[11] The protons on the carbons adjacent to the nitrogen (C2 and C4) are deshielded and appear at a lower field (~3.6 ppm) compared to the protons on C3 (~2.3 ppm).[11] In our target molecule, the protons on the azetidine ring are further shifted due to the N-cycloheptyl and C2-methanol substituents.
Cycloheptane
Cycloheptane exhibits a single, broad peak around 1.54 ppm in its 1H NMR spectrum due to the rapid conformational changes that make all protons chemically equivalent on the NMR timescale. In (1-Cycloheptylazetidin-2-yl)methanol, the cycloheptyl protons are no longer equivalent. The proton on the carbon directly attached to the azetidine nitrogen (Hf) is significantly deshielded due to the electron-withdrawing effect of the nitrogen. The remaining cycloheptyl protons will appear as complex multiplets in the aliphatic region.
Methanol
Methanol shows two signals: a quartet for the methyl protons (~3.4 ppm) and a triplet for the hydroxyl proton (variable).[12][13] In our target molecule, the methylene protons of the methanol group (Hk, Hl) are adjacent to a chiral center (C2 of the azetidine ring), making them diastereotopic. This will likely result in a more complex splitting pattern, potentially an AB quartet, and they will be shifted downfield due to the proximity of the electronegative nitrogen and oxygen atoms. The hydroxyl proton (Hm) will appear as a broad singlet, and its chemical shift will be highly dependent on concentration and solvent.[14][15]
Workflow for 1H NMR Spectrum Analysis
The systematic analysis of the 1H NMR spectrum of (1-Cycloheptylazetidin-2-yl)methanol can be visualized as a logical workflow.
Caption: A workflow diagram illustrating the key stages in the analysis of a 1H NMR spectrum.
By following this structured approach and considering the comparative data, researchers can confidently interpret the 1H NMR spectrum of (1-Cycloheptylazetidin-2-yl)methanol and similar complex molecules, leading to accurate structural elucidation, a critical step in the drug discovery and development pipeline.
References
Karle, I. L., & Righini, G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26563–26569. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. [Link]
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. [Link]
University of Cambridge. (n.d.). Chemical shifts. [Link]
Comparative Guide: Mass Spectrometry Fragmentation of Azetidin-2-yl Methanol Analogs
Executive Summary This technical guide provides a structural and mechanistic analysis of azetidin-2-yl methanol analogs using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike stable 5-membered rings (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural and mechanistic analysis of azetidin-2-yl methanol analogs using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike stable 5-membered rings (pyrrolidines), azetidine scaffolds possess significant ring strain (~26 kcal/mol), driving unique fragmentation pathways that are critical for structural elucidation and metabolic profiling.
This document compares the fragmentation performance of azetidin-2-yl methanol against its primary alternative, pyrrolidin-2-yl methanol (prolinol) , and details the specific ion transitions required for robust identification in drug discovery workflows.
Part 1: The Azetidine Challenge (Strain-Driven Dissociation)
The core challenge in analyzing azetidin-2-yl methanol analogs lies in distinguishing the isobaric or isomeric interferences often found in synthesis libraries. Standard fragmentation libraries often misidentify these compounds due to their propensity for rapid ring-opening, which mimics linear aliphatic amines.
Comparative Analysis: Azetidine (4-Ring) vs. Pyrrolidine (5-Ring)
The following table contrasts the mass spectrometric behavior of the azetidine scaffold with its more stable 5-membered analog.
Feature
Azetidin-2-yl Methanol (Target)
Pyrrolidin-2-yl Methanol (Alternative)
Ring Strain
High (~26 kcal/mol)
Low (~6 kcal/mol)
Dominant Pathway
Ring Opening & Loss
Side-chain Cleavage & Hydride Shift
Stability (ESI)
Low (Prone to in-source fragmentation)
High (Stable molecular ion)
Diagnostic Loss
28 (Ethylene)
30 (Formaldehyde) or 31 (Methanol)
Base Peak (Low CE)
Expert Insight: When developing MRM (Multiple Reaction Monitoring) methods, do not rely solely on the molecular ion for azetidines. The ring strain often causes "in-source" water loss, making the
ion a more reliable precursor for low-concentration quantitation.
Part 2: Mechanistic Deep Dive (ESI-CID Pathways)
Understanding the causality of fragmentation is essential for distinguishing true analytes from matrix artifacts.
Primary Event: Dehydration
The presence of the hydroxymethyl group at the C2 position facilitates an immediate loss of water. Unlike linear alcohols, this dehydration is assisted by the nitrogen lone pair, forming a transient bicyclic or highly strained iminium species.
Precursor:
(e.g., m/z 88 for unsubstituted core)
Transition: Loss of
(18 Da)
Product: m/z 70 (Azetidinium ion)
Secondary Event: Ring Cleavage (The Diagnostic Step)
This is the differentiator. The m/z 70 ion in azetidines is unstable. It undergoes a strain-relief driven cleavage, typically expelling a neutral ethylene molecule (
).
Mechanism: Retro-2+2 cycloaddition-like process or stepwise C-N bond scission.
Product: m/z 42 (Aziridinium/Iminium species).
In contrast, the pyrrolidine analog (m/z 84
66) resists this ring shattering, instead favoring losses from the side chain (e.g., loss of ).
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree and mechanistic flow for identifying these analogs.
Caption: Figure 1. Strain-driven fragmentation pathway of Azetidin-2-yl methanol. The loss of ethylene (28 Da) is the key diagnostic differentiator from 5-membered rings.
Part 3: Experimental Protocols
This protocol is designed to be self-validating . By monitoring the ratio of the water-loss peak to the ring-opening peak, you can assess the internal energy deposition of your specific instrument.
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
Mobile Phase B: Acetonitrile (Aprotic, enhances desolvation).
Step-by-Step Workflow
Infusion Optimization:
Prepare a 1 µg/mL solution of the analyte in 50:50 A:B.
Infuse at 10 µL/min.
Critical Check: Observe the MS1 spectrum. If the
peak is >50% of the peak, your Source Temperature or Cone Voltage is too high. Lower the temperature (<300°C) to preserve the molecular ion for sensitivity.
Collision Energy (CE) Ramp:
Acquire product ion spectra at CE = 10, 20, and 40 eV.
Validation Criterion: At 10 eV, the water loss (m/z 70) should dominate. At 30-40 eV, the ring fragment (m/z 42) should become the base peak.
Differentiation Assay (The "Alternative" Check):
If distinguishing from Prolinol, monitor the Neutral Loss of 28 Da.
Azetidine: Strong Neutral Loss of 28.
Pyrrolidine: Weak/No Neutral Loss of 28; look for Neutral Loss of 30 (
).
Analytical Workflow Diagram
Caption: Figure 2. Standardized LC-MS/MS workflow for azetidine analysis. Q2 parameters are critical for inducing ring cleavage.
Part 4: Data Reference Tables
Use these values to build your MRM (Multiple Reaction Monitoring) transitions.
Table 1: Diagnostic Ions for Azetidin-2-yl Methanol (R=H)
Ion Identity
m/z (Theoretical)
Relative Abundance (Low CE)
Relative Abundance (High CE)
Structural Significance
Precursor
88.07
100%
10%
Intact Molecule
Dehydrated
70.06
40-80%
20%
Loss of side chain OH
Ring Fragment
42.03
<5%
100%
Core Azetidine Marker
Ammonia Loss
71.05
<5%
<5%
Rare (Disfavored)
Table 2: Comparison with Alternatives
Compound
Precursor (m/z)
Primary Fragment
Secondary Fragment
Key Difference
Azetidin-2-yl methanol
88
70 (-)
42 (-)
Ethylene Loss
Prolinol (Pyrrolidine)
102
84 (-)
54 (-, -)
Formaldehyde Loss
Piperidinyl methanol
116
98 (-)
69 (Ring contraction)
Ring Contraction
References
BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Retrieved from
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from
Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Organic & Biomolecular Chemistry. Retrieved from
Journal of the American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds. Retrieved from
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (Discusses 4-membered ring formation/extrusion). Retrieved from
Comparative Guide: Cycloheptyl vs. Cyclohexyl Azetidine Derivatives in Drug Discovery
Executive Summary: The "Ring Walk" Decision In medicinal chemistry, the optimization of saturated heterocycles—specifically the N-substitution of azetidine scaffolds—often reaches a critical decision point: Cyclohexyl (C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ring Walk" Decision
In medicinal chemistry, the optimization of saturated heterocycles—specifically the N-substitution of azetidine scaffolds—often reaches a critical decision point: Cyclohexyl (Cy6) versus Cycloheptyl (Cy7) .
While the cyclohexyl group is a privileged structure providing rigid bulk and predictable topology, the cycloheptyl group acts as a "lipophilic expander."[1] It offers a larger hydrophobic surface area and unique conformational flexibility (twist-chair/twist-boat) that can access accessory binding pockets inaccessible to the Cy6 analog.
The Verdict:
Select Cyclohexyl Azetidine when targeting compact orthosteric sites where steric clashes must be minimized (e.g., S1P3 receptor agonists).[1]
Select Cycloheptyl Azetidine when optimizing for deep hydrophobic pocket filling to improve residence time or selectivity (e.g., Lysyl-tRNA synthetase inhibitors).[1]
Physicochemical & Structural Profile
The transition from a 6-membered to a 7-membered ring substituent on the azetidine nitrogen fundamentally alters the molecule's presentation to the biological target.
Feature
Cyclohexyl (Cy6) Azetidine
Cycloheptyl (Cy7) Azetidine
Impact on Bioactivity
Lipophilicity (cLogP)
Baseline
+0.4 – 0.6
Cy7 increases permeability but risks higher clearance.
Conformation
Rigid Chair (dominant)
Flexible (Twist-Chair/Boat)
Cy7 adapts to "induced fit" pockets; Cy6 is rigid.
Steric Volume
~105 ų
~122 ų
Cy7 fills larger hydrophobic cavities.
Metabolic Liability
Moderate (C3/C4 oxidation)
High (Multiple soft spots)
Cy7 often requires blocking groups (e.g., F, OH) to match Cy6 stability.[1]
Critical Case Studies: Biological Activity Data
Case Study A: Lysyl-tRNA Synthetase (LysRS) Inhibitors (Tuberculosis)
Objective: Optimize potency against Mycobacterium tuberculosis LysRS while avoiding human mitochondrial toxicity.
Context: Researchers explored the R1 position of an azetidine-containing scaffold to displace water molecules in a large hydrophobic pocket.
Mechanism: The cycloheptyl ring's additional methylene unit and flexibility allowed it to displace "high-energy" water molecules within the hydrophobic pocket of the LysRS enzyme more effectively than the rigid cyclohexyl ring. This entropy-driven gain significantly boosted potency.[1]
Key Insight: In large, solvent-exposed hydrophobic pockets, Cy7 outperforms Cy6 by maximizing van der Waals contacts and water displacement.[1]
Case Study B: S1P3 Receptor Agonists
Objective: Develop selective allosteric agonists for the Sphingosine-1-phosphate receptor 3 (S1P3).[1][2]
Context: An isoxazole-carboxamide scaffold containing a bicyclic amide system was optimized.
Mechanism: The S1P3 allosteric site is sterically constrained. The expansion to a cycloheptyl ring caused a steric clash with the receptor walls, reducing binding affinity compared to the optimal cyclohexyl analog.[1]
Key Insight: In constrained GPCR pockets, the "bulk tolerance" limit is often reached at Cy6.[1] Cy7 leads to a "steric penalty."
Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of N-Cycloalkyl Azetidines)
This is the industry-standard method for installing Cy6/Cy7 groups onto an azetidine core.
To verify if the Cy7 expansion compromises drug metabolism (DMPK).
Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg protein/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin) to stop the reaction.[1]
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (
).
Expectation: Cy7 analogs often show 20–50% higher
than Cy6 due to increased lipophilicity and available oxidation sites.
Visualizations
Figure 1: SAR Decision Logic for Azetidine N-Substitution
This decision tree guides the medicinal chemist on when to deploy Cy6 vs. Cy7 based on structural biology and ADME data.
Caption: Decision framework for selecting between Cyclohexyl and Cycloheptyl substituents based on pocket topology and metabolic stability data.
Figure 2: Reductive Amination Pathway
The chemical pathway for synthesizing the compared derivatives.
Caption: Standard one-pot reductive amination protocol for synthesizing N-cycloalkyl azetidine derivatives.
References
Design and Development of Lysyl tRNA Synthetase Inhibitors for the Treatment of Tuberculosis.
Source: PMC / Journal of Medicinal Chemistry
Note: Primary source for Cy7 vs. Cy6 potency comparison in hydrophobic pockets.
Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist.
Source: Bioorganic & Medicinal Chemistry Letters / NIH
Note: Source for S1P3 SAR data showing Cy6 superiority over Cy7.
[1]
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist.
Source: ACS Medicinal Chemistry Letters
Note: Validates the cyclohexyl-azetidine core as a privileged scaffold.
[1]
Comparison of Ring Systems in Medicinal Chemistry.
Source: Journal of Medicinal Chemistry
Note: General reference for lipophilicity and topology of 6 vs 7 membered rings.
A Senior Application Scientist's Guide to HPLC Purity Validation for Novel APIs: A Comparative Approach for CAS 2060025-49-0
Introduction The rigorous validation of analytical methods is a fundamental pillar of pharmaceutical development, ensuring the safety, quality, and efficacy of new drug substances.[1][2] For a novel Active Pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The rigorous validation of analytical methods is a fundamental pillar of pharmaceutical development, ensuring the safety, quality, and efficacy of new drug substances.[1][2] For a novel Active Pharmaceutical Ingredient (API) such as CAS 2060025-49-0, the establishment of a robust High-Performance Liquid Chromatography (HPLC) method for purity analysis represents a critical early-stage checkpoint. This guide presents a comprehensive framework for the validation of an HPLC purity method, crafted from the practical perspective of a seasoned application scientist.
Given that specific chemical properties for CAS 2060025-49-0 are not publicly available, this guide will employ a representative small molecule, p-Toluidine (CAS 106-49-0) , to demonstrate the principles and detailed practices of a thorough HPLC purity validation. The methodologies and comparative analyses herein are designed to be broadly applicable to other novel small molecule APIs, providing a blueprint for researchers, scientists, and drug development professionals.
This document will move beyond a simple recitation of steps to explore the rationale behind experimental choices, offering a comparative analysis of two distinct reversed-phase HPLC methods. The ultimate goal is to empower you to develop and validate an HPLC purity method that is scientifically sound, defensible, and robust.
The Imperative of a Validated, Stability-Indicating HPLC Method
The core function of an HPLC purity method is to effectively separate the API from all related impurities, including those arising from the manufacturing process and potential degradation products.[3][4] A validated method provides documented proof that the analytical procedure is fit for its intended purpose.[5][6] A "stability-indicating" method, a mandatory requirement under International Council for Harmonisation (ICH) guidelines, is one that can accurately quantify changes in the drug substance's purity over time.[3][7] Forced degradation studies are the primary tool for demonstrating the stability-indicating capability of an analytical method.[1][2]
Comparative HPLC Method Development
For this guide, we will develop and compare two reversed-phase HPLC methods for the purity analysis of our model compound, p-Toluidine. Reversed-phase chromatography is the technique of choice for its wide applicability in separating small, relatively non-polar molecules.[8][9]
Method A: The Workhorse - C18 with Acetonitrile
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Method B: Alternative Selectivity - Phenyl-Hexyl with Methanol
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0
Mobile Phase B: Methanol
Gradient: 20-80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B.
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Rationale for Method Comparison
The deliberate selection of two different stationary phases (the ubiquitous C18 and a Phenyl-Hexyl) and organic modifiers (acetonitrile and methanol) allows for a critical evaluation of separation selectivity. This is vital for ensuring that all potential impurities are resolved from the main API peak. While the C18 column offers general-purpose hydrophobic retention, the Phenyl-Hexyl phase introduces alternative selectivity through π-π interactions, which can be advantageous for aromatic compounds like our model, p-Toluidine.
HPLC Purity Method Validation: A Step-by-Step Protocol
The following validation parameters will be assessed for both Method A and Method B, adhering to the principles outlined in the ICH Q2(R1) guidelines.[6][10]
Specificity (incorporating Forced Degradation)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[4]
Experimental Protocol: Forced Degradation Study
Objective: To demonstrate the stability-indicating nature of the HPLC method by intentionally generating potential degradation products and ensuring they are chromatographically resolved from the parent API peak.
Materials:
p-Toluidine reference standard
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
30% Hydrogen Peroxide (H₂O₂)
Photostability chamber
Oven
Procedure:
Acid Hydrolysis: Dissolve p-Toluidine in a 50:50 mixture of acetonitrile and 1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 4 hours.
Base Hydrolysis: Dissolve p-Toluidine in a 50:50 mixture of acetonitrile and 1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 80°C for 4 hours.
Oxidative Degradation: Dissolve p-Toluidine in acetonitrile at 1 mg/mL and add 30% H₂O₂ to achieve a final concentration of 3%. Store this solution at room temperature for 24 hours.
Thermal Degradation: Expose solid p-Toluidine to a temperature of 105°C in an oven for 48 hours.
Photolytic Degradation: Expose a solution of p-Toluidine (1 mg/mL in acetonitrile) to light within a photostability chamber, following ICH Q1B conditions.
Analysis: For each stress condition, dilute the sample to a target concentration of 0.1 mg/mL and analyze using both HPLC Method A and Method B. A non-stressed control sample should also be analyzed for comparison.
Acceptance Criteria:
The method must demonstrate clear resolution between the main p-Toluidine peak and all peaks corresponding to degradation products.
Peak purity analysis, typically performed with a Diode Array Detector, should be used to confirm the spectral homogeneity of the main API peak in the presence of co-eluting degradants.[6]
Linearity refers to the method's ability to produce test results that are directly proportional to the analyte's concentration. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[5]
Experimental Protocol: Linearity and Range
Objective: To establish the linear range of the method for the accurate quantification of p-Toluidine.
Procedure:
Prepare a stock solution of the p-Toluidine reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
Perform serial dilutions to create at least five concentration levels across the desired range. For a purity method, this typically spans from the reporting threshold (e.g., 0.05%) to 120% of the nominal concentration (e.g., 0.05, 0.1, 0.5, 1.0, 1.2 µg/mL).
Inject each concentration in triplicate for both HPLC methods.
Construct a calibration curve by plotting the peak area against concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept of the regression line should be close to zero.
A visual inspection of the residuals should show a random distribution around the x-axis.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value.[11]
Experimental Protocol: Accuracy
Objective: To determine the agreement between the measured value and the true value.
Procedure:
Prepare a placebo (a mixture of all components except the API).
Spike the placebo with known quantities of p-Toluidine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), preparing each in triplicate.
Analyze the spiked samples using both HPLC methods.
Calculate the percent recovery for each sample.
Acceptance Criteria:
The mean percent recovery should fall within the range of 98.0% to 102.0% for each concentration level.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is assessed at two levels: repeatability and intermediate precision.[4]
Experimental Protocol: Precision
Objective: To evaluate the inherent variability of the analytical method.
Procedure:
Repeatability (Intra-assay precision):
Prepare six individual samples of p-Toluidine at 100% of the target concentration.
Analyze all six samples on the same day, using the same analyst and the same instrument for both HPLC methods.
Intermediate Precision (Inter-assay precision):
Repeat the analysis of six individual samples on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Caption: Key HPLC Validation Parameters.
Robustness
Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: Robustness
Objective: To assess the reliability of the method during routine use.
Procedure:
Introduce small, deliberate changes to the method parameters, one at a time. Common variations include:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase pH (e.g., ± 0.2 units)
Mobile phase composition (e.g., ± 2% organic component)
Analyze a standard solution under each of the modified conditions.
Evaluate the impact on system suitability parameters such as retention time, peak asymmetry, and resolution.
Acceptance Criteria:
System suitability parameters should remain within their predefined acceptance limits for all tested variations.
The deliberate changes should not significantly affect the quantitative results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[11]
Experimental Protocol: LOD & LOQ
Objective: To determine the sensitivity limits of the analytical method.
Procedure:
Based on Signal-to-Noise Ratio:
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.
Based on the Standard Deviation of the Response and the Slope:
Prepare a series of solutions at low concentrations and inject them multiple times.
Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the intercept / slope)
LOQ = 10 * (Standard Deviation of the intercept / slope)
Acceptance Criteria:
The LOQ must be at or below the reporting threshold for impurities.
Comparison of Method Performance
The following table provides a summary of hypothetical validation results for Method A and Method B.
Validation Parameter
Method A (C18/ACN)
Method B (Phenyl-Hexyl/MeOH)
Comments
Specificity
Good resolution of all degradants. Peak purity > 99.5%.
Excellent resolution, particularly for aromatic degradants. Peak purity > 99.8%.
Method B demonstrates superior selectivity for potential aromatic impurities.
Linearity (r²)
0.9998
0.9995
Both methods exhibit excellent linearity.
Range
0.05 - 1.2 µg/mL
0.05 - 1.2 µg/mL
Both methods adequately cover the required range.
Accuracy (% Recovery)
98.5% - 101.2%
99.1% - 100.8%
Both methods are highly accurate.
Precision (Repeatability RSD)
0.8%
1.1%
Method A shows slightly better repeatability.
Precision (Intermediate RSD)
1.2%
1.5%
Both methods are precise and reliable.
Robustness
Robust to changes in flow and temperature. Sensitive to mobile phase composition.
More robust to variations in mobile phase composition.
Method B demonstrates superior robustness.
LOQ
0.03 µg/mL
0.04 µg/mL
Both methods are sufficiently sensitive for their intended purpose.
Conclusion and Recommendation
Both Method A and Method B have been successfully validated and are deemed suitable for the purity determination of p-Toluidine. However, based on the comparative data, Method B (Phenyl-Hexyl/Methanol) is recommended as the primary method for routine quality control. This recommendation is predicated on its superior selectivity for potential aromatic degradation products, as evidenced in the forced degradation study, and its enhanced robustness to minor variations in method parameters. The improved selectivity provides a higher level of confidence that all potential impurities will be resolved, which is a critical factor for ensuring the long-term quality and safety of an API.
This guide has outlined a comprehensive framework for the validation of an HPLC purity method for a novel API, utilizing a model compound to illustrate the process. By adhering to these principles and tailoring the experimental details to the specific characteristics of the molecule under investigation, researchers can confidently develop and validate robust and reliable analytical methods that meet the most stringent regulatory requirements.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
Forced Degradation Studies. (2016, December 14). SciSpace.
A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. (2025, December 17).
Reverse-phase HPLC analysis and purific
Scaling Small Molecule Purific
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
A Review of HPLC Method Development and Validation as per ICH Guidelines.Asian Journal of Pharmaceutical Analysis.
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 07).
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
A Comparative Guide to the Infrared Spectroscopy of Azetidine Alcohols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Signature of a Strained Heterocycle Azetidine alcohols, particularly isomers like azetidin-3-ol, are valuable building blocks...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Signature of a Strained Heterocycle
Azetidine alcohols, particularly isomers like azetidin-3-ol, are valuable building blocks in medicinal chemistry. Their rigid, four-membered ring structure imparts unique conformational constraints that can be exploited in drug design. Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation of these molecules. This guide provides an in-depth comparison of the characteristic IR absorption peaks of azetidine alcohols, contrasting them with analogous cyclic and acyclic alcohols to highlight the unique spectral features imparted by the strained azetidine ring. Understanding these vibrational signatures is crucial for reaction monitoring, quality control, and the characterization of novel azetidine-based compounds.
The key to interpreting the IR spectrum of an azetidine alcohol lies in understanding its constituent functional groups: a secondary amine within a strained four-membered ring and a hydroxyl group. The positions of the corresponding vibrational bands are influenced by hydrogen bonding, and notably, the mechanical stress of the azetidine ring. This ring strain, estimated to be approximately 25.4 kcal/mol, alters the bond strengths and angles compared to unstrained systems, leading to characteristic shifts in absorption frequencies[1].
Characteristic Infrared Absorption Peaks of Azetidine Alcohols
The IR spectrum of an azetidine alcohol is a composite of the vibrations of its alcohol and cyclic amine functionalities. The most diagnostic regions are the high-frequency region (4000-2500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹).
O-H and N-H Stretching Vibrations (4000-2500 cm⁻¹)
O-H Stretch: Like other alcohols, azetidine alcohols exhibit a strong, broad absorption band in the region of 3400-3200 cm⁻¹ , characteristic of intermolecularly hydrogen-bonded hydroxyl groups. The broadness of this peak is a direct consequence of the various hydrogen-bonding states present in the sample. In highly dilute, non-polar solvents, a sharper, less intense "free" O-H stretch may be observed around 3600 cm⁻¹.
N-H Stretch: For an unsubstituted azetidinol (where the nitrogen is a secondary amine), a moderate to weak absorption is expected in the range of 3350-3310 cm⁻¹ [2]. This peak is often sharper than the O-H stretch and can sometimes appear as a shoulder on the more intense O-H band. In N-substituted azetidine alcohols (tertiary amines), this N-H stretching vibration will be absent.
C-H Stretching Vibrations (3000-2800 cm⁻¹)
The C-H stretching vibrations of the methylene groups in the azetidine ring typically appear in the 2950-2850 cm⁻¹ region, consistent with other saturated cyclic compounds.
Fingerprint Region: The Influence of the Azetidine Ring
The fingerprint region is particularly informative for azetidine alcohols as it contains the C-N and C-O stretching vibrations, which are sensitive to the unique geometry of the four-membered ring.
C-O Stretch: The C-O stretching vibration of secondary alcohols typically appears as a strong band between 1100 and 1200 cm⁻¹. For azetidinols, this peak is expected to be prominent in this region.
C-N Stretch: The C-N stretching vibration in aliphatic amines is often found between 1250 and 1020 cm⁻¹ [2]. In a strained system like azetidine, the exact position can vary. For some azetidine derivatives, a C-N stretch has been identified around 1242 cm⁻¹ [2]. The coupling of this vibration with other ring modes can make a precise assignment challenging without computational support.
Comparative Spectral Analysis: Azetidinol vs. Cyclobutanol and Propan-2-ol
To appreciate the unique spectral features of azetidine alcohols, it is instructive to compare their expected IR spectrum with that of a carbocyclic analogue, cyclobutanol, and an acyclic analogue, propan-2-ol.
Vibrational Mode
Azetidin-3-ol (Predicted)
Cyclobutanol (Experimental)
Propan-2-ol (Experimental)
Key Observations and Rationale
O-H Stretch
~3400-3200 cm⁻¹ (strong, broad)
~3350 cm⁻¹ (strong, broad)
~3340 cm⁻¹ (strong, broad)
All three compounds exhibit a broad O-H stretch due to hydrogen bonding. The overall shape and position are similar.
N-H Stretch
~3350-3310 cm⁻¹ (moderate, sharper)
N/A
N/A
This peak is unique to the azetidine structure and is a key differentiating feature from its carbocyclic counterpart.
C-H Stretch
~2950-2850 cm⁻¹ (medium)
~2975, 2870 cm⁻¹ (medium)
~2970, 2870 cm⁻¹ (medium)
The C-H stretching frequencies are similar across the three compounds, as they all contain sp³-hybridized C-H bonds.
C-O Stretch
~1150-1050 cm⁻¹ (strong)
~1070 cm⁻¹ (strong)
~1130 cm⁻¹ (strong)
The C-O stretch is a prominent feature in all three alcohols. Its exact position can be influenced by the ring strain in azetidinol and cyclobutanol.
C-N Stretch
~1250-1020 cm⁻¹ (medium)
N/A
N/A
This absorption is another key identifier for the azetidine ring system and will be absent in the spectra of cyclobutanol and propan-2-ol.
Ring Vibrations
Present
Present
N/A
Azetidinol and cyclobutanol will both show complex absorptions in the fingerprint region corresponding to ring deformations (breathing, puckering). These are generally difficult to assign without detailed analysis but contribute to the unique "fingerprint" of each molecule.
Note: The predicted values for azetidin-3-ol are based on typical ranges for the respective functional groups and data from substituted azetidine derivatives. Experimental values may vary depending on the sample conditions.
The most significant difference in the IR spectrum of an azetidinol compared to cyclobutanol is the presence of the N-H and C-N stretching vibrations . The comparison with propan-2-ol highlights the influence of the cyclic structure on the fingerprint region.
The Effect of Ring Strain
The inherent ring strain in the azetidine ring influences its vibrational frequencies. While a detailed analysis requires computational modeling, some general trends can be inferred. The constrained bond angles in the four-membered ring can lead to a slight increase in the frequency of exocyclic C-X stretching vibrations compared to their acyclic counterparts. However, the dominant effect observed in the literature for strained rings is often on the vibrations within the ring itself. For instance, the C=O stretching frequency in cyclic ketones is known to increase with decreasing ring size (i.e., increasing ring strain)[3]. A similar, though less pronounced, effect can be anticipated for the C-N and C-C single bond vibrations within the azetidine ring.
Experimental Protocol: Acquiring an IR Spectrum of a Solid Azetidinol
This protocol describes the preparation of a potassium bromide (KBr) pellet, a common method for obtaining high-quality IR spectra of solid samples.
Materials and Equipment
Fourier-Transform Infrared (FTIR) Spectrometer
Agate mortar and pestle
KBr pellet die set
Hydraulic press
Infrared-grade KBr powder (stored in a desiccator)
Spatula
Analytical balance
Procedure
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~105 °C for at least one hour to remove any absorbed moisture, which can interfere with the O-H region of the spectrum[4]. Allow it to cool in a desiccator before use.
Sample Preparation: Weigh approximately 1-2 mg of the solid azetidinol sample and 100-200 mg of the dry KBr powder[5]. The sample-to-KBr ratio should be roughly 1:100.
Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained[4]. This minimizes light scattering and produces a high-quality spectrum.
Loading the Die: Carefully transfer a portion of the mixture into the KBr pellet die. Distribute the powder evenly to ensure a uniform pellet.
Pressing the Pellet: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes[6]. This will cause the KBr to flow and form a transparent or translucent pellet.
Acquiring the Spectrum:
Obtain a background spectrum using a pure KBr pellet or with the empty sample chamber. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Visualization of the Experimental Workflow
Caption: Workflow for obtaining an IR spectrum of a solid azetidinol using the KBr pellet method.
Conclusion
The infrared spectrum of an azetidine alcohol provides a rich source of structural information. The key distinguishing features are the simultaneous presence of a broad O-H stretching band and, for secondary amines, a sharper N-H stretching band in the high-frequency region, along with characteristic C-N and C-O stretching vibrations in the fingerprint region. By comparing the spectrum to those of analogous carbocyclic and acyclic alcohols, the influence of the strained heterocyclic ring becomes apparent. This guide provides a framework for researchers to interpret the vibrational spectra of these important synthetic intermediates, aiding in their identification and characterization.
References
Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Elixir International Journal. (2012). Vibrational spectral studies and analysis of an anti-convulsant drug – Gabapentin. Retrieved from [Link]
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
PubChem. (n.d.). 1-Benzylazetidin-3-one. Retrieved from [Link]
PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol. Retrieved from [Link]
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]
Elixir International Journal. (n.d.). FTIR and Laser Raman Spectral analysis of 2-amino 5-nitrothiazole. Retrieved from [Link]
PubMed. (2008, December 15). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Retrieved from [Link]
DTIC. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]
National Institutes of Health. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][7]-Stevens Rearrangement. Retrieved from [Link]
Doc Brown's Chemistry. (2026, January 3). Infrared Spectroscopy Index. Retrieved from [Link]
ResearchGate. (2022, August 6). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Stereochemical Assignment of (1-Cycloheptylazetidin-2-yl)methanol: A Comparative Technical Guide
Executive Summary Context: (1-Cycloheptylazetidin-2-yl)methanol is a chiral -amino alcohol scaffold often encountered in the synthesis of S1P receptor modulators (e.g., Siponimod analogs). The stereocenter is located at...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: (1-Cycloheptylazetidin-2-yl)methanol is a chiral
-amino alcohol scaffold often encountered in the synthesis of S1P receptor modulators (e.g., Siponimod analogs). The stereocenter is located at the C2 position of the azetidine ring.
The Challenge: Standard stereochemical assignment methods often fail due to the molecule's specific structural features:
Primary Alcohol: The diagnostic protons are on an exocyclic methylene group (
), rendering standard Mosher (MTPA) analysis unreliable due to small chemical shift differences ().
Physical State: The cycloheptyl and azetidine moieties typically render the free base an oil or low-melting solid, complicating direct X-ray crystallography.
Recommendation: This guide prioritizes NMR analysis using MPA (Methoxyphenylacetic acid) over MTPA for this primary alcohol, with Vibrational Circular Dichroism (VCD) as the non-destructive alternative.
Part 1: The Stereochemical Challenge
The target molecule contains a single stereocenter at the azetidine C2 position. The presence of the bulky
-cycloheptyl group creates steric crowding, but the flexibility of the cycloheptyl ring prevents rigid locking of the conformation in solution.
Why Standard Methods Fail
Optical Rotation (OR): While useful for purity checks (
), OR cannot assign absolute configuration () without a known standard or complex calculations that are prone to error in flexible heterocycles.
Standard Mosher (MTPA): The Mosher method is the gold standard for secondary alcohols. However, for primary alcohols like this target, the chiral center is in the
-position relative to the oxygen.[1] The magnetic anisotropy exerted by the MTPA phenyl ring is often too weak or conformationally averaged at the -position, leading to inconclusive values.
Part 2: Method A — NMR Derivatization (The Recommended Bench Protocol)
Expert Insight: For primary alcohols with
-chirality, MPA (Methoxyphenylacetic acid) or 9-AMA (9-Anthrylmethoxyacetic acid) are superior to MTPA. The MPA esters adopt a more ordered conformation around the primary alcohol linkage, yielding larger and more reliable chemical shift differences.
Experimental Protocol: MPA Ester Synthesis
Objective: Synthesize the (
)- and ()-MPA esters of the target alcohol to determine configuration via the Riguera Sector Rule.
Reagents:
Substrate: (1-Cycloheptylazetidin-2-yl)methanol (10 mg per reaction).
Coupling Agents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
Solvent: Anhydrous
.
Step-by-Step Workflow:
Setup: In two separate vials, dissolve 10 mg of the alcohol in 0.5 mL dry
.
Coupling: Add 1.2 eq of (
)-MPA to Vial A and 1.2 eq of ()-MPA to Vial B.
Activation: Add 1.2 eq DCC and 0.1 eq DMAP to both vials. Stir at room temperature for 2-4 hours.
Monitoring: Check reaction completion via TLC (or disappearance of the
signal in crude NMR).
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Dilute with ether, wash with saturated
and brine. Dry over .
Purification: Flash chromatography is recommended to remove excess acid, though high-field NMR can sometimes be performed on the crude if the MPA signals are distinct.
Data Analysis: The Riguera Model
Calculate the chemical shift difference (
) for the diagnostic protons (typically the azetidine ring protons and the cycloheptyl protons near the nitrogen).
Interpretation:
In the MPA ester, the phenyl ring of the acid and the
of the acid align in a specific plane relative to the carbonyl.
Substituents located inside the shielding cone of the phenyl ring will have negative
values.
Substituents outside the cone (deshielded) will have positive
values.
Visualizing the Assignment Logic:
Caption: Workflow for assigning stereochemistry using
values derived from MPA esters.
Part 3: Method B — Vibrational Circular Dichroism (VCD)
Context: If the sample cannot be derivatized or if the NMR results are ambiguous due to signal overlap in the cycloheptyl region, VCD is the modern alternative. It requires no crystallization and measures chirality in solution.
Protocol
Sample Prep: Dissolve ~5-10 mg of the pure alcohol in
or .
Measurement: Record the IR and VCD spectra in the
range.
Computation:
Perform a conformational search (Molecular Mechanics) for the (
)-enantiomer.
Optimize geometries using DFT (B3LYP/6-31G* or higher).
Calculate VCD frequencies.
Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the bands match (sign and intensity), the configuration is (
). If they are mirror images, it is ().
Part 4: Method C — X-Ray Crystallography (Derivatization Required)
Context: The native alcohol is unlikely to form diffraction-quality crystals. To use this "Gold Standard" method, you must increase the molecular weight and introduce rigidity/heavy atoms.
Recommended Derivative: p-Bromobenzoate
Reaction: React the alcohol with
-bromobenzoyl chloride and in DCM.
Crystallization: The heavy bromine atom aids in "anomalous scattering," allowing absolute configuration determination even without a known chiral reference.
Solvent System: Try slow evaporation from Hexane/EtOAc (high probability for this lipophilic scaffold).
Comparative Analysis Summary
Feature
NMR (MPA Method)
VCD (Vibrational CD)
X-Ray Crystallography
Suitability
Best for Routine Lab Use
Best for Non-Destructive
Best for Definitive Proof
Sample Req.
10 mg (Destructive*)
5–10 mg (Recoverable)
<1 mg (Crystal required)
Time
1–2 Days (Synthesis + NMR)
1–3 Days (Calc + Instrument)
3–14 Days (Crystal growth)
Cost
Low (Standard Reagents)
High (Software/Instrument)
Medium (Service cost)
Primary Risk
Ambiguous if overlap occurs
DFT model failure
Failure to crystallize
*Note: The sample is consumed to make the ester, but the alcohol can be recovered via hydrolysis if necessary.
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
Context: The definitive review establishing why MPA is superior to MTPA for primary alcohols.
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
Context: General protocol for Mosher analysis, providing the found
Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996).[4] MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Journal of Organic Chemistry, 61(24), 8569–8577.[2][4]
Context: Experimental data comparing MTPA and MPA, explicitly showing the limitations of MTPA for certain substrates.[2][5]
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
Context: Authoritative guide on using VCD for pharmaceutical intermedi
Chiral HPLC Methods for Enantiomeric Excess of Azetidines
This guide provides an in-depth technical analysis of chiral HPLC methods for determining the enantiomeric excess (ee) of azetidines. It moves beyond generic chromatography advice to address the specific physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of chiral HPLC methods for determining the enantiomeric excess (ee) of azetidines. It moves beyond generic chromatography advice to address the specific physicochemical constraints of the four-membered azetidine ring—specifically its ring strain, lack of intrinsic chromophores, and amine basicity.
Content Type: Technical Comparison & Method Development Guide
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
The Azetidine Challenge: Detection & Resolution
Azetidines present a unique "double-bind" in chiral analysis:
UV Invisibility: The core azetidine ring (
) has no significant UV absorption.[1] Unless the molecule contains an aryl substituent (e.g., N-benzyl, 2-phenyl), direct UV detection is impossible.
Amine Basicity: The secondary amine in the strained ring (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless effectively masked or derivatized.[1]
Therefore, the Golden Rule of Azetidine Analysis is: Derivatize for Detection, Separate for Stereochemistry.
Strategic Method Selection (Logic Map)
The following decision matrix outlines the optimal workflow for selecting a stationary phase and mobile phase based on the azetidine's substitution pattern.
Figure 1: Decision tree for selecting chiral HPLC methods based on azetidine structural properties.
Comparative Analysis: Amylose vs. Cellulose CSPs[1][2][3]
For azetidines, the two dominant Chiral Stationary Phases (CSPs) are Chiralcel OD-H (Cellulose-based) and Chiralpak AD-H (Amylose-based).
Universal (can use DCM to dissolve insoluble samples).[1]
Cost/Availability
Standard / High Availability
Standard / High Availability
Premium
Expert Insight:
Use OD-H for rigid, small azetidines where the chiral center is close to the ring nitrogen (e.g., C2-substituted). The tighter cellulose cavity often discriminates these compact shapes better.[1]
Use AD-H when you have derivatized the nitrogen with a large group (Benzoyl, Tosyl, Fluorenyl). The amylose spiral is more open and tolerates the steric bulk of the protecting group while recognizing the C2/C3 stereocenter.
Detailed Experimental Protocols
Protocol A: Separation of Azetidine-2-Carboxylic Acid (Acidic)
Target: The zwitterionic or acidic form of azetidine-2-carboxylic acid.[1]
Challenge: The amphoteric nature requires pH control to ensure the molecule interacts with the CSP.
Role of TFA: Protonates the carboxylic acid (suppressing ionization) and the amine, ensuring a single ionic state and sharpening peaks.
Flow Rate: 0.5 mL/min (Lower flow improves resolution for small rings).
Detection: UV at 210 nm (End absorption). Note: Sensitivity will be low.[1]
Expected Results:
(S)-Enantiomer
: ~63 min
(R)-Enantiomer
: ~56 min
Reference: Validated against literature values for (S)-Azetidine-2-carboxylic acid [1][2].[1]
Protocol B: Separation of N-Protected Azetidines (Neutral/Basic)
Target: N-Benzoyl or N-Cbz azetidines (created to allow UV detection).[1]
Challenge: Ensuring the protecting group doesn't dominate retention, masking the chiral recognition of the ring.
To ensure "Trustworthiness" in your data, every chiral method must include these controls:
The Racemization Check
Azetidines, particularly 2-cyano or 2-acyl derivatives, are prone to racemization under basic conditions or high temperatures.
Test: Hold the sample in the mobile phase for 4 hours. Re-inject.
Fail State: If the small enantiomer peak grows, your method (or sample prep) is inducing racemization. Switch to a neutral mobile phase or lower temperature (
).
Peak Purity Confirmation
Since azetidines have weak UV spectra, impurities (solvents, reagents) can mimic enantiomers.
Protocol: Use a Diode Array Detector (DAD).[1] Compare the UV spectrum of the major peak vs. the minor peak.
Requirement: The spectra must be identical. If they differ, the "minor enantiomer" is likely an impurity.[1]
Solvent Mismatch (The "Solvent Shock")
Injecting a sample dissolved in 100% IPA onto a Hexane-rich mobile phase can cause peak splitting, mimicking chiral separation.
Fix: Always dissolve the sample in the Mobile Phase.
References
Efficient Route to (S)-Azetidine-2-carboxylic Acid. Journal of the Chemical Society, Perkin Trans.[1] (Method utilizing Chiralcel OD for ee determination of N-benzoyl derivative). 2[2][3][4][5][6][7]
Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 2021. (Demonstrates Polar Organic and NP modes for heterocyclic amines). 7
General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. Journal of Organic Chemistry, 2024. (Detailed protocols for separating protected azetidines). 6[2][3][4][5][6][7][8][9]
Enantioselective Synthesis of 2,3-Disubstituted Azetidines. Journal of the American Chemical Society, 2025. (Use of Chiral HPLC for determining ee of complex azetidine scaffolds). 4[2][3][4][5][6][7]
Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of (1-Cycloheptylazetidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance. In the fast-paced world of drug discovery and develop...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, with innovation comes the responsibility of ensuring the safety of our researchers and the protection of our environment. (1-Cycloheptylazetidin-2-yl)methanol, a unique cycloalkyl-substituted azetidine methanol derivative, represents a class of compounds for which specific disposal protocols may not be readily available. This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of this compound, grounded in established principles of chemical safety and regulatory compliance. As a Senior Application Scientist, my aim is to empower you with the knowledge to make informed decisions that go beyond mere procedural adherence, fostering a culture of safety and scientific integrity within your laboratory.
Part 1: Hazard Assessment and Characterization
Due to the novelty of (1-Cycloheptylazetidin-2-yl)methanol, a specific Safety Data Sheet (SDS) may not be publicly accessible. Therefore, a conservative approach to hazard assessment is paramount. We must infer its potential hazards based on its structural motifs: the cycloheptyl group, the azetidine ring, and the methanol functional group.
Structural-Functional Group Analysis:
Methanol Moiety (-CH₂OH): The presence of the methanol group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Methanol is a known toxicant that can cause blindness and damage to the central nervous system.[1][2][3][4][5][6][7][8] It is also a flammable liquid.[1][3][4][6][9][10]
Azetidine Ring: Azetidines are four-membered heterocyclic amines. While the specific toxicology of this substituted azetidine is unknown, heterocyclic amines as a class can exhibit a range of biological activities and potential toxicities. It is prudent to handle the compound as potentially irritating to the skin and eyes and possibly harmful if ingested or inhaled.
Cycloheptyl Group: This bulky, non-polar group may influence the compound's solubility and physical properties but is not expected to be the primary driver of its toxicological profile.
Given this analysis, (1-Cycloheptylazetidin-2-yl)methanol should be treated as a hazardous chemical with potential flammability and toxicity.
Part 2: Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[11][12][13][14][15] The CHP must outline procedures for the safe handling and disposal of hazardous chemicals. All personnel handling (1-Cycloheptylazetidin-2-yl)methanol must be trained on the contents of the laboratory's CHP.[13][15]
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[16] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, storage, labeling, and disposal.[16][17][18][19] It is imperative to determine if your laboratory is a Very Small, Small, or Large Quantity Generator, as this will affect your storage time limits and reporting requirements.[17]
Part 3: Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazards, the following PPE and engineering controls are mandatory when handling (1-Cycloheptylazetidin-2-yl)methanol:
Item
Specification
Rationale
Gloves
Nitrile gloves, inspected before use.
To prevent skin absorption of the potentially toxic compound.[7]
Eye Protection
ANSI-approved safety glasses or chemical splash goggles.
To protect skin and clothing from contamination.[7]
Engineering Control
Certified chemical fume hood.
To minimize inhalation of potentially harmful vapors.[7]
Part 4: Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation and containerization are critical to prevent dangerous chemical reactions and ensure compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish an SAA in the laboratory at or near the point of waste generation.[17][20] This area must be under the control of laboratory personnel.[20]
Step 2: Select an Appropriate Waste Container
Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[16][19][20]
Ensure the container is in good condition, free from cracks or damage.[20]
Step 3: Label the Waste Container
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "(1-Cycloheptylazetidin-2-yl)methanol".[17][19][20] Do not use abbreviations or chemical formulas.[20][21] The label should also include the date of generation and the hazard characteristics (e.g., "Toxic," "Flammable").[19]
Step 4: Segregate the Waste
Liquid Waste: Collect pure (1-Cycloheptylazetidin-2-yl)methanol and solutions containing it in the designated hazardous waste container. Do not mix with incompatible chemicals. For example, avoid mixing with strong oxidizing agents.
Solid Waste: Dispose of contaminated materials such as gloves, paper towels, and pipette tips in a separate, clearly labeled solid hazardous waste container.
Sharps: Chemically contaminated needles and blades must be collected in a puncture-proof sharps container.[21]
Part 5: Disposal Protocol
The following workflow outlines the decision-making process for the disposal of (1-Cycloheptylazetidin-2-yl)methanol.
Caption: Waste Disposal Workflow for (1-Cycloheptylazetidin-2-yl)methanol.
Disposal Steps:
At the Bench: As waste is generated, immediately transfer it to the appropriately labeled hazardous waste container in your SAA.
Container Management: Keep the waste container securely closed except when adding waste.[20] Do not overfill the container; fill to no more than 90% capacity.[18]
Storage in SAA: Store the waste container in the designated SAA, ensuring it is segregated from incompatible materials.[20] The use of secondary containment is highly recommended to prevent spills.[16][22]
Request for Pickup: Once the container is full, or before the regulatory storage time limit is reached, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][19][20]
Part 6: Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is crucial.
Small Spills (<100 mL): If you have been trained and have the appropriate spill kit, you may clean up small spills.
Alert personnel in the immediate area.
Wear appropriate PPE.
Contain the spill using an absorbent material from a chemical spill kit.
Collect the absorbent material and place it in the solid hazardous waste container.
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Large Spills (>100 mL):
Evacuate the area immediately.
Alert others and your supervisor.
Contact your institution's EHS or emergency response team.
Accidental Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion: Fostering a Culture of Safety
The responsible disposal of novel chemical compounds like (1-Cycloheptylazetidin-2-yl)methanol is a cornerstone of safe and ethical scientific research. By adopting a conservative approach to hazard assessment, adhering to regulatory guidelines, and implementing robust handling and disposal protocols, we can protect ourselves, our colleagues, and our environment. This guide provides a framework for making informed decisions, but it is the commitment of each researcher to a culture of safety that will ultimately ensure a secure and sustainable research enterprise.
References
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Comprehensive Safety Protocol for Handling (1-Cycloheptylazetidin-2-yl)methanol
Hazard Assessment and Engineering Controls The primary potential hazards associated with (1-Cycloheptylazetidin-2-yl)methanol stem from the strained four-membered azetidine ring, which is susceptible to ring-opening reac...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment and Engineering Controls
The primary potential hazards associated with (1-Cycloheptylazetidin-2-yl)methanol stem from the strained four-membered azetidine ring, which is susceptible to ring-opening reactions, and the general risks associated with handling chemical compounds.[3] Azetidine derivatives can be reactive, and appropriate precautions are necessary to prevent skin and eye contact, as well as inhalation of any vapors.[1][2]
Primary Engineering Control: Chemical Fume Hood
All handling of (1-Cycloheptylazetidin-2-yl)methanol, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[1][4] This primary engineering control is critical for minimizing inhalation exposure to potential vapors.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.
PPE Category
Specification
Rationale
Eye and Face Protection
Snugly fitting safety goggles or a full-face shield.[1]
Protects against splashes and potential vapors that could cause serious eye irritation.[5]
Hand Protection
Chemical-resistant gloves (e.g., nitrile).[3] Double gloving is recommended, especially for prolonged handling or during disposal.[5]
Prevents direct skin contact. Regular inspection for tears or punctures and frequent changing of gloves are crucial.[5]
Body Protection
A long-sleeved laboratory coat.[3] A chemical-resistant apron may be necessary for larger quantities.
Protects personal clothing from contamination and minimizes skin exposure.[1]
Respiratory Protection
Generally not required when working in a properly functioning chemical fume hood.[1] If a fume hood is unavailable or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Azetidine compounds may release harmful vapors.[1][5]
A systematic approach to handling (1-Cycloheptylazetidin-2-yl)methanol is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Caption: Workflow for Safe Handling of (1-Cycloheptylazetidin-2-yl)methanol.
Step-by-Step Handling Protocol:
Preparation:
Thoroughly review this safety guide and any available chemical safety information.
Don all required PPE as specified in the table above.
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Handling:
When weighing and transferring the compound, use appropriate tools such as a spatula and weighing paper to avoid direct contact.
Keep the container tightly sealed when not in use to prevent the release of any vapors.[6]
During experimental use, add reagents slowly to prevent splashing.
Maintain a clean and organized workspace within the fume hood.
Post-Handling and Decontamination:
After handling, thoroughly decontaminate the work area with an appropriate solvent.
Properly remove and dispose of contaminated disposable PPE, such as gloves, in the designated hazardous waste container.[1]
Wash hands thoroughly with soap and water after removing gloves.[7]
Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and contamination.
Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[2]
Containment: For small spills within the fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[2] Do not use combustible materials such as paper towels for large spills.[3]
Cleanup: Carefully collect the absorbent material and the spilled substance and place it into a clearly labeled hazardous waste container.[3]
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
Disposal Plan
Proper disposal of (1-Cycloheptylazetidin-2-yl)methanol and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization:
Chemical Waste: Unused or waste (1-Cycloheptylazetidin-2-yl)methanol must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][3] The container should be made of a compatible material, such as high-density polyethylene or glass, and have a secure screw-on cap.[3] The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").[3]
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be collected in a designated solid hazardous waste container.[1][2]
Empty Container Disposal:
Empty containers that held (1-Cycloheptylazetidin-2-yl)methanol must be managed as hazardous waste until properly decontaminated.
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[3]
Rinsate Collection: The first rinsate must be collected as hazardous waste and added to the appropriate liquid hazardous waste container.[3] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.[3]
Disposal Workflow Diagram:
Caption: Disposal workflow for (1-Cycloheptylazetidin-2-yl)methanol.
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
References
BenchChem. (n.d.). Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals.
BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
BenchChem. (n.d.). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
Actylis Lab Solutions. (2024, September 13). Safety Data Sheet.
MedChemExpress. (2025, October 18). 1-Boc-D-azetidine-2-carboxylic acid Safety Data Sheet.
NSTA. (n.d.). Safer Handling of Alcohol in the Laboratory.
NIH Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures.